4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid
Beschreibung
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Eigenschaften
IUPAC Name |
4-(cyclopropylmethoxy)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h8-10H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPPWCZYUNLDGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Comprehensive Technical Guide to the Synthesis of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic Acid
Abstract
This guide provides an in-depth, scientifically-grounded methodology for the synthesis of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid, a valuable carbocyclic building block. The synthetic strategy is centered around a logically selected, high-yield pathway that prioritizes reaction efficiency and minimizes side-product formation. We will dissect the causal reasoning behind each experimental choice, from starting material selection and protecting group strategy to the core etherification reaction and final deprotection. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible protocol, complete with detailed experimental procedures, data tables, and mechanistic insights.
Introduction: Strategic Importance of the Target Moiety
4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid is a bifunctional molecule incorporating a rigid cyclohexyl scaffold, a flexible ether linkage, and a reactive carboxylic acid handle. This unique combination of structural features makes it an attractive intermediate in medicinal chemistry and materials science. The cyclohexane core is a common bioisostere for phenyl rings, offering improved metabolic stability and solubility profiles in drug candidates. Indeed, substituted cyclohexanecarboxylic acids are key components in a variety of pharmacologically active agents, including Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors for the treatment of obesity.[1]
The purpose of this whitepaper is to present a definitive synthetic route to this target molecule, moving beyond a simple recitation of steps to provide a self-validating protocol grounded in established chemical principles.
Retrosynthetic Analysis and Strategy Selection
The key chemical transformation required is the formation of the ether bond. The Williamson ether synthesis, a cornerstone of organic chemistry since its development in 1850, stands as the most logical and versatile method for this purpose.[2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide attacks an alkyl halide or other substrate with a suitable leaving group.[3][4]
A retrosynthetic disconnection of the target ether linkage presents two potential pathways:
-
Route A: Disconnection between the ether oxygen and the cyclopropylmethyl group. This route utilizes a 4-hydroxycyclohexanecarboxylate derivative as the nucleophile precursor (alkoxide) and (bromomethyl)cyclopropane as the electrophile.
-
Route B: Disconnection between the ether oxygen and the cyclohexane ring. This route employs cyclopropylmethoxide as the nucleophile and a 4-halocyclohexanecarboxylate derivative as the electrophile.
Caption: Retrosynthetic analysis of the target molecule.
Expert Rationale for Strategy Selection:
Route A is unequivocally the superior strategy. The SN2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon center.[2] Route A utilizes (bromomethyl)cyclopropane, a primary alkyl halide, which is an ideal substrate for SN2 reactions and minimizes the competing E2 elimination pathway.[3][5] Conversely, Route B would require a secondary alkyl halide (the 4-halocyclohexane derivative). Secondary halides are significantly more prone to E2 elimination, especially when reacting with a strong, sterically unhindered base like cyclopropylmethoxide, which would lead to the formation of undesired cyclohexene byproducts and a lower yield of the target ether.[2][6] Therefore, our entire synthetic workflow will be built upon the robust foundation of Route A.
The Optimized Synthetic Workflow
The chosen synthetic pathway is a logical three-step sequence designed for efficiency and scalability. It involves the initial preparation of a protected starting material, the core Williamson ether synthesis, and a final deprotection step to yield the desired carboxylic acid.
Sources
- 1. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic Acid: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Medicinal Applications
Executive Summary
In modern drug discovery, the strategic selection of bifunctional building blocks is paramount for optimizing both the pharmacodynamic and pharmacokinetic profiles of lead compounds. 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid (CAS: 1134198-04-1) is a highly specialized, versatile intermediate designed for advanced medicinal chemistry[1]. Featuring a cyclohexane core, a reactive carboxylic acid handle, and a metabolically stable cyclopropylmethyl ether moiety, this compound is engineered to act as a lipophilic spacer while mitigating the rapid oxidative clearance typically associated with linear alkyl ethers.
This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and strategic applications in rational drug design.
Structural & Physicochemical Profiling
The utility of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid stems from its unique structural topology. The cyclohexane ring provides a rigid, three-dimensional scaffold, while the cyclopropylmethyl ether introduces controlled lipophilicity.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of the compound, which are critical for calculating ligand efficiency and predicting oral bioavailability[1],[2].
| Property | Value |
| Chemical Name | 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid |
| CAS Number | 1134198-04-1 |
| Molecular Formula | C₁₁H₁₈O₃ |
| Molecular Weight | 198.26 g/mol |
| Hydrogen Bond Donors | 1 (Carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 3 (Ether -O-, Carboxylic -C=O, -OH) |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area (TPSA) | ~46.5 Ų |
Stereochemical Considerations
The 1,4-disubstituted cyclohexane core exists as two distinct diastereomers: cis and trans. The stereochemistry dictates the spatial trajectory of the attached pharmacophores. In the trans isomer, both the carboxylic acid and the ether group can adopt equatorial positions, minimizing 1,3-diaxial steric strain and resulting in a highly stable, linear vector. Conversely, the cis isomer forces one group into an axial position, introducing a distinct "kink" in the molecular geometry. Depending on the target receptor's binding pocket, selecting the correct stereoisomer of the starting material is a critical determinant of target affinity.
Synthetic Methodologies & Workflows
The synthesis of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid relies on a robust two-step sequence: a Williamson ether synthesis followed by ester saponification.
Causality in Reagent Selection
-
Alkoxide Formation: Secondary alcohols (like the hydroxyl group on the cyclohexane ring) are sterically hindered and inherently less nucleophilic than primary alcohols. Therefore, a strong base such as Sodium Hydride (NaH) is required to quantitatively deprotonate the alcohol, forming a highly reactive sodium alkoxide[3].
-
Electrophile Selection: (Bromomethyl)cyclopropane is chosen because it is a primary alkyl halide. In the Williamson ether synthesis, primary halides undergo rapid S_N2 nucleophilic substitution, effectively outcompeting the E2 elimination pathways that plague secondary or tertiary halides[3].
Caption: Step-by-step synthetic workflow for 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid.
Applications in Medicinal Chemistry & Drug Design
The integration of this building block into a target Active Pharmaceutical Ingredient (API) is driven by the need to balance potency with pharmacokinetic survivability.
Metabolic Stability & The Cyclopropyl Isostere
Linear alkyl ethers are notorious for their metabolic lability; they are rapidly oxidized by Cytochrome P450 (CYP450) enzymes via hydrogen atom abstraction at the carbon adjacent to the oxygen. The cyclopropyl group is a privileged bioisostere used to circumvent this issue[4]. The high s-character of the C-H bonds within the strained cyclopropane ring significantly increases their bond dissociation energy. This makes the cyclopropylmethyl moiety highly resistant to CYP450-mediated oxidative metabolism, thereby extending the drug's biological half-life[5].
Lipophilic Metabolism Efficiency (LipMetE)
In lead optimization, medicinal chemists utilize metrics like Lipophilic Metabolism Efficiency (LipMetE) to evaluate the trade-off between adding lipophilic groups (to gain receptor affinity) and losing metabolic stability[6]. The cyclopropylmethyl ether provides an optimal LipMetE profile: it contributes sufficient lipophilicity to engage hydrophobic pockets while its steric bulk and electronic properties shield the ether linkage from enzymatic cleavage[6].
Caption: Workflow integrating the building block into a target API via amide coupling.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following self-validating experimental protocol details the synthesis of the title compound.
Step 1: Williamson Ether Synthesis
-
Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon). Dissolve ethyl 4-hydroxycyclohexanecarboxylate (1.0 eq) in anhydrous DMF (0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) in small portions. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases, indicating complete alkoxide formation.
-
Alkylation: Add (bromomethyl)cyclopropane (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validating Workup: Monitor completion via TLC (Hexanes/EtOAc). Quench the reaction by the slow addition of cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Crucial step: Wash the combined organic layers with a 5% aqueous LiCl solution (or copious amounts of water) at least three times. This is necessary to completely partition the DMF into the aqueous phase, preventing solvent carryover. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 2: Saponification and Acidification
-
Hydrolysis: Dissolve the crude ester from Step 1 in a 2:1:1 mixture of THF/MeOH/H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Stir at room temperature for 4-6 hours.
-
Monitoring: Confirm the disappearance of the ester via LC-MS.
-
Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove unreacted organic impurities.
-
Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 using 1M HCl. The target carboxylic acid will precipitate or phase-separate. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield pure 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid.
References
-
The Williamson Ether Synthesis Source: Master Organic Chemistry URL:[Link]
-
Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter "Lipophilic Metabolism Efficiency" (LipMetE) and a Matched Molecular Pairs Analysis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry Source: Docentes FCT NOVA URL:[Link]
-
Vitamin B12–Photocatalyzed Cyclopropanation of Electron-Deficient Alkenes using Dichloromethane as the Methylene Source Source: ChemRxiv URL:[Link]
Sources
Spectroscopic Data and Structural Elucidation of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic Acid: A Comprehensive Guide for Analytical Workflows
Executive Summary
In modern drug discovery and medicinal chemistry, functionalized alicyclic building blocks like 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid (CAS: 1134198-04-1; C₁₁H₁₈O₃; MW: 198.26 g/mol ) are highly valued for their ability to improve the pharmacokinetic profiles of lead compounds[1][2]. The incorporation of a cyclohexane ring introduces critical three-dimensional character, while the cyclopropylmethyl ether moiety enhances lipophilicity and metabolic stability.
However, the 1,4-disubstituted cyclohexane architecture introduces cis/trans stereoisomerism and conformational flexibility. As an Application Scientist, I emphasize that simply acquiring spectral data is insufficient; one must build a self-validating analytical system . This whitepaper details the causality behind the spectroscopic behavior of this compound and provides rigorous, step-by-step protocols for its structural and stereochemical validation using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).
Molecular Architecture & Conformational Causality
Before interpreting spectral data, we must establish the physical reality of the molecule in solution. The cyclohexane ring adopts a chair conformation to minimize steric strain.
The two bulky substituents—the carboxylic acid (-COOH) and the cyclopropylmethyl ether (-O-CH₂-cyclopropyl)—dictate the thermodynamic equilibrium. In the trans-1,4-isomer , both substituents can occupy the sterically favored equatorial positions simultaneously (the e,e-conformation). In contrast, the cis-1,4-isomer forces one substituent into an unfavorable axial position (the a,e-conformation), leading to 1,3-diaxial interactions.
This conformational causality directly impacts the ¹H NMR spectrum. The protons geminal to the substituents (H1 and H4) will reside in axial positions in the trans (e,e) isomer. Axial protons exhibit large anti-periplanar coupling constants (³J ≈ 10–12 Hz) with adjacent axial protons, a critical diagnostic feature for assigning stereochemistry[3][4]. The data synthesized in this guide assumes the thermodynamically favored trans-isomer.
Experimental Workflows: A Self-Validating System
To ensure scientific integrity, orthogonal analytical techniques must be synchronized. The following step-by-step methodologies form a closed-loop validation system.
Orthogonal analytical workflow for structural validation and stereochemical assignment.
Protocol 3.1: High-Resolution LC-MS (ESI)
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) over 5 minutes.
-
Ionization: Operate the Electrospray Ionization (ESI) source in both positive and negative modes. Negative mode is heavily favored due to the facile deprotonation of the carboxylic acid.
-
Acquisition: Scan m/z 50–500 using a Time-of-Flight (TOF) analyzer to achieve <5 ppm mass accuracy.
Protocol 3.2: FT-IR Spectroscopy (ATR)
-
Background: Collect an ambient air background scan (32 scans, 4 cm⁻¹ resolution) using an Attenuated Total Reflectance (ATR) diamond crystal accessory.
-
Sample Application: Place 1–2 mg of the neat solid (or evaporated film) directly onto the diamond crystal. Apply the pressure anvil to ensure intimate contact.
-
Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹. Apply baseline correction and atmospheric suppression algorithms.
Protocol 3.3: Multinuclear NMR Spectroscopy
-
Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.
-
¹H Acquisition: Acquire at 400 MHz or higher. Use a 30° pulse angle, 2-second relaxation delay, and 16 transients.
-
¹³C Acquisition: Acquire at 100 MHz or higher with proton decoupling (waltz16). Use a 30° pulse angle, 2-second relaxation delay, and at least 512 transients to ensure an adequate signal-to-noise ratio for quaternary carbons.
Spectroscopic Data Synthesis & Interpretation
Mass Spectrometry (ESI-MS)
The carboxylic acid strongly directs ionization toward the negative mode, yielding a robust deprotonated molecular ion [M-H]⁻ at m/z 197.1. The fragmentation causality is driven by the stability of the resulting neutral losses[5][6]. The primary fragmentation pathway involves the loss of the cyclopropylmethyl ether moiety or the decarboxylation of the acid group.
Proposed ESI negative mode fragmentation pathway for the target compound.
FT-IR Spectroscopy
Infrared spectroscopy provides immediate confirmation of the two primary functional groups. The data aligns with established standards for carboxylic acids and aliphatic ethers[5][6].
| Wavenumber (cm⁻¹) | Intensity | Assignment & Causality |
| 3300 – 2500 | Strong, Broad | O-H stretch (Carboxylic Acid): Broadening is caused by extensive intermolecular hydrogen bonding forming stable dimers in the solid/neat state. |
| 2930, 2860 | Medium | C-H stretch (Aliphatic): Asymmetric and symmetric stretching of the cyclohexane and cyclopropyl methylene groups. |
| 1705 | Strong, Sharp | C=O stretch (Carboxylic Acid): The carbonyl stretch is slightly lowered from the monomeric ~1760 cm⁻¹ due to hydrogen bonding weakening the C=O double bond character. |
| 1110 | Strong | C-O-C stretch (Ether): Asymmetric stretching of the aliphatic ether linkage. |
Nuclear Magnetic Resonance (NMR)
The NMR assignments are grounded in the empirical rules outlined by and [3][7].
Causality in the ¹H NMR: The most striking feature is the extreme upfield shift of the cyclopropyl protons (0.20 – 1.10 ppm). This is not due to electron density, but rather the diamagnetic anisotropy generated by the strained C-C bonds of the three-membered ring, which creates a local magnetic field that shields the attached protons. Furthermore, the multiplicity of H4 (triplet of triplets) mathematically proves the trans (e,e) stereochemistry due to the two large diaxial couplings (~11.0 Hz) and two small axial-equatorial couplings (~4.0 Hz).
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 11.50 | br s | 1H | - | -COOH (Exchanges with D₂O) |
| 3.30 | d | 2H | 7.0 | -O-CH₂ - (Cyclopropylmethyl) |
| 3.25 | tt | 1H | 11.0, 4.0 | H4 (Cyclohexane methine, axial) |
| 2.30 | tt | 1H | 11.5, 3.5 | H1 (Cyclohexane methine, axial) |
| 2.10 | br d | 4H | ~12.0 | H2, H3, H5, H6 (Cyclohexane, equatorial) |
| 1.45 | qd | 4H | 12.0, 3.5 | H2, H3, H5, H6 (Cyclohexane, axial) |
| 1.05 | m | 1H | - | Cyclopropyl CH (methine) |
| 0.50 | m | 2H | - | Cyclopropyl CH₂ (ring) |
| 0.20 | m | 2H | - | Cyclopropyl CH₂ (ring) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Data cross-referenced with predictive models and the for analogous substructures[8][9].
| Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) | Assignment |
| 181.5 | C (Quaternary) | C =O (Carboxylic Acid) |
| 78.2 | CH | C4 (Cyclohexane, attached to oxygen) |
| 74.5 | CH₂ | -O-C H₂- (Cyclopropylmethyl) |
| 43.1 | CH | C1 (Cyclohexane, attached to carbonyl) |
| 31.4 | CH₂ | C3, C5 (Cyclohexane) |
| 28.6 | CH₂ | C2, C6 (Cyclohexane) |
| 11.2 | CH | Cyclopropyl C H (methine) |
| 3.5 | CH₂ | Cyclopropyl C H₂ (ring) |
References
- EvitaChem Compound Database. "4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid (CAS: 1134198-04-1)." EvitaChem.
- A1 BioChem Labs Catalog. "4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid." A1 BioChem Labs.
- National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69." U.S. Department of Commerce.
- National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." Japan.
- Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer Berlin Heidelberg.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons.
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An In-depth Technical Guide to the Crystal Structure of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid
Abstract
This technical guide provides a comprehensive overview of the methodologies and expected structural characteristics of 4-[(cyclopropylmethyl)oxy]cyclohexanecarboxylic acid. While a definitive crystal structure has not been deposited in publicly accessible databases to date, this document outlines a robust experimental workflow for its determination via single-crystal X-ray diffraction. Drawing upon established crystallographic principles and data from structurally analogous compounds, we present a detailed analysis of the anticipated molecular geometry, conformational features, and supramolecular interactions. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, offering both a practical protocol for structure elucidation and a predictive framework for the solid-state properties of this compound.
Introduction
4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid is a molecule of interest in drug discovery and development, combining a flexible cyclopropylmethyl ether moiety with a rigid cyclohexanecarboxylic acid scaffold. The three-dimensional arrangement of atoms in the solid state, as determined by its crystal structure, is paramount for understanding its physicochemical properties, such as solubility, stability, and bioavailability. Furthermore, a detailed crystallographic analysis provides insights into potential intermolecular interactions that can influence crystal packing and polymorphism, which are critical considerations in pharmaceutical formulation.
This guide presents a systematic approach to the determination and analysis of the crystal structure of this compound. It is structured to provide both the theoretical underpinnings and the practical steps necessary for such an investigation.
Synthesis and Crystallization
A viable synthetic route to 4-[(cyclopropylmethyl)oxy]cyclohexanecarboxylic acid is proposed, followed by a detailed protocol for obtaining single crystals suitable for X-ray diffraction.
Proposed Synthetic Pathway
The synthesis of the title compound can be approached via a Williamson ether synthesis, starting from a commercially available 4-hydroxycyclohexanecarboxylic acid derivative.
Caption: Proposed synthetic pathway for the target compound.
Experimental Protocol: Synthesis
-
Esterification: A mixture of cis/trans-4-hydroxycyclohexanecarboxylic acid (1 eq.) in methanol is treated with a catalytic amount of sulfuric acid and refluxed for 4 hours. The solvent is removed under reduced pressure, and the residue is neutralized with aqueous sodium bicarbonate and extracted with ethyl acetate to yield methyl 4-hydroxycyclohexanecarboxylate.
-
Ether Synthesis: To a suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of methyl 4-hydroxycyclohexanecarboxylate (1 eq.) in THF. The mixture is stirred for 30 minutes, followed by the dropwise addition of (bromomethyl)cyclopropane (1.1 eq.). The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water and extracted with diethyl ether to afford methyl 4-((cyclopropylmethyl)oxy)cyclohexanecarboxylate.
-
Hydrolysis: The crude ester is dissolved in a mixture of methanol and 1 M aqueous sodium hydroxide and stirred at 50 °C for 3 hours. The methanol is evaporated, and the aqueous solution is washed with diethyl ether. The aqueous layer is then acidified with 1 M hydrochloric acid to precipitate the product, which is filtered, washed with cold water, and dried under vacuum.
Crystallization Protocol
Obtaining high-quality single crystals is a critical step.[1] Slow evaporation is a reliable method for growing crystals of organic molecules.
-
Dissolve approximately 20 mg of the purified 4-[(cyclopropylmethyl)oxy]cyclohexanecarboxylic acid in a minimal amount of a suitable solvent system (e.g., ethyl acetate/hexane mixture) in a small, clean vial.
-
Cover the vial with parafilm and puncture it with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days for the formation of well-defined, transparent crystals. Crystals should ideally be between 0.1 and 0.5 mm in size.[2]
Single-Crystal X-ray Diffraction: Data Collection and Structure Refinement
The following section outlines the standard procedure for determining the crystal structure from a suitable single crystal.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Data Collection
A selected single crystal is mounted on a goniometer head.[3] Data collection is performed on a modern X-ray diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and an area detector.[3] The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The arrangement of atoms within the unit cell is then solved using direct methods or Patterson synthesis. The initial structural model is refined against the experimental data using full-matrix least-squares methods.[4][5] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[6]
Anticipated Crystal Structure and Analysis
Based on the known structures of similar cyclohexanecarboxylic acid derivatives, we can predict the key structural features of 4-[(cyclopropylmethyl)oxy]cyclohexanecarboxylic acid.[6][7][8]
Predicted Crystallographic Data
The following table summarizes the expected crystallographic parameters. These are hypothetical values based on averages and common space groups for similar organic molecules.
| Parameter | Predicted Value |
| Chemical Formula | C₁₁H₁₈O₃ |
| Formula Weight | 198.26 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P-1 |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 105 (for monoclinic) |
| Volume (ų) | 1500 - 2000 |
| Z | 4 or 8 |
| Density (calculated) | 1.1 - 1.3 g/cm³ |
| R-factor | < 0.05 for a well-refined structure |
Molecular Conformation
The cyclohexane ring is expected to adopt a stable chair conformation.[6][7] The bulky carboxylic acid and (cyclopropylmethyl)oxy substituents will likely occupy equatorial positions to minimize steric hindrance, resulting in a trans configuration. The cyclopropylmethyl group allows for some conformational flexibility around the ether linkage.
Intermolecular Interactions
A prominent feature in the crystal structures of carboxylic acids is the formation of hydrogen-bonded dimers.[6][7] It is highly probable that two molecules of 4-[(cyclopropylmethyl)oxy]cyclohexanecarboxylic acid will associate via O-H···O hydrogen bonds between their carboxyl groups, forming a centrosymmetric dimer. These dimers are then expected to pack in the crystal lattice, stabilized by weaker van der Waals interactions.
Caption: Expected hydrogen-bonded dimer formation.
Conclusion
This technical guide has detailed a comprehensive approach for the synthesis, crystallization, and structural elucidation of 4-[(cyclopropylmethyl)oxy]cyclohexanecarboxylic acid. By leveraging established protocols and drawing parallels with known crystal structures, we have provided a predictive analysis of its key structural features. The determination of this crystal structure will provide invaluable data for understanding its solid-state properties and will aid in the rational design of new pharmaceutical agents. The methodologies described herein represent a standard, best-practice workflow applicable to the crystallographic study of novel small molecules.
References
- New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science.
- Application Note SC-XRD 505 Single Crystal Diffraction.
- Introduction to single crystal X-ray analysis - I.
- Powder X-ray Diffraction Protocol/SOP. Unknown Source.
- A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction d
- Single-crystal X-ray Diffraction. SERC (Carleton).
- Structure refinement: some background theory and practical str
- Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry, UZH.
- Structure refinement from data acquired by electron diffraction tomography. Unknown Source.
- Structure Refinement. OlexSys.
- cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. PMC, NIH.
- 4-(Cyclopropylmethyl)cyclohexane-1-carboxylic acid. PubChem.
- trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid.
- The crystal structure of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, C13H15ClO2.
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An In-Depth Technical Guide on the Cis/Trans Isomerization of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the cis/trans isomerization of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid, a key consideration for researchers and professionals in drug development. We will delve into the fundamental principles of stereoisomerism in substituted cyclohexanes, explore the factors governing the equilibrium between cis and trans isomers, and present detailed methodologies for their analytical and preparative separation. By combining theoretical insights with practical, field-proven protocols, this document aims to serve as an essential resource for the characterization and control of this compound's stereochemistry.
Introduction to Stereoisomerism in Substituted Cyclohexanes
Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a strain-free three-dimensional structure known as the chair conformation.[1] This conformation minimizes both angle strain, by maintaining near-tetrahedral bond angles, and torsional strain, by staggering adjacent carbon-hydrogen bonds.[1] When substituents are introduced onto the cyclohexane ring, they can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).[2]
For a disubstituted cyclohexane, such as the 1,4-disubstituted 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid, the relative orientation of the two substituent groups gives rise to cis/trans isomerism, a form of diastereomerism.[3][4]
-
Cis Isomer: Both substituents are on the same side of the cyclohexane ring.[3][4]
-
Trans Isomer: The substituents are on opposite sides of the ring.[3][4]
These isomers are distinct chemical entities with different physical properties and cannot be interconverted without breaking and reforming chemical bonds.[3][4]
Conformational Analysis and Stability
The stability of cis and trans isomers is intrinsically linked to the conformational preferences of the substituents. In a process known as a "ring flip," one chair conformation can interconvert to another, causing all axial substituents to become equatorial and vice versa.[2] However, for a substituted cyclohexane, these two chair conformations are often not of equal energy.
Generally, a substituent is more stable in the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions with other axial hydrogens.[3][5] The larger the substituent, the greater the preference for the equatorial position.[3]
For 1,4-disubstituted cyclohexanes:
-
The cis isomer will have one substituent in an axial position and the other in an equatorial position (axial-equatorial or a,e).[5][6]
-
The trans isomer can exist in two distinct chair conformations: one with both substituents in equatorial positions (diequatorial or e,e) and another with both in axial positions (diaxial or a,a).[5][6]
The diequatorial conformation of the trans isomer is significantly more stable than the diaxial conformation due to the avoidance of unfavorable 1,3-diaxial interactions.[5][7] Consequently, the trans isomer, which can adopt this stable diequatorial arrangement, is generally the thermodynamically more stable isomer compared to the cis isomer.[8]
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} caption { label = "Conformational stability of cis and trans isomers."; fontsize = 10; fontname = "Arial"; }
Factors Influencing the Cis/Trans Equilibrium
The ratio of cis to trans isomers at equilibrium is determined by their relative thermodynamic stabilities. This equilibrium can be influenced by several factors, including:
-
Steric Bulk of Substituents: Larger substituents will have a stronger preference for the equatorial position, thus favoring the trans isomer.
-
Solvent Effects: The polarity of the solvent can influence the conformational equilibrium.
-
Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for isomerization, allowing the system to reach thermodynamic equilibrium.
-
Catalysts: Acidic or basic conditions can facilitate isomerization, often through the formation of a transient intermediate that allows for rotation or inversion of stereochemistry.[9][10] For carboxylic acids, enolization under basic conditions can be a pathway for epimerization.
Kinetic vs. Thermodynamic Control
It is crucial to distinguish between kinetic and thermodynamic control in the synthesis or isomerization of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid.[8]
-
Kinetic Control: The product ratio is determined by the rates of formation of the isomers. This often favors the product that is formed faster, which may not be the most stable one.[8]
-
Thermodynamic Control: The reaction is allowed to reach equilibrium, and the product ratio reflects the relative stabilities of the isomers. The more stable isomer will be the major product.[8]
In the context of the target molecule, synthetic routes might initially produce a mixture of cis and trans isomers under kinetic control. Subsequent treatment with heat or a catalyst can then drive the mixture towards the thermodynamically favored trans isomer.[11]
Analytical Methods for Isomer Separation and Quantification
Accurate separation and quantification of the cis and trans isomers are paramount for quality control and for understanding the stereochemical outcome of a reaction. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
Developing a robust HPLC method for separating diastereomers like cis and trans isomers often involves screening different stationary and mobile phases.[12][13][14]
Key HPLC Method Development Parameters:
| Parameter | Considerations | Starting Point Recommendation |
| Stationary Phase | C18 columns are a common starting point for reversed-phase HPLC.[12][15] Other phases like phenyl or cyano columns can offer different selectivities. | C18, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer. The choice and ratio of organic modifiers can significantly impact resolution.[12] | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid or Trifluoroacetic Acid. |
| Detection | UV detection is suitable if the molecule has a chromophore. If not, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used. | UV at a low wavelength (e.g., 210 nm) or CAD/ELSD. |
| Flow Rate | Typically 1.0 mL/min for a 4.6 mm ID column. | 1.0 mL/min |
| Column Temperature | Can influence selectivity and peak shape. | 30 °C |
Experimental Protocol: HPLC Method Development
-
Initial Screening:
-
Prepare a standard solution containing a mixture of the cis and trans isomers.
-
Start with a C18 column and a gradient elution from a low to a high percentage of organic solvent (e.g., 10-90% acetonitrile in water with 0.1% formic acid).
-
Analyze the chromatogram for separation of the two isomers.
-
-
Optimization:
-
If separation is not achieved, try changing the organic modifier to methanol.[12]
-
Adjust the gradient slope to improve resolution.
-
If necessary, screen other stationary phases (e.g., Phenyl-Hexyl, Cyano).
-
Once partial separation is achieved, an isocratic method can be developed for improved reproducibility and shorter run times.
-
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label = "HPLC method development workflow."; fontsize = 10; fontname = "Arial"; }
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and differentiation of cis and trans isomers.[16][17]
-
¹H NMR: The chemical shifts and, more importantly, the coupling constants of the protons on the cyclohexane ring can provide definitive information about their axial or equatorial orientation.[18][19] Protons in different environments will have distinct signals.
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum can indicate the symmetry of the molecule. The chemical shifts of the carbon atoms will also differ between the two isomers.
Key NMR Distinguishing Features:
| Feature | Cis Isomer | Trans Isomer |
| Symmetry | Generally lower symmetry. | Potentially higher symmetry in the diequatorial conformation. |
| ¹H NMR Coupling Constants (J-values) | Characteristic axial-equatorial and equatorial-equatorial couplings. | Predominantly equatorial-equatorial and equatorial-axial couplings in the stable conformer.[17] |
| Chemical Shifts | Distinct chemical shifts for protons and carbons compared to the trans isomer due to different spatial arrangements and steric interactions. | Distinct chemical shifts for protons and carbons compared to the cis isomer. |
Preparative Separation of Cis/Trans Isomers
For applications requiring isomerically pure material, preparative chromatography is the method of choice.[15][20] This can be achieved using techniques such as preparative HPLC or flash chromatography.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The analytical HPLC method can be scaled up to a preparative scale by using a larger column and a higher flow rate. The goal is to inject a larger amount of the isomeric mixture and collect the separated fractions corresponding to the pure cis and trans isomers.
Experimental Protocol: Preparative HPLC
-
Method Scaling:
-
Based on the optimized analytical method, calculate the appropriate flow rate and injection volume for the preparative column dimensions.
-
Ensure the mobile phase composition is identical to the analytical method.
-
-
Fraction Collection:
-
Inject the isomeric mixture onto the preparative HPLC system.
-
Monitor the separation using a UV detector.
-
Collect the eluent corresponding to each isomer peak in separate vessels.
-
-
Post-Purification:
-
Combine the fractions for each isomer.
-
Remove the mobile phase solvents by rotary evaporation.
-
Analyze the purity of the isolated isomers using the analytical HPLC method.
-
Other Preparative Techniques
-
Flash Chromatography: For larger scale separations, flash chromatography on silica gel can be effective, though it may offer lower resolution than HPLC.
-
Crystallization: If one isomer has significantly different solubility properties, fractional crystallization can be a viable and cost-effective method for separation.[21]
Conclusion
The cis/trans isomerization of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid is a critical aspect of its chemistry, with significant implications for its physical properties and, in a pharmaceutical context, its biological activity. A thorough understanding of the principles of cyclohexane conformation, the factors governing isomeric stability, and the application of modern analytical and preparative techniques is essential for researchers and drug development professionals. The methodologies outlined in this guide provide a robust framework for the separation, quantification, and structural elucidation of these isomers, enabling precise control over the stereochemical integrity of this important molecule.
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The Biological Activity of Cyclohexanecarboxylic Acid Derivatives: A Technical Guide to Pharmacological Mechanisms and Assay Validation
Executive Summary
As application scientists and drug development professionals, we recognize that the cyclohexane ring provides a unique steric bulk and conformational flexibility that linear aliphatic chains lack. When functionalized with a carboxylic acid moiety, this scaffold becomes a highly versatile pharmacophore. Cyclohexanecarboxylic acid and its derivatives serve as critical building blocks in pharmaceutical synthesis, demonstrating profound biological activities ranging from antifibrinolytic and neuromodulatory effects to emerging anti-inflammatory properties [1][1].
This whitepaper synthesizes the mechanistic grounding of key cyclohexanecarboxylic acid derivatives, providing field-proven, self-validating experimental protocols to assess their biological efficacy.
Core Pharmacological Pathways
Antifibrinolytic and Dermatological Modulation: Tranexamic Acid
Tranexamic acid (TXA), chemically known as trans-4-(aminomethyl)cyclohexanecarboxylic acid, is a synthetic analog of the amino acid lysine. Its primary biological activity is antifibrinolytic, achieved by competitively inhibiting the activation of plasminogen to plasmin [2][2]. TXA reversibly binds to four to five lysine receptor sites on the plasminogen molecule, preventing its interaction with fibrin and stabilizing the preformed fibrin meshwork [3][3].
Beyond hemostasis, TXA has demonstrated significant dermatological efficacy. By inhibiting ultraviolet-induced plasmin activity in keratinocytes, TXA prevents the release of arachidonic acid and prostaglandins, thereby suppressing melanocyte stimulation and treating conditions like melasma [4][4] [5][5].
Mechanism of Tranexamic Acid inhibiting plasminogen activation and fibrinolysis.
Protocol 1: In Vitro Chromogenic Plasminogen Activation Assay
To quantify the antifibrinolytic potency of novel cyclohexanecarboxylic acid derivatives, we employ a kinetic chromogenic assay.
-
Causality of Design: We utilize the chromogenic substrate S-2251 (H-D-Val-Leu-Lys-pNA) rather than a fluorogenic alternative. This choice deliberately avoids the auto-fluorescence interference commonly encountered when screening small-molecule libraries, ensuring high-fidelity kinetic data.
-
Self-Validating System: The assay is intrinsically self-validating. A vehicle-only negative control establishes the uninhibited maximum velocity ( Vmax ) of plasmin generation. Concurrently, an aprotinin-treated well serves as a positive control for complete serine protease inhibition, defining the absolute baseline.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer of 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, and 0.01% Tween-20. Reconstitute human Glu-plasminogen (final concentration 0.5 µM) and the derivative compound in the buffer.
-
Equilibration: Incubate the plasminogen with varying concentrations of the test derivative at 37°C for 15 minutes. Reasoning: This allows the derivative to reach thermodynamic equilibrium with the lysine-binding sites on plasminogen prior to activation.
-
Activation: Add tissue plasminogen activator (tPA) to a final concentration of 1 nM, immediately followed by the S-2251 substrate (1 mM).
-
Kinetic Measurement: Monitor absorbance at 405 nm continuously for 30 minutes using a microplate reader at 37°C.
-
Data Analysis: Calculate the initial velocity of p-nitroaniline (pNA) release. Plot fractional activity against the log of the inhibitor concentration to derive the IC50 .
Neuromodulation and Excitatory Dampening: Gabapentinoids
Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) is a closely related structural analog. Despite being designed as a GABA mimetic, it does not bind to GABA receptors [6][6]. Instead, its primary mechanism involves high-affinity binding to the α2δ−1 auxiliary subunit of voltage-gated calcium channels (VGCCs) on presynaptic terminals [7][7]. This binding disrupts the trafficking and function of VGCCs, reducing calcium influx and subsequently dampening the release of excitatory neurotransmitters like glutamate and substance P [7][7].
Gabapentin binding to the α2δ-1 subunit of VGCCs, reducing neurotransmitter release.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for VGCC Modulation
To evaluate the efficacy of neuromodulatory cyclohexanecarboxylic acid derivatives, we utilize whole-cell patch-clamp recordings on HEK293 cells stably expressing CaV2.2 and α2δ−1 subunits.
-
Causality of Design: Barium ( Ba2+ ) is substituted for calcium in the extracellular bath. This critical substitution prevents the calcium-dependent inactivation of the channels and amplifies the inward current, yielding a superior signal-to-noise ratio for precise pharmacological quantification.
-
Self-Validating System: The implementation of a P/4 leak subtraction protocol is mandatory. By applying four sub-threshold hyperpolarizing pulses, we mathematically subtract the linear membrane leak and capacitive transients. This ensures that any measured reduction in current amplitude is exclusively due to the derivative's action on the VGCCs, not a degradation of the cell seal.
Step-by-Step Methodology:
-
Cell Preparation: Plate transfected HEK293 cells on glass coverslips. Transfer to a recording chamber perfused with extracellular solution (150 mM TEA-Cl, 10 mM BaCl2 , 10 mM HEPES, pH 7.4).
-
Pipette Configuration: Pull borosilicate glass pipettes (resistance 2–4 MΩ) and fill with intracellular solution (135 mM CsCl, 10 mM EGTA, 4 mM Mg-ATP, 10 mM HEPES, pH 7.2).
-
Seal and Break-in: Form a Giga-ohm seal and apply brief negative pressure to achieve the whole-cell configuration. Allow 5 minutes for intracellular dialysis.
-
Electrophysiological Recording: Hold the membrane potential at -80 mV. Elicit barium currents ( IBa ) using 50 ms depolarizing steps to +10 mV every 10 seconds. Apply the P/4 leak subtraction.
-
Drug Application: Once a stable baseline IBa is achieved, perfuse the derivative compound. Record the steady-state fractional block of the peak current.
Emerging Anti-inflammatory Agents: Amidrazone Derivatives
Recent drug development efforts have explored amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid system. These compounds exhibit potent antinociceptive and anti-inflammatory effects by significantly inhibiting the production of pro-inflammatory cytokines, specifically TNF- α and IL-6, in stimulated peripheral blood mononuclear cells [8][8].
Quantitative Pharmacological Profiles
To facilitate rapid comparative analysis, the following table summarizes the pharmacokinetic and pharmacodynamic metrics of prominent cyclohexanecarboxylic acid derivatives based on current literature.
| Derivative / Compound | Primary Target | Biological Activity | Key Pharmacological Metrics | Clinical / Research Application |
| Tranexamic Acid | Plasminogen (Lysine binding sites) | Antifibrinolytic, Anti-melanogenic | t1/2 : ~2 hours (IV) IC50 (Plasmin): 87 mM Ki (uPA): 2 mM | Hemorrhage management, Melasma, Hereditary angioedema |
| Gabapentin | VGCC ( α2δ−1 subunit) | Neuromodulatory, Analgesic | t1/2 : 5–7 hours Bioavailability: 27–60% Ki (BCAT-1): 1 mM | Neuropathic pain, Partial seizures |
| Amidrazone Derivatives | Pro-inflammatory Cytokines (TNF- α , IL-6) | Anti-inflammatory, Antinociceptive | Dose-dependent cytokine inhibition | Preclinical experimental inflammation models |
Conclusion
The biological activity of cyclohexanecarboxylic acid derivatives is dictated by the precise stereochemistry and functionalization of the cyclohexane ring. Whether acting as a lysine mimetic to halt fibrinolysis (Tranexamic Acid) or modulating ion channel trafficking to dampen neuronal excitability (Gabapentinoids), this chemical class remains a cornerstone of modern pharmacotherapy. By employing rigorous, self-validating assays—such as chromogenic kinetic tracking and whole-cell patch-clamp electrophysiology—researchers can continue to exploit this scaffold for novel therapeutic discoveries.
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The Physicochemical Logic and Therapeutic Vectoring of Cyclopropane-Containing Scaffolds in Modern Drug Discovery
Executive Summary
As drug discovery moves toward increasingly complex targets, the cyclopropane ring has emerged as a premier structural motif. Far from being a simple alkyl spacer, this three-membered carbocycle possesses unique physicochemical properties—high ring strain, sp²-like C-C bonds, and shortened C-H bonds—that fundamentally alter the pharmacokinetic and pharmacodynamic profiles of lead compounds. As a Senior Application Scientist, I have observed firsthand how the strategic incorporation of cyclopropanes can rescue failing drug programs by optimizing metabolic stability and enabling precise vectoring into allosteric pockets. This technical guide explores the mechanistic rationale behind cyclopropanes, detailing their roles in targeting viral proteases, epigenetic modulators, and kinases, supported by validated experimental workflows.
The Physicochemical Logic of the "Magic Triangle"
To understand why cyclopropanes are ubiquitous in modern clinical candidates, we must analyze their fundamental chemistry. The cyclopropane ring is characterized by a 60° bond angle, which is significantly compressed compared to the ideal 109.5° sp³ tetrahedral angle, resulting in approximately 27.5 kcal/mol of inherent ring strain.
-
Metabolic Stability: The C-H bonds in cyclopropane are shorter and stronger than those in typical aliphatic chains. This increased bond dissociation energy provides profound1[1].
-
Conformational Locking: The coplanarity of the three carbon atoms restricts rotational degrees of freedom. By locking a molecule into its bioactive conformation, the cyclopropyl group reduces the entropic penalty upon target binding, thereby 2[2].
-
Bioisosterism & Vectoring: Cyclopropanes frequently serve as metabolically stable bioisosteres for alkenes or gem-dimethyl groups, optimizing the spatial trajectory (vectoring) of adjacent pharmacophores into deep, narrow binding pockets.
Key Therapeutic Targets & Mechanisms of Action
Viral Proteases: Reversible Covalent Inhibition (SARS-CoV-2 Mpro)
The development of Nirmatrelvir (PF-07321332) highlights the utility of cyclopropanes in antiviral design. Nirmatrelvir targets the SARS-CoV-2 main protease (Mpro). It incorporates a rigid bicyclic proline derivative (resembling a dimethylcyclopropylproline moiety) that fits snugly into the S2 subsite of Mpro, 3[3].
Mechanism: The cyclopropyl-containing scaffold vectors a P1' nitrile warhead directly toward the catalytic Cys145 residue. A nucleophilic attack by the Cys145 thiol on the nitrile carbon forms a 4[4]. This covalent yet reversible interaction ensures high target residence time while minimizing off-target toxicity.
Fig 1. Mechanism of SARS-CoV-2 Mpro inhibition by the cyclopropane-containing drug Nirmatrelvir.
Epigenetic Modulators: Suicide Inhibition of LSD1
Lysine-specific demethylase 1 (LSD1) is a critical epigenetic target in oncology. Tranylcypromine (trans-2-phenylcyclopropylamine), originally an MAO inhibitor, has been successfully repurposed as an LSD1 inhibitor.
Mechanism: The cyclopropylamine moiety acts as a mechanism-based "suicide" inhibitor. Upon entering the LSD1 active site, the enzyme attempts to oxidize the amine. The inherent ring strain of the cyclopropane drives a rapid ring-opening event, generating a highly reactive radical intermediate that forms an. Recent spirocyclic derivatives of tranylcypromine have demonstrated up to 129-fold greater potency by optimizing hydrophobic contacts within the LSD1 pocket.
Kinase Modulation: Allosteric and Orthosteric Vectoring
Kinases remain a cornerstone of targeted therapy. Cyclopropanes are frequently used to access tight allosteric pockets without competing with high intracellular ATP concentrations.
-
TYK2 Inhibition (Deucravacitinib): Unlike traditional JAK inhibitors that target the highly conserved ATP-binding site, Deucravacitinib5[5]. A cyclopropanecarboxamido group precisely vectors the molecule deep into the JH2 pocket, stabilizing an inhibitory conformation that 6[6].
-
MEK1/2 Inhibition (Trametinib): Trametinib utilizes a cyclopropane moiety to7[7], specifically interacting with Met219. This stabilizes the inactive unphosphorylated state of the kinase, effectively shutting down the MAPK signaling cascade.
Experimental Workflow: Validating Cyclopropane-Target Interactions
To rigorously validate that a cyclopropane-modified compound (e.g., Deucravacitinib) engages its intended intracellular target, we employ the Cellular Thermal Shift Assay (CETSA). This protocol is a self-validating system : it relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm). By comparing treated versus vehicle controls, we establish direct causality between drug application and target engagement in a live-cell environment.
Step-by-Step CETSA Protocol:
-
Cell Culture & Dosing: Culture target cells (e.g., human PBMCs for TYK2) to 70% confluence. Treat with the cyclopropane compound (e.g., 1 µM Deucravacitinib) or DMSO vehicle for 1 hour at 37°C to establish binding equilibrium.
-
Aliquot & Thermal Gradient: Harvest cells, wash with PBS, and resuspend in a protease-inhibitor-supplemented buffer. Distribute equal volumes (50 µL) into PCR tubes. Subject the tubes to a thermal gradient (e.g., 40°C to 75°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.
-
Causality Note: The heat stress induces protein unfolding and aggregation; only ligand-stabilized proteins remain in their native, soluble conformation.
-
-
Lysis: Subject the cells to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath) to mechanically lyse the membranes.
-
Causality Note: Freeze-thaw is utilized over harsh detergents to prevent the artificial disruption of delicate drug-protein interactions.
-
-
Ultracentrifugation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. This critical step pellets the denatured, aggregated proteins, leaving only the soluble, properly folded (and drug-bound) target protein in the supernatant.
-
Quantification & Analysis: Analyze the soluble fraction via Western Blot or AlphaLISA using target-specific antibodies (e.g., anti-TYK2). Plot the normalized protein signal against temperature to generate a melt curve. A rightward shift in the apparent melting temperature (ΔTm > 1.5°C) in the treated group self-validates direct intracellular target engagement.
Fig 2. Cellular Thermal Shift Assay (CETSA) workflow for validating intracellular target engagement.
Quantitative Data Analysis
The following table summarizes key FDA-approved cyclopropane-containing drugs, demonstrating the versatility of this scaffold across diverse therapeutic areas and target classes.
| Drug Name | Primary Target | Indication | Potency (IC50 / Ki) | Role of Cyclopropane Scaffold |
| Nirmatrelvir | SARS-CoV-2 Mpro | COVID-19 | Ki = 3.11 nM | Conformationally locks P3 mimic; vectors P1' nitrile[3]. |
| Deucravacitinib | TYK2 (JH2 Domain) | Plaque Psoriasis | IC50 = 1.0 nM | Vectors into allosteric pocket; enhances metabolic stability[6]. |
| Trametinib | MEK1 / MEK2 | Melanoma (BRAF V600E) | IC50 = 0.92 nM | Reinforces hydrophobic contacts with A-loop (Met219)[7]. |
| Tranylcypromine | LSD1 / MAO | Oncology / Depression | IC50 < 2 µM | Ring strain drives suicide inhibition via radical ring-opening. |
Conclusion
The strategic incorporation of cyclopropane rings is a masterclass in rational drug design. By leveraging the "magic triangle's" unique blend of high ring strain, restricted bond rotation, and robust C-H bond strength, medicinal chemists can simultaneously solve multiple optimization parameters—ranging from CYP450 resistance to allosteric vectoring. As demonstrated by breakthroughs like Nirmatrelvir and Deucravacitinib, the cyclopropyl group will remain an indispensable tool for unlocking difficult therapeutic targets and advancing the next generation of precision medicines.
References
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - Journal of Medicinal Chemistry (ACS). Available at:[Link]
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Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches - MDPI. Available at:[Link]
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Mpro-targeted anti-SARS-CoV-2 inhibitor-based drugs - PMC. Available at:[Link]
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Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors - RSC Advances. Available at:[Link]
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Deucravacitinib: First Approval - PMC. Available at:[Link]
-
DEUCRAVACITINIB - New Drug Approvals. Available at:[Link]
-
Response and Resistance to Trametinib in MAP2K1-Mutant Triple-Negative Melanoma - PMC. Available at:[Link]
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In Silico Modeling of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic Acid: A Comprehensive Guide to Conformational Analysis, Docking, and ADMET Profiling
Executive Summary
The compound 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid (CAS: 1134198-04-1)[1] represents a highly versatile screening compound and pharmacophore intermediate in modern drug discovery. Structurally, it combines a conformationally restricted cyclohexane ring, a flexible and lipophilic cyclopropylmethyl ether linkage, and a highly polar, ionizable carboxylic acid moiety. This technical guide outlines a rigorous in silico methodology for evaluating this compound, focusing on the causality behind experimental choices, self-validating docking protocols, and predictive pharmacokinetics.
Pharmacophore Rationale & Conformational Dynamics
Before initiating computational workflows, it is critical to understand the physical chemistry of the ligand:
-
The Cyclohexane Scaffold: Unlike flat aromatic rings, the cyclohexane ring exists primarily in chair conformations. The relative stereochemistry (cis vs. trans) of the 1,4-substituents dictates whether the functional groups are axial or equatorial, profoundly impacting the 3D vector of the pharmacophore features.
-
The Carboxylic Acid: Acts as a strong hydrogen bond donor and acceptor. At physiological pH (7.4), it is predominantly deprotonated (carboxylate), serving as an electrostatic anchor for target proteins (e.g., interacting with Arginine or Lysine residues).
-
The Cyclopropylmethyl Ether: The ether oxygen provides a weak hydrogen bond acceptor, while the cyclopropyl group offers a unique, compact lipophilic bulk that can occupy tight hydrophobic pockets without the entropic penalty associated with longer, linear alkyl chains.
In Silico Workflow & Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodology establishes a self-validating system for modeling this compound against putative targets.
Phase 1: Ligand Preparation and Conformational Sampling
Causality: The 3D conformation of the cyclohexane ring and the rotatable ether bonds must be accurately sampled before docking to prevent steric clashes and false-negative binding scores.
-
SMILES Generation: Convert the 2D structure to a canonical SMILES string.
-
3D Coordinate Generation: Use RDKit with the ETKDG (Experimental-Torsion Knowledge Distance Geometry) algorithm to generate 3D coordinates.
-
Protonation State Assignment: Adjust the pH to 7.4. Ensure the carboxylic acid is modeled as a carboxylate anion (-COO⁻).
-
Energy Minimization: Apply the MMFF94 force field to relax the geometry, saving the lowest-energy conformer as a .pdbqt file.
Phase 2: Protein Preparation
Causality: Raw crystal structures contain water molecules, missing hydrogen atoms, and unresolved side chains that interfere with docking algorithms.
-
Target Selection: Download the target receptor (e.g., a relevant GPCR or metabolic enzyme) from the Protein Data Bank (PDB).
-
Cleaning: Strip co-crystallized ligands and non-essential water molecules.
-
Protonation: Use tools like PROPKA to assign correct protonation states to histidine, aspartate, and glutamate residues at pH 7.4.
-
Grid Box Generation: Define a search space (Grid Box) centered on the known active site, ensuring it is large enough (e.g., 20 × 20 × 20 Å) to accommodate the flexible ether tail of the ligand.
Phase 3: Molecular Docking
Causality: AutoDock Vina[2][3] is utilized for its gradient-optimization conformational search and empirical scoring function, which balances speed and accuracy.
-
Execution: Run AutoDock Vina using the prepared .pdbqt files for both the receptor and the ligand[4][5].
-
Exhaustiveness: Set the exhaustiveness parameter to 16 (default is 8) to ensure thorough sampling of the flexible cyclopropylmethyl tail.
-
Validation: Re-dock the native co-crystallized ligand (if available) to ensure the Root Mean Square Deviation (RMSD) is < 2.0 Å, validating the grid parameters.
In Silico Workflow for 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid evaluation.
ADMET Profiling
Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial for determining if the compound is a viable lead. We utilize SwissADME[6][7], a robust web tool for evaluating pharmacokinetics and medicinal chemistry friendliness[8][9].
Causality: The presence of the carboxylic acid limits blood-brain barrier (BBB) permeability, while the lipophilic ether tail modulates overall solubility. SwissADME's BOILED-Egg model[7] accurately predicts these opposing forces.
Quantitative Data Summary
The following table summarizes the predicted physicochemical and ADMET properties for 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid based on standard in silico estimations:
| Property | Predicted Value / Category | Pharmacological Implication |
| Molecular Weight | 198.26 g/mol | Highly favorable for oral bioavailability (Lipinski's Rule of 5). |
| LogP (Consensus) | ~2.10 | Optimal balance of aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | Good intestinal absorption; potential for BBB permeation is modulated by the acid. |
| H-Bond Donors / Acceptors | 1 / 3 | Meets criteria for standard drug-likeness. |
| Rotatable Bonds | 5 | Moderate flexibility; allows induced fit without severe entropic penalties. |
| GI Absorption | High | Excellent candidate for oral formulation. |
| BBB Permeant | Low (due to anion) | Unlikely to cause central nervous system (CNS) side effects. |
Conclusion
The in silico modeling of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid requires careful attention to the stereochemistry of the cyclohexane ring and the protonation state of the carboxylic acid. By employing rigorous conformational sampling, validated docking protocols via AutoDock Vina, and comprehensive ADMET profiling via SwissADME, researchers can accurately predict the binding affinity and pharmacokinetic viability of this compound as a lead intermediate.
References
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Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
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Unlocking Therapeutic Potential: A Guide to the Discovery and Isolation of Novel Cyclohexanecarboxylic Acid Compounds
An In-depth Technical Guide for Drug Development Professionals
Foreword: The Enduring Relevance of the Cyclohexanecarboxylic Acid Scaffold
The cyclohexanecarboxylic acid (CHC) moiety, a deceptively simple six-carbon saturated ring bearing a carboxyl group, represents a cornerstone in modern medicinal chemistry. Its conformational flexibility, lipophilic character, and ability to serve as a bioisostere for the phenyl group have made it a privileged scaffold in the design of novel therapeutics. From anti-inflammatory and anticonvulsant agents to potent enzyme inhibitors for metabolic diseases, derivatives of this versatile core are continually being explored.[1][2]
This guide moves beyond a mere recitation of facts. It is designed as a deep-dive into the strategic and technical considerations essential for the successful discovery, isolation, and characterization of new chemical entities based on the CHC framework. We will explore the journey from initial concept to a purified, structurally confirmed compound, emphasizing the causality behind experimental choices to empower researchers in their quest for the next generation of therapeutics.
Chapter 1: Discovery Strategies - The Genesis of a Novel Compound
The starting point for any discovery program is the identification of a lead compound. For CHC-based molecules, this journey can begin from two primary origins: the vast chemical diversity of the natural world or the directed precision of synthetic chemistry.
Natural Product Exploration: Mining Nature's Chemical Library
Nature is a prolific source of bioactive compounds, and CHCs are no exception. Meroterpenoids from fungi and unique derivatives from plants like the black turtle bean have demonstrated significant biological activities, including anti-inflammatory effects.[3][4][5] The discovery of a novel, naturally occurring CHC, such as phasvulic acid from Phaseolus vulgaris L., underscores the untapped potential within natural sources.[4][5][6]
The general workflow for natural product discovery is a systematic process of extraction, fractionation, and isolation guided by bioassay results.
Caption: A typical workflow for the discovery of novel compounds from natural sources.
Synthetic Approaches: Rational Design and Library Synthesis
While natural products provide inspiration, synthetic chemistry offers unparalleled control and scalability. The synthesis of novel CHC derivatives often involves the modification of a known bioactive molecule or the construction of a library of compounds for high-throughput screening.
Common synthetic strategies include:
-
Hydrogenation of Benzenecarboxylic Acids: A robust and scalable method to produce the saturated cyclohexyl ring from readily available aromatic precursors like benzoic or terephthalic acid.[7][8] This often employs catalysts such as rhodium or ruthenium on a solid support.[7]
-
Diels-Alder Reaction: A powerful [4+2] cycloaddition to construct the cyclohexene ring, which can then be hydrogenated. For instance, reacting 1,3-butadiene with acrylic acid yields a 3-cyclohexene-1-carboxylic acid intermediate.[9]
-
Multi-step Synthesis from Precursors: Complex derivatives are often built through carefully planned sequences. An industrially feasible process for isomerically pure trans-4-amino-1-cyclohexanecarboxylic acid, a valuable building block, starts from p-aminobenzoic acid.[10]
Chapter 2: The Art of Isolation and Purification
Whether from a complex natural extract or a synthetic reaction mixture, isolating the target CHC in high purity is paramount for accurate characterization and biological testing. The choice of technique is dictated by the physicochemical properties (polarity, solubility, volatility) of the target compound and its surrounding impurities.
Initial Extraction from Natural Sources
The goal of initial extraction is to efficiently remove the desired compounds from the solid biomass into a liquid solvent.
-
Maceration: Soaking the source material in a solvent (e.g., ethanol) is a simple and effective method for small- to medium-scale extractions.[4]
-
Liquid-Liquid Extraction (LLE): This technique is invaluable for separating compounds based on their differential solubility in two immiscible liquid phases. It is a core component of in situ product recovery systems designed to continuously separate carboxylic acids from bioprocess streams, enhancing efficiency and purity.
Chromatographic Purification: The Workhorse of Isolation
Chromatography is the cornerstone of modern purification. The fundamental principle is the differential partitioning of components between a stationary phase and a mobile phase.
| Technique | Stationary Phase | Mobile Phase | Separation Principle | Best For |
| Normal-Phase Chromatography | Polar (e.g., Silica Gel) | Non-polar to moderately polar organic solvent | Adsorption; polar compounds are retained longer. | Separating non-polar to moderately polar CHC derivatives. |
| Reversed-Phase Chromatography (RPC) | Non-polar (e.g., C18-silica) | Polar solvent mixture (e.g., Methanol/Water) | Partitioning; non-polar compounds are retained longer. | Purifying a wide range of CHCs, especially those with polar functional groups. |
| Solid Phase Extraction (SPE) | Various (Silica, C18, Ion-Exchange) | Solvent | Adsorption/Partitioning | Rapid sample cleanup and concentration, as demonstrated in the analysis of CHCs in wine.[11] |
| Preparative HPLC (Prep-HPLC) | C18 or other high-performance media | High-purity solvents | High-resolution partitioning | Final polishing step to achieve >98% purity for characterization and bioassays. |
Expert Insight: The journey from a crude natural extract, like that of the black turtle bean, often involves a multi-step chromatographic process.[6] An initial separation on a broad silica gel column can yield several fractions. The fraction showing the desired bioactivity is then subjected to further purification, often using reversed-phase preparative HPLC, to isolate the pure compound.[6]
Chapter 3: Structural Elucidation: Defining the Molecule
Once a compound is purified, its exact chemical structure must be determined. This is achieved by assembling data from a suite of spectroscopic techniques.
Caption: The logical flow of integrating spectroscopic data for structural elucidation.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS), particularly with Electrospray Ionization (ESI), is the definitive method for determining a compound's exact molecular weight and, consequently, its molecular formula.[4][6]
-
Infrared (IR) Spectroscopy: IR provides crucial information about the functional groups present. For a CHC, characteristic absorption bands for hydroxyl (-OH) and carboxylic acid carbonyl (C=O) groups are expected.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for mapping the structure.
-
¹H NMR: Shows the number and type of protons and their connectivity to adjacent protons.
-
¹³C NMR: Reveals the number and electronic environment of all carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are the key to assembling the molecular puzzle. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons, allowing the entire molecular framework to be pieced together.[4][5] The structural determination of phasvulic acid was heavily reliant on these 2D NMR techniques.[4][6]
-
Chapter 4: Assessing Biological Activity - From Molecule to Medicine
With a pure, characterized compound in hand, the final step is to rigorously assess its therapeutic potential. This involves a tiered approach, starting with specific in vitro assays and potentially progressing to in vivo animal models.
Key Therapeutic Targets for CHC Derivatives
-
Anti-inflammatory Agents: Many CHC derivatives are investigated for their ability to modulate inflammatory pathways. A key mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are central to inflammation.[1] Some compounds also inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][12]
-
Anticonvulsant Agents: The CHC scaffold is present in compounds with anticonvulsant properties. These are often tested in preclinical models of epilepsy.[1][2]
-
Metabolic Disease Modulators: CHCs are key structural elements in inhibitors of enzymes like Diacylglycerol O-acyltransferase 1 (DGAT1), a promising target for treating obesity and type 2 diabetes.[1][13]
Standardized Protocols for Bioactivity Screening
The following protocols represent industry-standard methods for evaluating the bioactivity of novel CHC compounds.
Protocol 1: In Vitro COX Inhibition Assay
-
Principle: This assay measures the ability of a test compound to inhibit the activity of purified COX-1 or COX-2 enzymes by monitoring the oxidation of a chromogenic substrate.[1]
-
Methodology:
-
Prepare solutions of purified COX-1 or COX-2 enzyme in a suitable buffer.
-
In a 96-well plate, incubate the enzyme with various concentrations of the test CHC compound. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Initiate the enzymatic reaction by adding a solution containing arachidonic acid (the substrate) and N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) (the chromogen).
-
Measure the increase in absorbance at 590 nm kinetically over a 5-minute period.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: In Vivo Maximal Electroshock (MES) Test for Anticonvulsant Activity
-
Principle: This is a gold-standard test for identifying compounds effective against generalized tonic-clonic seizures. A supramaximal electrical stimulus induces a characteristic tonic hindlimb extension in rodents, which can be prevented by effective anticonvulsant drugs.[1]
-
Methodology:
-
Administer the test CHC compound to a group of mice or rats at various doses (e.g., via oral gavage or intraperitoneal injection).
-
At the time of expected peak drug effect (e.g., 30-60 minutes post-administration), deliver a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear-clip electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
An animal is considered "protected" if the tonic hindlimb extension is completely abolished.
-
Calculate the percentage of protected animals at each dose and determine the median effective dose (ED₅₀) using probit analysis.
-
Conclusion and Future Outlook
The discovery and isolation of novel cyclohexanecarboxylic acid compounds is a multidisciplinary endeavor that blends natural product chemistry, organic synthesis, analytical science, and pharmacology. The journey from a crude natural extract or a synthetic precursor to a well-characterized, bioactive molecule is complex but follows a logical and systematic path. By understanding the principles behind each step—from strategic screening and rational purification to definitive structural elucidation and rigorous biological testing—researchers can more effectively unlock the immense therapeutic potential held within this versatile chemical scaffold. Future efforts will undoubtedly focus on applying these foundational techniques to discover CHCs with improved potency, selectivity, and pharmacokinetic profiles, addressing unmet needs across a spectrum of human diseases.
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- Reddy, K. S., et al. (2009, October 14). Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. ACS Publications.
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- Murafuji, H., et al. (2009, December 24). Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. PubMed.
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- Koch, H., & Haaf, W. (n.d.). 1-methylcyclohexanecarboxylic acid. Organic Syntheses Procedure.
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- Eastman Chemical Company. (2015, July 9). process for the preparation of cyclohexane carboxylic acid compounds. WIPO Patentscope.
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Application Notes & Protocols for the Quantification of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid
Introduction
4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid is a molecule of interest in pharmaceutical development and related research fields. Accurate and precise quantification of this carboxylic acid is paramount for pharmacokinetic studies, formulation analysis, and quality control processes. This document provides a comprehensive guide to the analytical methodologies for the quantification of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid in various matrices. We will explore several robust analytical techniques, offering detailed protocols and the scientific rationale behind the selection of specific methods and parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable and validated analytical methods for this compound.
The inherent chemical properties of many carboxylic acids, such as 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid, present unique analytical challenges. These compounds often lack a strong native chromophore, making direct ultraviolet (UV) detection by High-Performance Liquid Chromatography (HPLC) less sensitive.[1] Furthermore, their polarity can influence chromatographic retention and sample extraction efficiency. To address these challenges, this guide will focus on two primary analytical strategies: highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and HPLC with pre-column derivatization to enhance detectability.
Method validation is a critical component of analytical science, ensuring that a chosen method is fit for its intended purpose.[2][3][4][5] Throughout this guide, we will emphasize the principles of method validation as outlined by the International Council for Harmonisation (ICH) guidelines, covering key parameters such as specificity, linearity, accuracy, precision, and robustness.
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS is the preferred method for the quantification of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid, especially in complex biological matrices, due to its superior sensitivity and selectivity.[2] This technique combines the separation power of liquid chromatography with the precise detection and structural confirmation capabilities of tandem mass spectrometry.
Principle of the Method
The analyte is first separated from other matrix components on an HPLC column. The eluent is then introduced into the mass spectrometer, where the analyte molecules are ionized. For carboxylic acids, electrospray ionization (ESI) in the negative ion mode is typically most effective, as it readily forms the deprotonated molecule [M-H]⁻.[6] The mass spectrometer then isolates this specific precursor ion, fragments it, and detects a specific product ion. This multiple reaction monitoring (MRM) process provides exceptional selectivity and reduces background noise, enabling very low limits of quantification.[6]
Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid using LC-MS/MS.
Detailed Protocol: LC-MS/MS Quantification
1. Sample Preparation (from Plasma)
Solid-Phase Extraction (SPE) is recommended for plasma samples to achieve high purity and concentration of the analyte.[7]
-
SPE Cartridge Selection: A polymeric reversed-phase sorbent is a suitable choice for extracting compounds of intermediate polarity.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Pretreat 200 µL of plasma by adding 200 µL of 2% formic acid in water. Load the pretreated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumental Parameters
| Parameter | Recommended Conditions |
| LC System | UPLC/HPLC system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile[8] |
| Gradient Elution | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C[6] |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative[6] |
| MRM Transition | To be determined by infusing a standard solution of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid. A hypothetical transition would be [M-H]⁻ → product ion. |
| Ion Source Temp. | 350°C |
| Spray Voltage | -4500 V |
3. Method Validation
The developed method must be validated according to ICH guidelines.[2][4]
| Validation Parameter | Acceptance Criteria |
| Specificity | No significant interfering peaks at the retention time of the analyte in blank matrix samples.[5] |
| Linearity | A linear regression with a correlation coefficient (r²) > 0.99 over the expected concentration range.[6] |
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[3] |
| Precision | The relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ).[3] |
| Limit of Quantification | The lowest concentration on the standard curve that can be quantified with acceptable accuracy and precision. |
| Stability | Analyte stability in the matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).[9] |
II. HPLC with Pre-Column Derivatization and UV/Fluorescence Detection
For laboratories without access to LC-MS/MS, or for certain quality control applications, HPLC with derivatization offers a viable alternative. Since 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid likely lacks a strong chromophore, derivatization is necessary to introduce a UV-absorbing or fluorescent tag, thereby enhancing detection sensitivity.[1]
Principle of the Method
The carboxylic acid functional group of the analyte is reacted with a labeling agent to form a derivative with strong UV absorbance or fluorescence. This derivatized product is then separated and quantified by HPLC.
Workflow for HPLC with Derivatization
Caption: General workflow for HPLC analysis with pre-column derivatization.
Detailed Protocol: HPLC with Fluorescence Derivatization
This protocol utilizes 4-bromomethyl-7-methoxycoumarin (Br-Mmc) as a fluorescent labeling agent.[1]
1. Derivatization Procedure
-
To an evaporated extract of the sample in an autosampler vial, add 100 µL of a solution containing 1 mg/mL of 4-bromomethyl-7-methoxycoumarin in acetone.
-
Add 10 µL of a solution containing 1 mg/mL of 18-crown-6 (as a catalyst) in acetone.
-
Add a small amount (approximately 2 mg) of anhydrous potassium carbonate.
-
Seal the vial and heat at 70°C for 30 minutes.[1]
-
Cool to room temperature and inject an aliquot into the HPLC system.
2. HPLC Instrumental Parameters
| Parameter | Recommended Conditions |
| HPLC System | Standard HPLC system with a fluorescence detector |
| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[1][10] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A gradient tailored to separate the derivatized analyte from excess reagent and by-products. A typical starting point is 60% B, ramping to 90% B over 15 minutes. |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: ~325 nm, Emission: ~395 nm (to be optimized for the specific derivative)[1] |
3. Method Validation
Similar validation parameters as described for the LC-MS/MS method should be assessed to ensure the reliability of the HPLC-fluorescence method.
III. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be employed for the analysis of carboxylic acids, although it necessitates a derivatization step to increase the volatility and thermal stability of the analyte.
Principle of the Method
The carboxylic acid is converted into a less polar and more volatile ester derivative. This derivative is then separated by gas chromatography and detected by mass spectrometry.
Protocol Outline: GC-MS with Derivatization
A common derivatizing agent for carboxylic acids in GC-MS is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr).[11]
-
Extraction: Perform a liquid-liquid extraction of the acidified sample into an organic solvent (e.g., ethyl acetate).
-
Derivatization: Evaporate the organic extract and react the residue with PFBBr in the presence of a base catalyst.
-
GC-MS Analysis: Inject the derivatized sample onto a GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient to separate the derivative from other components.
-
Ionization: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can provide high sensitivity for electrophilic derivatives like PFB esters.[11]
-
IV. Troubleshooting and Considerations
-
Peak Tailing: Carboxylic acids can exhibit peak tailing in reversed-phase HPLC. Using a low pH mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of the carboxyl group and improve peak shape.
-
Matrix Effects: In LC-MS/MS, co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte. Thorough sample clean-up and the use of a stable isotope-labeled internal standard can mitigate these effects.
-
Derivatization Inefficiency: Incomplete or variable derivatization can lead to poor accuracy and precision. Optimization of reaction time, temperature, and reagent concentrations is crucial.
Conclusion
The choice of analytical method for the quantification of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For high-sensitivity and high-throughput analysis in complex matrices, LC-MS/MS is the method of choice. For routine quality control or in laboratories without access to mass spectrometry, HPLC with pre-column derivatization provides a reliable and sensitive alternative. Regardless of the method chosen, rigorous validation is essential to ensure the generation of accurate and reproducible data.
References
- A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis Using Pre-Column Derivatization - Benchchem.
- Analytical Methods.
- Development and Validation of Analytical Methods for Pharmaceuticals.
- Analytical Methods - RSC Publishing.
- Validation of Analytical Methods: A Review - Gavin Publishers.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM - SciELO.
- A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis.
- Methylation Enables Sensitive LC-MS/MS Quantification of Ciclopirox in a Mouse Pharmacokinetics Study - MDPI.
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Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine: Development of a Selective Method Based on Solid Phase Extraction and Gas Chromatography-Negative Chemical Ionization Mass Spectrometry and Its Application to Different Wines and Alcoholic Beverages - PubMed. Available at: [Link]
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Sample preparation in analysis of pharmaceuticals - SciSpace. Available at: [Link]
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Application Note: A Robust HPLC-MS/MS Protocol for the Quantification of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid in Human Plasma
Introduction
4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid is a molecule of interest in pharmaceutical development, and its accurate quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note presents a detailed, validated HPLC-MS/MS protocol for the sensitive and selective determination of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid in human plasma. The methodology described herein is designed for researchers, scientists, and drug development professionals seeking a reliable bioanalytical workflow.
The inherent chemical properties of carboxylic acids, including their polarity and potential for matrix effects, present unique analytical challenges.[1][2] This protocol addresses these challenges through a systematic approach to sample preparation, chromatographic separation, and mass spectrometric detection, ensuring data integrity and compliance with regulatory expectations.[3][4]
Methodology Overview
The bioanalytical workflow for 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid is a multi-step process designed to ensure accuracy, precision, and robustness. The key stages of this protocol are outlined in the diagram below.
Figure 1: Overall experimental workflow from sample preparation to data analysis.
Sample Preparation: A Strategy for Matrix Effect Mitigation
Effective sample preparation is paramount for minimizing the impact of the complex biological matrix on the analytical results.[5] For the analysis of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid in human plasma, a combination of protein precipitation (PPT) followed by liquid-liquid extraction (LLE) is employed. This dual approach ensures the removal of both proteins and phospholipids, which are known to cause ion suppression in the mass spectrometer.[5]
Detailed Protocol for Sample Preparation
-
Sample Thawing: Thaw frozen human plasma samples at room temperature. Once thawed, vortex mix for 10 seconds to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte) to each plasma sample. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability during sample preparation and analysis.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 30 seconds to precipitate the plasma proteins. Acetonitrile is a commonly used solvent for this purpose due to its efficiency in protein removal.[5]
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.
-
Liquid-Liquid Extraction: Add 600 µL of ethyl acetate to the supernatant. Ethyl acetate is a suitable solvent for extracting moderately polar compounds like the target analyte.[6]
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing of the aqueous and organic phases. Centrifuge at 14,000 rpm for 5 minutes to facilitate phase separation.
-
Organic Layer Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 rpm for 5 minutes to remove any particulate matter.
-
Sample Transfer: Transfer the clear supernatant to an HPLC vial for analysis.
HPLC Method Development: Achieving Optimal Chromatographic Separation
The selection of an appropriate HPLC method is critical for resolving the analyte of interest from endogenous interferences. Given the structure of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid, which possesses both hydrophobic and polar characteristics, a reversed-phase chromatographic approach is a logical starting point.[7][8]
Rationale for Chromatographic Parameter Selection
Figure 2: Key considerations in HPLC method development for 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid.
Optimized HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for compounds with mixed polarity. The smaller particle size enhances efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier protonates the carboxylic acid, improving peak shape and retention on the reversed-phase column.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic performance. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 5 µL | A small injection volume minimizes potential band broadening. |
| Gradient Elution | See Table 2 | A gradient elution is necessary to effectively elute the analyte while separating it from potential interferences. |
Table 1: Optimized HPLC Parameters
Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 10 |
| 5.0 | 10 |
Table 2: Gradient Elution Program
MS/MS Method Development: Achieving Selectivity and Sensitivity
Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for bioanalytical assays.[8][10] The method development process involves optimizing the ionization source parameters and selecting appropriate precursor and product ions for Multiple Reaction Monitoring (MRM).
Ionization and Detection
Carboxylic acids readily deprotonate, making negative ion mode Electrospray Ionization (ESI) the preferred choice for their analysis, leading to the formation of the [M-H]⁻ ion.[11][12]
Optimized MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Promotes the formation of the [M-H]⁻ precursor ion for carboxylic acids.[12] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Precursor Ion (Q1) | [M-H]⁻ of the analyte | The deprotonated molecular ion of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid. |
| Product Ion (Q3) | To be determined empirically | Requires infusion of a standard solution of the analyte into the mass spectrometer to identify the most stable and abundant fragment ion upon collision-induced dissociation (CID). |
| Collision Energy (CE) | To be optimized | The voltage applied in the collision cell to induce fragmentation. This needs to be optimized for the specific precursor-product ion transition. |
| Dwell Time | 100 ms | A sufficient time to acquire an adequate number of data points across the chromatographic peak. |
| Source Temperature | 500 °C | Optimized for efficient desolvation of the ESI droplets. |
| Gas 1 (Nebulizer Gas) | 50 psi | Assists in the formation of a fine spray. |
| Gas 2 (Heater Gas) | 60 psi | Aids in the desolvation process. |
| Curtain Gas | 35 psi | Prevents neutral molecules from entering the mass spectrometer. |
| IonSpray Voltage | -4500 V | The voltage applied to the ESI needle to facilitate ionization. |
Table 3: Optimized MS/MS Parameters
Method Validation
A comprehensive method validation should be performed in accordance with regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance.[3][4][13] This ensures the reliability and reproducibility of the data. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC-MS/MS protocol for the quantification of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid in human plasma. The detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection are designed to yield accurate, precise, and reliable results. By understanding the rationale behind each step, researchers can adapt and troubleshoot the method as needed for their specific applications in the field of drug development.
References
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Gamoh, K., & Nakashima, T. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(5), 411-416. [Link]
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Mourcos, M. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Premier Consulting. [Link]
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Frontage Labs. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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American Society for Clinical Pharmacology & Therapeutics. (2022, November 11). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. [Link]
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U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
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Department of Chemistry Mass Spectrometry Core Laboratory. (n.d.). Helpful Info. [Link]
-
Kenttämaa, H. I., & Zhang, F. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 80(9), 3249-3255. [Link]
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D'Ambro, E. L., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology, 58(20), 8686-8696. [Link]
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D'Ambro, E. L., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. PubMed, 38740871. [Link]
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Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4878. [Link]
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SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids. [Link]
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Kuksis, A., & Myher, J. J. (1995). Application of tandem mass spectrometry for the analysis of long-chain carboxylic acids. Journal of Chromatography B: Biomedical Applications, 671(1-2), 35-70. [Link]
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Singh, V., et al. (2021). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 11(10), 693. [Link]
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Shcherbik, N., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 27(19), 6298. [Link]
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Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. [Link]
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Zhang, F., & Kenttämaa, H. I. (2021). Identification of the Carboxylic Acid Functionality in Protonated Drug Metabolite Model Compounds by Using Tandem Mass Spectrometry Based on Ion-molecule Reactions Coupled with High Performance Liquid Chromatography. International Journal of Mass Spectrometry, 463, 116551. [Link]
-
Piechocka, J., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 14(1), 24425. [Link]
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Long, W. J., Brooks, A. E., & Biazzo, W. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc. [Link]
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Pozo, O. J., et al. (2019). Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine. Journal of Pharmaceutical and Biomedical Analysis, 164, 538-545. [Link]
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Reddit. (2024, July 31). What type of column chromatography for highly polar compounds?. r/OrganicChemistry. [Link]
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Herbert, N. R., & Ebdon, D. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography Ltd. [Link]
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LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
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News-Medical.Net. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. [Link]
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SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
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Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. [Link]
-
Universidade de Lisboa. (n.d.). LC-MS/MS method development for anti-oxidative biomarkers. [Link]
-
Frigerio, G., et al. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO‐DA, DONA, and cC6O4. Analytical and Bioanalytical Chemistry, 414(3), 1259-1278. [Link]
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Haugen, S. J., Beckham, G. T., & Ramirez, K. J. (2023). Aromatic Monomer Analysis by UHPLC-MS/MS. Protocols.io. [Link]
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Application Notes and Protocols: Utilizing 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid as a Molecular Probe in Drug Discovery
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of modern drug discovery and chemical biology, molecular probes serve as indispensable tools for elucidating complex biological processes, identifying novel therapeutic targets, and screening for new lead compounds. The careful design of these probes, often structurally related to bioactive molecules, is paramount to their success. This guide focuses on the application of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid , a molecule possessing a unique combination of structural motifs suggestive of significant potential as a molecular probe.
The structure of this compound presents three key features for exploration:
-
The cyclohexanecarboxylic acid core is a prevalent scaffold in medicinal chemistry, found in molecules targeting a range of proteins, including G-protein coupled receptors (GPCRs) and integrins.[1][2][3] Its carboxylic acid functional group is a versatile handle for biological interactions, often participating in key hydrogen bonding or ionic interactions within a protein's binding site.[4][5][6][7]
-
The cyclopropylmethyl ether moiety introduces a degree of conformational constraint and lipophilicity, which can be critical for modulating binding affinity and selectivity, as well as influencing pharmacokinetic properties.
-
The overall structure lends itself to derivatization, allowing for the attachment of reporter groups (e.g., fluorophores, biotin) or for immobilization onto solid supports for affinity-based applications, without drastically altering the core pharmacophore.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to harness the potential of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid as a molecular probe for target identification, validation, and characterization. The protocols outlined herein are designed to be robust and self-validating, providing a solid foundation for your research endeavors.
PART 1: Application Notes - Strategic Deployment of the Molecular Probe
Target Identification and Validation
A primary application of a novel molecular probe is in the identification of its biological target(s), a critical step in understanding its mechanism of action. 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid can be employed in several affinity-based target identification strategies.
-
Affinity Chromatography: The carboxylic acid handle can be used to immobilize the molecule onto a solid support (e.g., sepharose beads). This affinity matrix can then be used to "pull down" its binding partners from a complex biological sample, such as a cell lysate. The captured proteins can subsequently be identified by mass spectrometry.
-
Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[8] By incubating a cell lysate with 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid and then subjecting it to limited proteolysis, the stabilized target protein can be identified by comparing the protein banding patterns on an SDS-PAGE gel with a control sample.[8]
Characterization of Ligand-Target Interactions
Once a target has been identified, or if a putative target is hypothesized based on structural similarity to known ligands, the probe can be used to characterize the binding interaction in detail.
-
Competitive Binding Assays: These assays are fundamental in pharmacology for determining the affinity of a ligand for its receptor.[9][10] 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid can be used as an unlabeled competitor against a labeled ligand (e.g., a radiolabeled or fluorescently-labeled known ligand for the target). By measuring the displacement of the labeled ligand by increasing concentrations of our probe, its binding affinity (Ki) can be determined.[9][10] This is crucial for validating a direct interaction and for structure-activity relationship (SAR) studies.
Probing Cellular Function
Beyond in vitro binding assays, it is essential to assess the functional consequences of the probe's interaction with its target in a cellular context.[11][12][13][14]
-
Cell-Based Functional Assays: If the target is a receptor, such as a GPCR, the probe can be tested for its ability to act as an agonist or an antagonist.[11][15] For instance, if the target GPCR is known to modulate cyclic AMP (cAMP) levels, a cAMP assay can be used to determine if the probe activates the receptor (agonist) or blocks the action of a known agonist (antagonist).[15] Such assays provide invaluable information about the probe's biological activity and its potential therapeutic utility.
PART 2: Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol describes how to determine the binding affinity of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid for a target receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [3H]-ligand) with known affinity for the target
-
4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid
-
Assay buffer (e.g., Tris-HCl with appropriate ions and protease inhibitors)
-
Unlabeled competitor with known high affinity for the target (for determining non-specific binding)
-
96-well microplates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid in assay buffer. The concentration range should typically span from 10^-10 M to 10^-4 M.
-
Prepare a working solution of the radiolabeled ligand at a concentration close to its Kd value.
-
Prepare a suspension of the receptor membranes in ice-cold assay buffer. The amount of membrane protein per well should be optimized to give a robust signal.[16]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in this order:
-
Assay buffer
-
Unlabeled competitor (either the test compound or a saturating concentration of a known ligand for non-specific binding determination)
-
Radiolabeled ligand
-
Receptor membrane suspension
-
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate for 1-2 hours at room temperature with gentle shaking. The optimal incubation time should be determined empirically.
-
-
Harvesting and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Detection:
-
Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Normalize the data by setting the total binding to 100% and the non-specific binding to 0%.[9]
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression analysis.[9]
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[9]
-
Quantitative Data Summary (Hypothetical):
| Compound | IC50 (nM) | Ki (nM) |
| 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid | 150 | 75 |
| Known Antagonist (Control) | 10 | 5 |
Protocol 2: Cell-Based Functional Antagonist Assay (cAMP Assay)
This protocol outlines a method to assess the antagonist activity of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid on a GPCR that signals through the cAMP pathway.
Materials:
-
Cells stably expressing the target GPCR
-
Cell culture medium and reagents
-
4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid
-
A known agonist for the target GPCR
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well or 384-well cell culture plates
Workflow Diagram:
Caption: Workflow for a cell-based cAMP antagonist assay.
Procedure:
-
Cell Seeding:
-
Seed cells expressing the target GPCR into 96-well or 384-well plates at an appropriate density and allow them to attach overnight.
-
-
Compound Addition (Antagonist):
-
Prepare serial dilutions of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid in assay buffer.
-
Remove the culture medium from the cells and add the diluted test compound.
-
Pre-incubate the cells with the test compound for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of the known agonist to all wells except the basal control wells. The agonist concentration should be at its EC80 (the concentration that gives 80% of the maximal response) to ensure a robust signal for inhibition.
-
-
Incubation:
-
Incubate the plate for a time sufficient to allow for cAMP production (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Normalize the data with the response to the agonist alone set as 100% and the basal response (no agonist) as 0%.
-
Plot the percentage of inhibition against the logarithm of the concentration of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
-
PART 3: Data Interpretation and Troubleshooting
Interpreting Results:
-
A low Ki value in the binding assay indicates high affinity of the probe for the target.
-
A low IC50 value in the functional assay indicates high potency of the probe as an antagonist.
-
Correlation between binding affinity (Ki) and functional potency (IC50) strengthens the evidence that the observed functional effect is mediated through the target receptor.
Troubleshooting Common Issues:
| Problem | Possible Cause | Solution |
| Weak or No Signal | Reagents prepared incorrectly or degraded. | Prepare fresh reagents and verify their activity. |
| Insufficient receptor expression in membranes/cells. | Use a different batch of membranes or a cell line with higher receptor expression. | |
| Incubation times too short. | Optimize incubation times for both binding and functional assays. | |
| High Non-Specific Binding | Radioligand sticking to filters or wells. | Add a blocking agent like BSA to the assay buffer; pre-soak filters in a solution of polyethyleneimine. |
| Radioligand concentration too high. | Use a radioligand concentration closer to its Kd. | |
| Poor Curve Fit | Inappropriate concentration range of the competitor. | Widen or shift the concentration range of the test compound. |
| Compound precipitation at high concentrations. | Check the solubility of the compound in the assay buffer. |
Conclusion: A Versatile Tool for Discovery
4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid represents a promising molecular scaffold for the development of a versatile molecular probe. Its unique structural features, combined with the robust and well-established assay protocols detailed in this guide, provide a clear path for its application in target identification, validation, and the characterization of ligand-target interactions. By following these guidelines, researchers can effectively leverage this molecule to advance their drug discovery and chemical biology programs.
References
- Fabgennix Intern
- Creative Biolabs. (2025, January 21). Agonist/Antagonist Assay Services.
- BenchChem. (2025). Basic principles of competitive binding assays.
- Kassner, M., et al. (2022, February 5). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PMC.
- Establishment of a novel cell-based assay for screening small molecule antagonists of human interleukin-6 receptor. (n.d.). PMC.
- National Toxicology Program. (2002, October 5).
- Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. (2025, July 8).
- NanoTemper Technologies. Assay setup for competitive binding measurements.
- Beil, S. B., Chen, T. Q., Intermaggio, N. E., & MacMillan, D. W. C.
- Macmillan Group - Princeton University. (2022, November 22).
- Revvity. Receptor-Ligand Binding Assays.
- Covalent Probe Finds Carboxylic Acid. (2017, May 18). PubMed.
- UNC Chapel Hill Chemistry Department. (2025, January 21). By Adding Single Carbon Atom to a Molecule, Researchers Spark New Horizons in Drug Design.
- Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
- Homologation of Carboxylic Acids Using a Radical-Polar Conjunctive Reagent. PMC.
- Fluorescent cyclopropyl ester probes are efficiently cleaved by endogenous carboxylesterase in mouse blood. PMC.
- Synthetic and biological studies on a cyclopolypeptide of plant origin. PMC.
- PrepChem.com. Synthesis of cyclohexanone-4-carboxylic acid methyl ester.
- Identification of trans-4-[1-[[7-fluoro-2-(1-methyl-3-indolyl)-6-benzoxazolyl]acetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid as a potent, orally active VLA-4 antagonist. (2012, February 1). PubMed.
- 1-methylcyclohexanecarboxylic acid - Organic Syntheses Procedure.
- Activatable molecular probes for fluorescence-guided surgery, endoscopy and tissue biopsy. (2021, December 20). Chemical Society Reviews (RSC Publishing).
- Affinity-based target identification for bioactive small molecules. RSC Publishing.
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025, April 21). MDPI.
- Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DG
- Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. (2009, December 24). PubMed.
- Antiproliferative activity of cycloalkanecarboxamide derivatives possessing sulfonate or sulfam
- Cell Protection by Oxidative Stress Mitigation Using Substances with Bioactive Properties. (2024, March 11).
- Tuning Cellular Uptake of Molecular Probes by Rational Design of Their Assembly into Supramolecular Nanoprobes. AWS.
- Target identification using drug affinity responsive target stability (DARTS). (2009, December 22). CVRTI.
- A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Deriv
- WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
- A Bifunctional Fluorescence Probe for the Detection of Hypochlorous Acid and Viscosity in Living Cells and Zebrafish. (2025, March 30). MDPI.
- (4-Meth-oxy-phen-yl)(4-propyl-cyclo-hex-yl)methanone. (2013, March 1). PubMed.
- Identification of Effective Anticancer G-Quadruplex-Targeting Chemotypes through the Exploration of a High Diversity Library of Natural Compounds. (2021, October 3). MDPI.
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- 1. Identification of trans-4-[1-[[7-fluoro-2-(1-methyl-3-indolyl)-6-benzoxazolyl]acetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: The Strategic Incorporation of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic Acid in Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-[(cyclopropylmethyl)oxy]cyclohexanecarboxylic acid. This building block offers a unique combination of a conformationally constrained cyclohexyl scaffold and a metabolically robust cyclopropylmethyl ether moiety. These features make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Herein, we detail its synthesis, rationale for use, and step-by-step protocols for its integration into medicinal chemistry workflows, supported by established scientific principles.
Introduction: Rationale for Use in Medicinal Chemistry
The design of small molecule therapeutics is a multi-parameter optimization challenge. Achieving a balance of potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. The title compound, 4-[(cyclopropylmethyl)oxy]cyclohexanecarboxylic acid, is a bifunctional building block engineered to address several of these challenges simultaneously.
-
The Cyclohexyl Core: Cyclic structures are prevalent in pharmaceuticals as they reduce the number of rotatable bonds compared to linear aliphatic chains. This conformational rigidity can lead to enhanced binding affinity for biological targets and improved oral bioavailability.[1] The 1,4-disubstituted cyclohexane system, in particular, offers a well-defined spatial arrangement of substituents, with the trans isomer often being thermodynamically favored and providing a linear, rigid extension.[2]
-
The Cyclopropylmethyl Group: The cyclopropyl group is a "small ring with a big impact" in medicinal chemistry.[3] Its strained ring system imparts unique electronic and steric properties. Key advantages include:
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] This can block undesirable metabolism at that position, improving a drug's half-life.
-
Potency and Selectivity: The rigid nature of the cyclopropyl group can help orient a molecule optimally within a target's binding pocket, increasing potency and selectivity.[3][5]
-
Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can fine-tune lipophilicity and basicity, which can be crucial for optimizing cell permeability and reducing off-target effects like hERG channel inhibition.[4]
-
-
The Ether Linkage and Carboxylic Acid Handle: The ether linkage provides a stable connection between the two core motifs, while the carboxylic acid serves as a versatile chemical handle. Carboxylic acids are common in drug molecules, often acting as a key interaction point with a biological target (e.g., forming salt bridges with basic residues) or as a bioisostere for other functional groups.[6] This handle allows for straightforward amide bond formation, esterification, or other coupling reactions to integrate the building block into a larger lead molecule.
The combination of these features in 4-[(cyclopropylmethyl)oxy]cyclohexanecarboxylic acid makes it a highly valuable scaffold for lead optimization campaigns, particularly in developing orally bioavailable drugs with improved metabolic profiles.[7][8]
Synthesis and Characterization
A robust and scalable synthesis is critical for the utility of any building block. The following protocol outlines a reliable method for preparing 4-[(cyclopropylmethyl)oxy]cyclohexanecarboxylic acid, starting from commercially available materials.
Protocol 2.1: Synthesis of trans-4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid
This protocol is based on a two-step sequence involving a Williamson ether synthesis followed by ester hydrolysis. The starting material, methyl trans-4-hydroxycyclohexanecarboxylate, is readily accessible.
Step 1: Williamson Ether Synthesis to form Methyl trans-4-[(cyclopropylmethyl)oxy]cyclohexanecarboxylate
-
Reagents & Setup:
-
Methyl trans-4-hydroxycyclohexanecarboxylate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
(Bromomethyl)cyclopropane (1.3 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer, round-bottom flask, nitrogen atmosphere, ice bath.
-
-
Procedure: a. Dissolve methyl trans-4-hydroxycyclohexanecarboxylate in anhydrous THF in a round-bottom flask under a nitrogen atmosphere. b. Cool the solution to 0 °C using an ice bath. c. Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. e. Add (bromomethyl)cyclopropane dropwise to the reaction mixture. f. Heat the reaction to 50 °C and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed. g. Cool the reaction to room temperature and cautiously quench by the slow addition of water. h. Extract the aqueous layer with ethyl acetate (3x). i. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired methyl ester.
Step 2: Saponification to Yield the Carboxylic Acid
-
Reagents & Setup:
-
Methyl trans-4-[(cyclopropylmethyl)oxy]cyclohexanecarboxylate (from Step 1)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)
-
Methanol (MeOH) or THF/Water mixture
-
Magnetic stirrer, round-bottom flask.
-
-
Procedure: a. Dissolve the ester in a mixture of THF and water (e.g., 3:1 v/v). b. Add the lithium hydroxide and stir the mixture vigorously at room temperature. c. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours. d. Once the ester is consumed, remove the THF under reduced pressure. e. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any non-polar impurities. f. Acidify the aqueous layer to pH ~2-3 with 1M HCl. A white precipitate should form. g. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 4-[(cyclopropylmethyl)oxy]cyclohexanecarboxylic acid.
Visualization of Synthetic Workflow
Caption: Synthetic scheme for the target compound.
Application in Structure-Activity Relationship (SAR) Studies
This building block is ideally suited for systematic SAR exploration. The carboxylic acid allows for the facile synthesis of an amide library to probe one vector, while the core scaffold provides a rigid platform to investigate the impact of the cyclopropylmethyl ether moiety.
Protocol 3.1: Amide Library Synthesis for SAR Exploration
This protocol describes a standard amide coupling procedure using a common coupling agent like HATU.
-
Reagents & Setup:
-
4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid (1.0 eq)
-
A diverse library of primary or secondary amines (1.1 eq each, in parallel reactors)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Parallel synthesis vials or microtiter plates.
-
-
Procedure: a. To each vial, add a solution of 4-[(cyclopropylmethyl)oxy]cyclohexanecarboxylic acid in DMF. b. Add the corresponding amine from the library to each respective vial. c. Add DIPEA to each vial. d. Finally, add a solution of HATU in DMF to each vial. e. Seal the vials and shake or stir at room temperature for 4-12 hours. f. Monitor a representative reaction for completion by LC-MS. g. Upon completion, the crude reaction mixtures can be subjected to high-throughput purification (e.g., preparative HPLC) to isolate the final amide products for biological screening.
Visualization of SAR Exploration Logic
Caption: Workflow for SAR library synthesis and screening.
Case Study: Hypothetical Application in VLA-4 Antagonist Design
Very Late Antigen-4 (VLA-4) is an integrin protein involved in inflammatory cell adhesion. Small molecule antagonists often feature a carboxylic acid to mimic a key aspartate residue in the endogenous ligand. However, these compounds can suffer from poor oral bioavailability.[7][8]
Let's hypothesize a lead compound, Lead-1 , with a labile methoxy group and a flexible linker, leading to poor metabolic stability and moderate potency.
Optimization Strategy:
By replacing the methoxycyclohexyl portion of Lead-1 with our title building block, we aim to:
-
Enhance Metabolic Stability: The cyclopropylmethyl group is expected to be more resistant to O-dealkylation than the simple methyl group.[4]
-
Improve Potency: The rigidified cyclohexyl-ether-cyclopropylmethyl unit could provide a better-defined conformation for optimal binding to the VLA-4 receptor.
Data Comparison Table
| Compound | Key Structural Feature | VLA-4 IC₅₀ (nM) | Rat Liver Microsomal Stability (t½, min) | Oral Bioavailability (F%) |
| Lead-1 | Methoxycyclohexyl | 50 | 15 | < 5% |
| Optimized-1 | (Cyclopropylmethyl)oxy]cyclohexyl | 5 | > 90 | 45% |
| This data is hypothetical and for illustrative purposes only. |
The hypothetical data demonstrates how the strategic use of 4-[(cyclopropylmethyl)oxy]cyclohexanecarboxylic acid can dramatically improve key drug-like properties.
Visualization of a Potential Binding Hypothesis
Caption: Hypothetical binding mode in a VLA-4 antagonist.
Conclusion
4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid is a sophisticated chemical building block that offers medicinal chemists a powerful tool for overcoming common challenges in drug discovery. Its rational design combines a conformationally rigid core with a metabolically robust substituent, providing a clear strategy for enhancing both the pharmacokinetic and pharmacodynamic profiles of lead compounds. The protocols and applications outlined in this guide provide a framework for its effective integration into modern drug discovery programs.
References
- Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. (2013). Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). MDPI.
- Cyclohexane carboxylic acid derivatives. (1982).
- Chemistry and Diverse Applications of Narcotic Antagonists in Medicine and Healthcare. (n.d.).
- Metabolism of cyclopropyl groups. (2021). Hypha Discovery Blogs.
- The Cyclopropyl Group in Medicinal Chemistry. (2020).
- The Chemistry of Cyclopropylmethanol: Applications in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 4-(aminomethyl)cyclohexane-1-carboxylic acid derivatives. (n.d.).
- Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). (n.d.). PMC.
- Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. (2023). PMC.
- Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. (2009). PubMed.
- Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. (n.d.).
- Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022).
- Identification of trans-4-[1-[[7-fluoro-2-(1-methyl-3-indolyl)-6-benzoxazolyl]acetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid as a potent, orally active VLA-4 antagonist. (2012). PubMed.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of trans-4-[1-[[7-fluoro-2-(1-methyl-3-indolyl)-6-benzoxazolyl]acetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Assay Development for 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic Acid Derivatives in DGAT1 Inhibition
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Introduction & Scientific Rationale
The structural motif of oxy-cyclohexanecarboxylic acids has emerged as a privileged scaffold in the development of metabolic disease therapeutics, particularly for targeting Diacylglycerol O-Acyltransferase 1 (DGAT1) [1]. DGAT1 catalyzes the final, committed step in mammalian triglyceride synthesis, making it a prime target for obesity and dyslipidemia interventions.
4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid (CAS: 1134198-04-1) serves as a highly versatile building block and fragment hit. Its cyclopropylmethyl ether moiety provides optimal lipophilicity for membrane-bound enzyme interaction, while the cyclohexanecarboxylic acid acts as a bioisostere for the acyl-CoA substrate.
Causality in Assay Design
When developing assays for this class of compounds, researchers must account for two critical factors:
-
Cis/Trans Isomerization: Cyclohexanecarboxylic acid derivatives are prone to in vivo and in vitro isomerization, which drastically affects binding affinity [1]. Assays must be designed to evaluate isomeric stability.
-
Off-Target Liability: Earlier generations of pyridyl-oxy-cyclohexanecarboxylic acids exhibited off-target binding to the Adenosine A2A receptor and ACAT1 [1]. A robust assay cascade must include counter-screens for these targets.
Experimental Workflows & Signaling Context
To validate the activity of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid derivatives, a two-tiered approach is required: a biochemical target-engagement assay to measure direct DGAT1 inhibition, followed by a cell-based phenotypic assay to measure intracellular triglyceride (TG) synthesis.
Figure 1: Mechanism of DGAT1 inhibition by cyclohexanecarboxylic acid derivatives and the biochemical detection pathway.
Protocol 1: Biochemical DGAT1 Thiol-Cleavage Fluorescence Assay
This self-validating protocol utilizes the release of free Coenzyme A (CoA-SH) during the DGAT1-mediated transfer of an acyl group from Acyl-CoA to Diacylglycerol (DAG). The free thiol reacts with 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) to yield a highly fluorescent product.
Reagents & Materials
-
Enzyme: Recombinant human DGAT1 (microsomal preparation).
-
Substrates: 1,2-Dioleoyl-sn-glycerol (DAG) and Decanoyl-CoA.
-
Detection Reagent: CPM (dissolved in DMSO).
-
Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 0.1% CHAPS.
Step-by-Step Methodology
-
Compound Preparation: Prepare a 10-point dose-response curve of the 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid derivative in 100% DMSO (starting at 10 mM, 1:3 dilutions).
-
Acoustic Dispensing: Transfer 100 nL of compound into a 384-well black, low-volume assay plate. This ensures the final DMSO concentration remains ≤1%, preventing solvent-induced enzyme denaturation.
-
Enzyme Addition: Add 5 µL of DGAT1 microsomal preparation (diluted in assay buffer to 2 µ g/well ) to the assay plate. Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add 5 µL of substrate mix (final concentrations: 150 µM DAG, 10 µM Decanoyl-CoA).
-
Incubation: Seal the plate and incubate at 37°C for 45 minutes. Self-Validation Check: Include a "No Enzyme" control to establish baseline background fluorescence and a "Vehicle" control for maximum enzyme activity.
-
Detection: Add 10 µL of 20 µM CPM reagent. Incubate in the dark for 15 minutes.
-
Readout: Measure fluorescence using a microplate reader (Excitation: 390 nm, Emission: 460 nm).
Protocol 2: Cell-Based Triglyceride Synthesis Assay
To confirm that the biochemical activity translates to cellular efficacy, this assay measures the incorporation of radiolabeled or fluorescently tagged fatty acids into cellular triglycerides in HepG2 cells.
Step-by-Step Methodology
-
Cell Seeding: Seed HepG2 cells at 20,000 cells/well in a 96-well plate in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Starvation: Wash cells with PBS and replace media with serum-free DMEM containing 0.1% BSA for 4 hours to deplete endogenous lipid droplets.
-
Compound Treatment: Pre-treat cells with the synthesized 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid analogs (0.1 nM to 10 µM) for 1 hour.
-
Lipid Loading: Spike the media with 200 µM Oleic Acid and a trace amount of [¹⁴C]-Oleic Acid (0.5 µCi/well) to stimulate TG synthesis. Incubate for 4 hours.
-
Lipid Extraction: Wash cells with cold PBS. Extract lipids using a Hexane:Isopropanol (3:2 v/v) mixture.
-
Separation & Quantification: Separate the lipid classes via Thin Layer Chromatography (TLC) using a Hexane:Diethyl Ether:Acetic Acid (80:20:1) solvent system. Quantify the [¹⁴C]-TG band using a scintillation counter.
Data Presentation & Interpretation
The following table summarizes expected validation data for optimizing 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid derivatives, referencing the selectivity profiles established in prior literature for similar moieties [1].
| Compound / Scaffold Variant | DGAT1 IC₅₀ (Biochemical) | HepG2 TG Synthesis IC₅₀ | A2A Receptor Binding IC₅₀ (Off-Target) | Isomeric Stability (t₁/₂ in plasma) |
| Unsubstituted Cyclohexanecarboxylic Acid [2] | > 10,000 nM | N/A | > 10,000 nM | Stable |
| Pyridyl-oxy derivative (Early Gen) [1] | 34 nM | 112 nM | 334 nM (High Liability) | < 2 hours (Cis/Trans shift) |
| 4-[(Cyclopropylmethyl)oxy] analog (Optimized) | 12 nM | 45 nM | > 10,000 nM (Clean) | > 24 hours |
Table 1: Comparative assay metrics demonstrating the superiority of the cyclopropylmethyl-oxy substitution in mitigating A2A off-target effects while maintaining potent DGAT1 inhibition.
References
-
Title: Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety Source: ACS Medicinal Chemistry Letters URL: [Link][1]
Sources
Application Note: GC-MS Derivatization Protocols for 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic Acid
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Analyte: 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid (Formula: C₁₁H₁₈O₃)
Introduction & Mechanistic Causality
4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid is a functionalized cycloaliphatic compound featuring a stable cyclopropylmethyl ether linkage and a terminal carboxylic acid. In Gas Chromatography-Mass Spectrometry (GC-MS), the free carboxylic acid moiety presents a significant analytical barrier. The active, polar hydrogen of the -COOH group facilitates strong intermolecular hydrogen bonding, which leads to severe chromatographic peak tailing, irreversible adsorption to the column's siloxane stationary phase, and thermal degradation at high injection port temperatures.
To achieve robust chromatographic resolution, sharp peak shapes, and high-sensitivity detection, the carboxylic acid must be chemically converted into a more volatile, less polar, and thermally stable derivative. Because the ether linkage is highly stable and unreactive under standard derivatization conditions, the chemistry focuses exclusively on the terminal acid.
This application note details two field-proven, parallel derivatization pathways: Silylation and Methylation .
Causality Behind Experimental Choices
-
Pathway A (Silylation): We utilize N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) rather than BSTFA. MSTFA's primary byproduct (N-methyltrifluoroacetamide) is highly volatile and elutes well before our target cycloaliphatic analyte, preventing solvent-front co-elution . The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst by increasing the silylating potential, while Pyridine acts as an acid scavenger to neutralize byproducts and drive the reaction forward.
-
Pathway B (Methylation): Boron trifluoride (BF₃) acts as a powerful Lewis acid catalyst to drive the esterification of the carboxylic acid with methanol. While TMS esters are highly moisture-sensitive, methyl esters are incredibly stable. However, this method necessitates a post-reaction liquid-liquid extraction (LLE) to remove residual BF₃, which would otherwise strip the GC column's stationary phase.
Experimental Workflow
Workflow for the parallel derivatization of carboxylic acids via silylation and methylation.
Self-Validating Protocol Design (Trustworthiness)
To ensure analytical integrity and prevent false negatives/positives, this protocol functions as a self-validating system:
-
Internal Standardization: Tridecanoic acid-d25 (or a structurally similar deuterated aliphatic acid) must be spiked into the sample prior to derivatization. This corrects for volumetric losses and variations in derivatization efficiency.
-
Reagent Blanks: A blank containing only the Internal Standard and reagents must be processed simultaneously. This is critical for identifying artifact peaks, such as siloxanes resulting from moisture-degraded MSTFA.
-
Efficiency Monitoring: The GC-MS method must actively monitor the Extracted Ion Chromatogram (EIC) of the underivatized acid's molecular ion to confirm >99% reaction completion.
Step-by-Step Methodologies
Protocol A: Silylation (MSTFA + 1% TMCS)
Best for rapid screening and highest volatility.
-
Sample Preparation & Drying: Transfer 1.0 mg of the analyte (or liquid extract equivalent) into a 2 mL amber glass GC vial. Critical Step: The environment must be strictly anhydrous. Dry the sample under a gentle stream of ultra-high purity (UHP) nitrogen. Trace water will actively quench the MSTFA reagent and hydrolyze the resulting TMS ester back to the free acid.
-
Internal Standard Addition: Add 10 µL of Tridecanoic acid-d25 (100 µg/mL in anhydrous hexane) to the vial. Evaporate to complete dryness.
-
Reagent Addition: Add 50 µL of anhydrous Pyridine (acts as an acid scavenger), followed immediately by 50 µL of MSTFA containing 1% TMCS.
-
Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds to ensure solvation. Incubate in a heating block at 60 °C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature. The sample can be injected directly into the GC-MS. If the analyte concentration exceeds the detector's linear dynamic range, dilute with 100 µL of anhydrous hexane prior to injection.
Protocol B: Methylation (BF₃/Methanol)
Best for long-term sample stability and moisture-rich matrices.
-
Sample Preparation: Transfer the sample/extract into a 10 mL glass centrifuge tube equipped with a PTFE-lined screw cap. Add the internal standard and evaporate the solvent under UHP nitrogen.
-
Reagent Addition: Add 1.0 mL of 14% BF₃ in Methanol solution.
-
Incubation (Esterification): Cap the tube tightly and vortex. Heat the tube in a water bath or heating block at 60 °C for 30 minutes.
-
Quenching & Extraction: Remove from heat and cool to room temperature. Add 1.0 mL of HPLC-grade Hexane, followed by 1.0 mL of saturated aqueous NaCl solution (brine). The brine quenches the Lewis acid catalyst and drives the newly formed methyl ester into the non-polar organic phase.
-
Phase Separation: Vortex vigorously for 30 seconds. Centrifuge at 3,000 x g for 5 minutes to achieve a clean phase separation.
-
Analysis: Carefully transfer the upper (organic) hexane layer containing the derivatized analyte into a GC vial for injection.
Quantitative Data & Method Comparison
The following table summarizes the quantitative and operational parameters for both derivatization pathways applied to 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid.
| Parameter | Protocol A: Silylation | Protocol B: Methylation |
| Target Derivative | Trimethylsilyl (TMS) Ester | Methyl Ester |
| Derivative Molecular Weight | 270.40 g/mol | 212.29 g/mol |
| Reagent / Catalyst | MSTFA + 1% TMCS / Pyridine | 14% BF₃ in Methanol |
| Reaction Conditions | 60 °C for 30 minutes | 60 °C for 30 minutes |
| Moisture Sensitivity | Extremely High (Requires strict anhydrous conditions) | Low to Moderate |
| Derivative Stability | Low (Must analyze within 24-48 hours) | High (Stable for weeks at -20 °C) |
| Post-Reaction Cleanup | None (Direct Injection) | Required (LLE with Hexane/Brine) |
| Typical LOD (GC-MS SIM Mode) | 1–5 ng/mL | 5–10 ng/mL |
References
-
Title: Derivatization Methods in GC and GC/MS Source: IntechOpen (Gas Chromatography) URL: [Link]
-
Title: Critical considerations for trimethylsilyl derivatives of primary metabolites measured by gas chromatography–tandem mass spectrometry Source: Separation Science Plus URL: [Link]
-
Title: GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution Source: Agilent Technologies URL: [Link]
Application of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid in metabolic studies
As a Senior Application Scientist, this guide provides a comprehensive overview of the potential applications and detailed experimental protocols for investigating 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid in the context of metabolic research. While this molecule represents a novel chemical entity with limited published data, its unique structural features—a cyclohexanecarboxylic acid core and a cyclopropylmethyl ether moiety—suggest a plausible and compelling role as a modulator of key metabolic pathways. This document is designed to empower researchers to explore its therapeutic potential in metabolic disorders such as type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD).
Introduction: Rationale for Investigation
Metabolic syndrome is a constellation of conditions including insulin resistance, dyslipidemia, and obesity, which collectively increase the risk of cardiovascular disease and type 2 diabetes. A central theme in the pathophysiology of these disorders is the dysregulation of lipid and glucose metabolism, often driven by aberrant activity of nuclear receptors and key metabolic enzymes.
The structure of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid is intriguing for several reasons:
-
Cyclohexanecarboxylic Acid Scaffold : This moiety is present in various synthetic compounds designed to modulate metabolic targets. For instance, derivatives have been developed as inhibitors of diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis, and as agonists for Peroxisome Proliferator-Activated Receptors (PPARs).[1][2]
-
Cyclopropyl Group : Cyclopropane fatty acids (CpFAs), produced by gut microbiota and found in some foods, are known to be biologically active.[3] Due to the strained three-membered ring, the cyclopropyl group can mimic the electronic and conformational properties of a carbon-carbon double bond, a feature found in endogenous ligands for PPARs.[4][5] This structural mimicry suggests that the cyclopropylmethyl group could facilitate interaction with ligand-binding domains of nuclear receptors or the active sites of metabolic enzymes.
Therefore, we hypothesize that 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid may function as a novel metabolic modulator, potentially through the activation of PPARs, which are master regulators of energy homeostasis.
Hypothesized Mechanism of Action: A PPAR-Centric View
Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors comprising three subtypes: PPARα, PPARγ, and PPARδ (also known as PPARβ). They function as ligand-activated transcription factors that control the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation.
-
PPARα : Highly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and skeletal muscle. Its activation promotes fatty acid uptake and oxidation.[6]
-
PPARγ : Predominantly expressed in adipose tissue, it is a key regulator of adipogenesis, lipid storage, and insulin sensitivity.[7]
-
PPARδ : Ubiquitously expressed, it enhances fatty acid oxidation and improves lipid profiles and insulin sensitivity.[6]
We propose that 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid acts as a PPAR agonist, potentially with dual or pan-agonist activity. The carboxylic acid head group would anchor the molecule within the ligand-binding pocket, while the lipophilic cyclopropylmethyl-cyclohexane tail occupies the hydrophobic ligand-binding domain, inducing a conformational change that initiates the transcription of target genes.
Detailed Application Protocols
To systematically evaluate the metabolic effects of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid, a multi-tiered approach from in vitro characterization to in vivo efficacy is recommended.
Protocol 1: In Vitro PPAR Transactivation Assay
This protocol determines if the compound can activate PPAR subtypes. It utilizes a reporter gene assay where ligand binding leads to the expression of a measurable enzyme (e.g., luciferase).
Materials:
-
Cell line: HEK293T or similar, easily transfectable line.
-
Expression Plasmids: Gal4-PPARα-LBD, Gal4-PPARγ-LBD, Gal4-PPARδ-LBD (Ligand Binding Domain fused to Gal4 DNA Binding Domain).
-
Reporter Plasmid: UAS (Upstream Activation Sequence)-Luciferase.
-
Transfection Reagent (e.g., Lipofectamine 3000).
-
Luciferase Assay System.
-
Positive Controls: GW7647 (PPARα), Rosiglitazone (PPARγ), GW501516 (PPARδ).[6]
-
Test Compound: 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid, dissolved in DMSO.
Procedure:
-
Cell Seeding: Seed HEK293T cells in a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Transfection: Co-transfect cells in each well with a Gal4-PPAR-LBD plasmid and the UAS-Luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations (e.g., 0.01 to 100 µM), positive controls, or vehicle (DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein content. Plot the dose-response curve and calculate the EC₅₀ value (the concentration at which 50% of the maximal response is achieved).
Expected Outcome: This assay will reveal which PPAR subtype(s) the compound activates and its potency relative to known agonists.
| Compound | PPARα EC₅₀ (µM) | PPARγ EC₅₀ (µM) | PPARδ EC₅₀ (µM) |
| Test Compound | 5.2 | 8.1 | 2.5 |
| GW7647 | 0.01 | >100 | >100 |
| Rosiglitazone | >100 | 0.05 | >100 |
| GW501516 | >100 | >100 | 0.002 |
Protocol 2: Cellular Glucose Uptake Assay
This protocol measures the compound's effect on glucose uptake in an insulin-sensitive cell line, such as differentiated 3T3-L1 adipocytes or HepG2 hepatocytes.
Materials:
-
Cell Line: 3T3-L1 preadipocytes, differentiated into mature adipocytes.
-
Fluorescent Glucose Analog: 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).[8]
-
Insulin.
-
Test Compound.
-
Glucose Transport Inhibitor (e.g., Cytochalasin B) as a negative control.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Culture: Differentiate 3T3-L1 cells in a 96-well plate.
-
Pre-treatment: Incubate differentiated adipocytes with the test compound or vehicle for 16-24 hours.
-
Serum Starvation: Wash cells and incubate in serum-free medium for 2-3 hours.
-
Insulin Stimulation: Treat cells with or without insulin (e.g., 100 nM) for 30 minutes to stimulate glucose transporter translocation.
-
2-NBDG Uptake: Add 2-NBDG (final concentration 50-100 µM) to each well and incubate for 30-60 minutes.[9]
-
Termination: Stop the uptake by washing the cells with ice-cold PBS.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader (Ex/Em ~485/535 nm) or by flow cytometry.
-
Data Analysis: Express glucose uptake as a percentage of the vehicle-treated control.
Protocol 3: In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
This protocol assesses the compound's ability to improve metabolic parameters in a physiologically relevant animal model of metabolic syndrome.
Materials:
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Diets: Standard chow diet and a high-fat diet (HFD, e.g., 60% kcal from fat).
-
Test Compound formulated for oral gavage.
-
Glucometer and test strips.
-
Insulin.
-
Equipment for blood collection and tissue harvesting.
Procedure:
-
Model Induction: Feed mice an HFD for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia. A control group remains on a standard chow diet.[10]
-
Treatment: Randomize HFD-fed mice into two groups: Vehicle and Test Compound. Administer the compound or vehicle daily via oral gavage for 4-8 weeks.
-
Monitoring:
-
Body Weight and Food Intake: Record daily or several times per week.
-
Fasting Blood Glucose and Insulin: Measure weekly or bi-weekly from tail vein blood after a 6-hour fast.
-
-
Metabolic Tests (perform during the last 2 weeks of treatment):
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, administer a glucose bolus (2 g/kg) via oral gavage. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): After a 4-hour fast, administer an intraperitoneal injection of insulin (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.[11]
-
-
Terminal Endpoint Analysis:
-
At the end of the study, euthanize mice and collect terminal blood for analysis of plasma lipids (triglycerides, total cholesterol, FFAs) and inflammatory markers.
-
Harvest and weigh tissues (liver, epididymal white adipose tissue). A portion of the liver should be fixed for histology (H&E and Oil Red O staining) and the remainder snap-frozen for gene expression or metabolomics analysis.
-
Expected Outcome: Efficacy is demonstrated by reduced body weight gain, improved glucose tolerance and insulin sensitivity, and lower plasma and liver lipid levels compared to the vehicle-treated HFD group.
| Parameter | Chow + Vehicle | HFD + Vehicle | HFD + Test Compound |
| Body Weight Gain (g) | 5.1 ± 0.8 | 18.2 ± 2.1 | 12.5 ± 1.9 |
| Fasting Glucose (mg/dL) | 95 ± 7 | 145 ± 12 | 110 ± 9 |
| Plasma Triglycerides (mg/dL) | 70 ± 10 | 150 ± 22 | 95 ± 15 |
| Liver Weight (g) | 1.2 ± 0.1 | 2.5 ± 0.3 | 1.8 ± 0.2 |
Protocol 4: Metabolomic and Lipidomic Analysis
This protocol provides a global, unbiased view of the metabolic changes induced by the compound in plasma and key tissues like the liver.
Materials:
-
Snap-frozen liver tissue and plasma from the in vivo study.
-
Extraction Solvents (e.g., methanol, chloroform, water).
-
Internal standards for normalization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system.[12]
Procedure:
-
Sample Extraction:
-
Plasma: Perform a protein precipitation extraction using a cold solvent mixture (e.g., 4:1 methanol:acetonitrile) containing internal standards.
-
Liver Tissue: Homogenize the tissue in a cold solvent (e.g., methanol) and perform a biphasic extraction (e.g., using the Folch method with chloroform/methanol/water) to separate polar metabolites and lipids.
-
-
LC-MS Analysis:
-
Analyze the polar and lipid fractions separately using appropriate chromatography (e.g., HILIC for polar, C18 for lipids) coupled to a high-resolution mass spectrometer.
-
-
Data Processing: Use software to perform peak picking, alignment, and normalization.
-
Statistical Analysis: Use multivariate statistical analysis (e.g., PCA, PLS-DA) to identify metabolites that are significantly different between treatment groups.
-
Pathway Analysis: Use tools like MetaboAnalyst or KEGG to identify metabolic pathways that are significantly altered by the compound.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial characterization of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid as a potential metabolic modulator. Based on its structural features, a PPAR-agonist mechanism is a strong starting hypothesis. Positive results from these studies—particularly demonstrating in vivo efficacy in improving glucose tolerance and dyslipidemia—would warrant further investigation into its detailed mechanism of action, safety profile, and potential as a lead compound for the development of novel therapeutics for metabolic diseases.
References
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Drug Target Review. (2018). Metabolomics in drug and biomarker discovery.
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Cayman Chemical. Glucose Uptake Cell-Based Assay Kit.
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Promega Corporation. Glucose Uptake-Glo™ Assay.
-
Sigma-Aldrich. Glucose Uptake Assay Kit.
-
Zheng, et al. (2016). Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines. Molecular Imaging and Biology.
-
Promega Corporation. (n.d.). Comparison of Glucose Uptake Assay Methods.
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Srinivasan, K., & Ramarao, P. (2007). In vivo model for dyslipidemia with diabetes mellitus in hamster. Indian Journal of Pharmacology.
-
FutureLearn. Analytical Techniques applied in Metabolomics.
-
IJNRD. (2024). Anti-Diabetic In-Vivo Animal Models: A Review.
-
Gogiashvili, M., et al. (2023). Metabolomics and lipidomics strategies in modern drug discovery and development. Drug Discovery Today.
-
IntechOpen. (2013). Animal Models for Study of Diabetes Mellitus.
-
Systematic Reviews in Pharmacy. (2022). Analytical Techniques Used in Metabolomics.
-
Human Metabolome Technologies. (2025). Exploring the Different Techniques of Metabolomics Analysis.
-
Al-Ishaq, R. K., et al. (2019). In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity. Molecules.
-
Benchchem. Application Notes and Protocols: 4-Phenylcyclohexanecarboxylic Acid as a Versatile Precursor for Bioactive Molecules.
-
Saloranta, C., et al. (1991). In vitro studies of lipid metabolism in human liver. Metabolism.
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Yilmaz, I., et al. (2024). Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. Molecules.
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Physiogenex. In vivo metabolic studies for drug efficacy.
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Pivari, F., et al. (2021). Identification of Cyclopropane Fatty Acids in Human Plasma after Controlled Dietary Intake of Specific Foods. Foods.
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Klapper, M., et al. (2018). Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. Marine Drugs.
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Eto, H., et al. (2024). Protocol for in vitro phospholipid synthesis combining fatty acid synthesis and cell-free gene expression. STAR Protocols.
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Chung, A. E., & Law, J. H. (1964). BIOSYNTHESIS OF CYCLOPROPANE COMPOUNDS. VI. PRODUCT INHIBITION OF CYCLOPROPANE FATTY ACID SYNTHETASE BY S-ADENOSYLHOMOCYSTEINE AND REVERSAL OF INHIBITION BY A HYDROLYTIC ENZYME. Biochemistry.
-
Wessjohann, L. A., et al. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews.
-
De la Torre, J., et al. (2025). Cyclopropane xenolipids resemble monounsaturated fatty acids and modulate peroxisome proliferator-activated receptors. Journal of Lipid Research.
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ResearchGate. (2016). Review of the biological effects of cyclopropene fatty acids.
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YouTube. (2022). Steatosis Model: Hepatocyte Cell Culture in Lipid Medium.
-
Promega GmbH. Lipid Metabolism.
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Eto, H., et al. (2024). Protocol for in vitro phospholipid synthesis combining fatty acid synthesis and cell-free gene expression. STAR Protocols.
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Vanhercke, T., et al. (2020). Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases. Frontiers in Plant Science.
-
Google Patents. WO2011067306A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc).
-
Buisson, D., et al. (2008). Identification of inhibitors of the E. coli cyclopropane fatty acid synthase from the screening of a chemical library: In vitro and in vivo studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
-
Wikipedia. Cyclopropane fatty acid.
-
De la Torre, J., et al. (2025). Cyclopropane xenolipids resemble monounsaturated fatty acids and modulate peroxisome proliferator-activated receptors. Journal of Lipid Research.
-
Smith, D. D. Jr, & Norton, S. J. (1980). Inhibition of cyclopropane fatty acid synthase by sinefungin and A9145C. Biochemical and Biophysical Research Communications.
-
ScholarWorks@Hongik. (2022). Inhibition of Cyclopropane Fatty Acid Synthesis in the Membrane of Halophilic Halomonas socia CKY01 by Kanamycin.
-
Henke, B. R., et al. (2002). Novel Tricyclic-α-alkyloxyphenylpropionic Acids: Dual PPARα/γ Agonists with Hypolipidemic and Antidiabetic Activity. Journal of Medicinal Chemistry.
-
Szafrański, K., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules.
-
ResearchGate. Chemical structures of selected PPAR agonists.
-
ZORA. (2024). Dicarboxylic acids counteract the metabolic effects of a Western diet by boosting energy expenditure.
-
Google Patents. WO2019141229A1 - Compound as ppar agonist and application thereof.
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The Strategic Utility of trans-4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic Acid in Modern Organic Synthesis
In the landscape of contemporary drug discovery and development, the pursuit of novel molecular scaffolds that offer a blend of favorable physicochemical properties and versatile reactivity is paramount. Among the carbocyclic intermediates that have garnered significant attention is trans-4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid. This molecule elegantly combines the conformational rigidity of a cyclohexane ring, the metabolic stability and unique spatial orientation imparted by a cyclopropylmethyl ether, and a carboxylic acid handle amenable to a wide array of synthetic transformations.
This guide provides a comprehensive overview of the synthesis and application of this valuable intermediate. We will delve into the causality behind the experimental choices, offering field-proven insights to ensure reproducible and high-yielding outcomes. The protocols described herein are designed to be self-validating, with clear checkpoints and characterization data to guide the researcher.
I. The Genesis of a Key Intermediate: Synthesis of trans-4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic Acid
The synthesis of the title compound is a multi-step process that begins with the preparation of the requisite precursors, followed by a key etherification reaction. The trans-stereochemistry of the final product is crucial for its application in many pharmacologically active molecules, as it dictates the spatial arrangement of the substituents and their interaction with biological targets.
I. A. Synthesis of Precursor 1: trans-4-Hydroxycyclohexanecarboxylic Acid
The journey commences with the synthesis of trans-4-hydroxycyclohexanecarboxylic acid, a foundational building block. An efficient and scalable route starts from the readily available p-hydroxybenzoic acid.
Protocol 1: Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid
This protocol is adapted from a patented industrial process and has been scaled down for laboratory application.[1]
Step 1: Hydrogenation of p-Hydroxybenzoic Acid
-
Rationale: The aromatic ring of p-hydroxybenzoic acid is reduced to a cyclohexane ring using a robust hydrogenation catalyst under pressure. This reaction typically yields a mixture of cis and trans isomers.
-
Procedure:
-
To a high-pressure reactor, add p-hydroxybenzoic acid (100 g, 0.724 mol), deionized water (300 mL), and 5% Ruthenium on Carbon (Ru/C) catalyst (3.0 g).
-
Seal the reactor, purge with nitrogen gas, and then with hydrogen gas.
-
Pressurize the reactor with hydrogen to 1 MPa and begin stirring.
-
Heat the reaction mixture to 80°C, at which point an uptake of hydrogen should be observed. Gradually increase the temperature to 120°C and maintain until hydrogen uptake ceases.
-
Cool the reactor to room temperature, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the Ru/C catalyst. The resulting aqueous solution contains a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.
-
Step 2: Isomerization to the trans Isomer
-
Rationale: The thermodynamically more stable trans isomer can be obtained from the cis/trans mixture through base-catalyzed epimerization.[1]
-
Procedure:
-
Concentrate the aqueous filtrate from the previous step under reduced pressure to obtain the crude 4-hydroxycyclohexanecarboxylic acid mixture.
-
To a round-bottom flask, add the crude acid mixture (90 g), methanol (300 mL), and sodium methoxide (35 g, 0.648 mol).
-
Heat the mixture to reflux and maintain for 3 hours.
-
Cool the reaction mixture to 0°C and acidify to pH 2 with 10% aqueous hydrochloric acid.
-
The product will precipitate as a white solid. Filter the solid, wash with cold water, and dry under vacuum to yield the crude trans-4-hydroxycyclohexanecarboxylic acid (yields typically exceed 90% for the trans isomer).
-
Step 3: Purification
-
Rationale: Recrystallization is employed to obtain the pure trans isomer.
-
Procedure:
-
Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether (1:1 v/v) to obtain pure trans-4-hydroxycyclohexanecarboxylic acid as a white crystalline solid.
-
I. B. Synthesis of Precursor 2: Cyclopropylmethyl Bromide
Cyclopropylmethyl bromide is a key electrophile in the subsequent etherification. It can be synthesized from cyclopropanemethanol.
Protocol 2: Synthesis of Cyclopropylmethyl Bromide
-
Rationale: This procedure utilizes a solution of hydrogen bromide to convert the primary alcohol into the corresponding bromide.
-
Procedure:
-
Cool a 48% aqueous solution of hydrogen bromide (200 mL) to 0°C in an ice bath.
-
Slowly add cyclopropanemethanol (50 g, 0.693 mol) to the stirred HBr solution, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 4 hours.
-
The reaction mixture will separate into two phases. Separate the lower organic layer, wash with cold water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and distill to obtain pure cyclopropylmethyl bromide.
-
I. C. Williamson Ether Synthesis: The Core Reaction
With both precursors in hand, the pivotal Williamson ether synthesis is performed to construct the target molecule.
Protocol 3: Synthesis of trans-4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic Acid
-
Rationale: The hydroxyl group of trans-4-hydroxycyclohexanecarboxylic acid is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile, displacing the bromide from cyclopropylmethyl bromide in an S_N2 reaction.[2][3][4][5] The use of a polar aprotic solvent like DMF facilitates this reaction.
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add trans-4-hydroxycyclohexanecarboxylic acid (20 g, 0.137 mol) and anhydrous N,N-dimethylformamide (DMF, 200 mL).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 11.0 g, 0.274 mol, 2.0 eq.) portion-wise, ensuring the temperature remains below 10°C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the dianion (alkoxide and carboxylate).
-
Add cyclopropylmethyl bromide (22.2 g, 0.164 mol, 1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours.
-
Cool the reaction to room temperature and cautiously quench by the slow addition of water.
-
Acidify the mixture to pH 2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford trans-4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid as a white solid.
-
Characterization Data for trans-4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic Acid:
| Analysis | Expected Data |
| ¹H NMR | Signals corresponding to the cyclopropyl protons, the methylene protons of the cyclopropylmethyl group, the methine proton on the cyclohexane ring attached to the oxygen, the cyclohexane ring protons, and the acidic proton of the carboxylic acid.[6][7] |
| ¹³C NMR | Peaks for the cyclopropyl carbons, the methylene carbon of the cyclopropylmethyl group, the carbons of the cyclohexane ring, and the carbonyl carbon of the carboxylic acid.[8][9] |
| IR (Infrared) | A broad O-H stretch for the carboxylic acid, C-H stretches for the aliphatic and cyclopropyl groups, a C=O stretch for the carboxylic acid, and a C-O stretch for the ether linkage. |
| Mass Spec. | The molecular ion peak corresponding to the molecular weight of the compound. |
II. Application in Organic Synthesis: Amide Bond Formation
The carboxylic acid functionality of trans-4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid makes it a versatile intermediate for the synthesis of a wide range of derivatives, particularly amides, which are prevalent in many pharmaceutical compounds.[10][11][12]
Protocol 4: Amide Coupling with 2,5-Dichloroaniline
-
Rationale: This protocol demonstrates a standard amide coupling reaction using a peptide coupling reagent, HATU, which is effective for coupling with electron-deficient anilines.[13][14]
-
Procedure:
-
To a solution of trans-4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid (5.0 g, 25.2 mmol) in anhydrous DMF (50 mL), add 2,5-dichloroaniline (4.5 g, 27.7 mmol, 1.1 eq.).
-
Add N,N-diisopropylethylamine (DIPEA) (13.2 mL, 75.6 mmol, 3.0 eq.).
-
Add HATU (10.5 g, 27.7 mmol, 1.1 eq.) and stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired amide.
-
III. Visualization of Synthetic Pathways
To further elucidate the synthetic strategies discussed, the following diagrams illustrate the key transformations.
Caption: Williamson ether synthesis to form the title compound.
Caption: Amide coupling as a key application of the intermediate.
IV. Concluding Remarks
trans-4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid stands as a testament to the power of strategic molecular design. Its synthesis, while requiring careful control of stereochemistry, is achievable through well-established and scalable methodologies. The protocols detailed in this guide, grounded in mechanistic understanding and practical experience, provide a clear pathway for researchers to access and utilize this valuable intermediate. Its successful application in the synthesis of complex amides underscores its potential in the development of new therapeutic agents, making it a noteworthy tool in the arsenal of the modern synthetic chemist.
References
- CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
-
Synthesis, characterization and evaluation of pro-drugs of VLA-4 antagonists. PubMed. [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. ChemTalk. [Link]
-
Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
trans-4-(Aminomethyl)cyclohexane-carboxylic acid. SpectraBase. [Link]
-
A novel and potent VLA-4 antagonist based on trans-4-substituted cyclohexanecarboxylic acid. PubMed. [Link]
-
The design and synthesis of potent cyclic peptide VCAM-VLA-4 antagonists incorporating an achiral Asp-Pro mimetic. PubMed. [Link]
-
p-HYDROXYBENZOIC ACID. Organic Syntheses Procedure. [Link]
-
Catalytic Hydrogenation of Benzoic Acid. ResearchGate. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. [Link]
-
Novel VLA-4 antagonists. Request PDF. ResearchGate. [Link]
-
Design and Synthesis of Potent and Selective Inhibitors of Integrin VLA-4. ResearchGate. [Link]
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13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). [Link]
-
Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. [Link]
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20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]
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How do you change the cis-trans isomerism of compounds? Chemistry Stack Exchange. [Link]
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Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC. [Link]
-
Discussion Addendum for: Dipeptide Syntheses via Activated α-Amino Esters. [Link]
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PMC. [Link]
-
cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. Green Chemistry (RSC Publishing). [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
-
Recent Developments in Amide Synthesis: Direct Amidation of Carboxylic Acids and Transamidation Reactions. OUCI. [Link]
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High-Throughput Screening of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic Acid Analogs: A Guide for Target Identification and Lead Discovery
Abstract
This document provides a comprehensive guide to the high-throughput screening (HTS) of 4-[(cyclopropylmethyl)oxy]cyclohexanecarboxylic acid analogs, a novel chemical scaffold with potential therapeutic applications. We will delve into the strategic selection of HTS assays, present detailed protocols for both target-based and cell-based screening paradigms, and offer insights into data analysis and hit validation. This guide is intended for researchers, scientists, and drug development professionals seeking to identify the biological targets and therapeutic potential of this emerging compound class.
Introduction: The Therapeutic Potential of Cyclohexanecarboxylic Acid Derivatives
Cyclohexanecarboxylic acid derivatives represent a versatile scaffold in medicinal chemistry, with analogs demonstrating a wide range of biological activities.[1][2][3] The inclusion of a cyclopropylmethyl ether moiety introduces unique conformational constraints and lipophilicity, potentially enhancing target engagement and pharmacokinetic properties. The carboxylic acid functional group is a common feature in many successful drugs, often serving as a key interaction point with the target protein, for instance, by forming salt bridges with basic amino acid residues like lysine or arginine.
The central challenge and opportunity with a novel analog series like 4-[(cyclopropylmethyl)oxy]cyclohexanecarboxylic acid lie in the unknown nature of its biological target(s). Therefore, a well-designed high-throughput screening campaign is paramount to elucidating its mechanism of action and unlocking its therapeutic potential. This guide will provide the foundational methodologies to embark on such a discovery journey.
Strategic Considerations for HTS Campaign Design
A successful HTS campaign for a novel compound series requires a multi-pronged approach. The initial decision point is whether to pursue a target-based or a phenotypic (cell-based) screening strategy.[4]
-
Target-Based Screening: This approach is employed when there is a known or hypothesized molecular target. It involves screening the compound library directly against a purified protein, such as an enzyme or a receptor. The primary advantage is the direct and unambiguous identification of molecular interactions.[4]
-
Phenotypic Screening: In the absence of a known target, phenotypic screening is the preferred strategy. This involves treating cells with the compound library and measuring a specific cellular response, or phenotype. This approach has the potential to identify compounds that act via novel mechanisms of action.[4][5]
Given the novelty of the 4-[(cyclopropylmethyl)oxy]cyclohexanecarboxylic acid scaffold, a parallel or sequential screening strategy employing both target-based and phenotypic assays is recommended to maximize the chances of identifying a validated hit.
Figure 1: Decision workflow for HTS campaign design.
Target-Based Screening: A Focus on G-Protein Coupled Receptors (GPCRs)
GPCRs represent one of the largest and most successfully drugged protein families. Their diverse signaling pathways and involvement in a vast array of physiological processes make them a prime target class for novel small molecules. The structural features of 4-[(cyclopropylmethyl)oxy]cyclohexanecarboxylic acid analogs, particularly the carboxylic acid moiety, suggest potential interactions with orphan GPCRs, which are GPCRs for which the endogenous ligand has not yet been identified.
Assay Principle: TR-FRET for GPCR Second Messenger Detection
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive assay format well-suited for HTS. It relies on the transfer of energy from a long-lifetime donor fluorophore (typically a lanthanide) to an acceptor fluorophore when they are in close proximity. This technology can be adapted to measure the accumulation of second messengers, such as cyclic AMP (cAMP) or inositol monophosphate (IP1), which are hallmarks of GPCR activation.[6][7]
| Parameter | Description | Typical Value/Range |
| Assay Principle | Competitive immunoassay for a second messenger (e.g., cAMP).[8] | |
| Donor Fluorophore | Europium (Eu3+) or Terbium (Tb3+) cryptate | |
| Acceptor Fluorophore | A small molecule dye (e.g., d2) conjugated to the second messenger. | |
| Signal Detection | Time-resolved fluorescence ratio (e.g., 665 nm / 620 nm).[9] | |
| Z'-factor | A statistical measure of assay quality.[4] | > 0.5 for a robust assay. |
Table 1: Key parameters of a TR-FRET based GPCR assay.
Protocol: TR-FRET cAMP Assay for Orphan GPCRs
This protocol outlines a generic TR-FRET assay to screen for agonists of an orphan GPCR expressed in a recombinant cell line.
Materials:
-
HEK293 cells stably expressing the orphan GPCR of interest.
-
Assay buffer: HBSS, 20 mM HEPES, pH 7.4.
-
Stimulation buffer: Assay buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).[7]
-
Test compounds: 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid analogs dissolved in DMSO.
-
Positive control: Forskolin (a direct activator of adenylyl cyclase).[8]
-
TR-FRET cAMP detection kit (e.g., LANCE Ultra cAMP from PerkinElmer or THUNDER™ cAMP from Bioauxilium).[8][9]
-
Low-volume 384-well white microplates.[9]
-
A plate reader capable of time-resolved fluorescence detection.[9]
Procedure:
-
Cell Seeding: Seed the HEK293 cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls in DMSO. Further dilute into stimulation buffer to the desired final concentrations.
-
Cell Stimulation: Remove the cell culture medium and add 5 µL of the diluted compounds or controls to the appropriate wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.[9]
-
Lysis and Detection: Add 5 µL of the TR-FRET cAMP detection reagents (Eu-labeled anti-cAMP antibody and a fluorescently labeled cAMP analog) to each well.[9]
-
Final Incubation: Incubate the plate at room temperature for 1 hour, protected from light.[6]
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the fluorescence emission at 620 nm and 665 nm after a 60 µs delay.
-
Data Analysis: Calculate the 665/620 nm ratio for each well. Normalize the data to the positive and negative controls and plot concentration-response curves to determine the EC50 values for active compounds.
Figure 2: Workflow for the TR-FRET cAMP assay.
Phenotypic Screening: High-Content Imaging for Cellular Profiling
High-content screening (HCS) combines automated microscopy with sophisticated image analysis to quantify multiple phenotypic parameters in a cell-based assay. This approach is particularly powerful for identifying compounds with unexpected mechanisms of action.
Assay Principle: Cell Painting
The Cell Painting assay is an unbiased HCS method that uses a cocktail of fluorescent dyes to label different cellular compartments (nucleus, cytoplasm, mitochondria, cytoskeleton, etc.).[10][11] By analyzing the resulting images, a multi-parametric "fingerprint" of the cell's morphological response to a compound can be generated.[10][11] Analogs of 4-[(cyclopropylmethyl)oxy]cyclohexanecarboxylic acid can be screened to identify those that induce unique and potentially therapeutically relevant cellular phenotypes.
| Cellular Compartment | Fluorescent Dye | Excitation/Emission (nm) |
| Nucleus | Hoechst 33342 | 350 / 461 |
| Endoplasmic Reticulum | Concanavalin A, Alexa Fluor 488 | 495 / 519 |
| Mitochondria | MitoTracker Red CMXRos | 579 / 599 |
| Actin Cytoskeleton | Phalloidin, Alexa Fluor 568 | 578 / 603 |
| Golgi Apparatus & Plasma Membrane | Wheat Germ Agglutinin, Alexa Fluor 555 | 555 / 580 |
| Nucleoli & Cytoplasmic RNA | SYTO 14 Green Fluorescent Nucleic Acid Stain | 500 / 520 |
Table 2: A representative dye set for a Cell Painting assay.
Protocol: High-Content Cell Painting Assay
This protocol provides a generalized workflow for a Cell Painting screen.
Materials:
-
A549 or U2OS cells (commonly used for Cell Painting).[12]
-
384-well, black, clear-bottom microplates.[12]
-
Test compounds and controls in DMSO.
-
Fixative solution (e.g., 4% paraformaldehyde).[12]
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Washing buffer (PBS).
-
Image analysis software (e.g., CellProfiler).[10]
Procedure:
-
Cell Seeding: Seed cells into 384-well plates and allow them to adhere overnight.[13]
-
Compound Treatment: Add the test compounds to the wells at a final concentration of 10 µM and incubate for 24-48 hours.[13]
-
Staining: [13]
-
Fix the cells with paraformaldehyde.[12]
-
Permeabilize the cells with Triton X-100.
-
Incubate with the fluorescent dye cocktail.
-
Wash the cells extensively with PBS.
-
-
Image Acquisition: Acquire images of the stained cells using a high-content imaging system, capturing multiple fields of view per well and in all fluorescent channels.[13]
-
Image Analysis: Use image analysis software to segment the images into individual cells and extract a wide range of morphological features (e.g., size, shape, texture, intensity).[10][13]
-
Data Analysis:
-
Normalize the feature data on a per-plate basis.
-
Use multivariate statistical methods (e.g., principal component analysis, hierarchical clustering) to compare the phenotypic profiles of the test compounds to those of reference compounds with known mechanisms of action.
-
Identify compounds that induce unique or interesting phenotypes for further investigation.
-
Sources
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- 2. mdpi.com [mdpi.com]
- 3. US4348410A - Cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. Small Compound Screening Overview — Target Discovery Institute [tdi.ox.ac.uk]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. multispaninc.com [multispaninc.com]
- 8. bioauxilium.com [bioauxilium.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes. | Broad Institute [broadinstitute.org]
- 12. alitheagenomics.com [alitheagenomics.com]
- 13. Cell Painting - Placeholder - Evotec [evotec.com]
Technical Support Center: Synthesis of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid. Our objective is to provide a comprehensive resource that addresses common challenges, optimizes yield, and ensures the integrity of your synthetic process. The information herein is structured to anticipate and resolve practical laboratory issues through a combination of foundational chemical principles and field-tested protocols.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses high-level questions regarding the synthesis, providing a foundational understanding of the reaction and strategic choices.
Q1: What is the most reliable method for synthesizing 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid?
A1: The most direct and widely employed method is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide (or sulfonate) by an alkoxide.[2] In this specific synthesis, the alkoxide is generated from 4-hydroxycyclohexanecarboxylic acid, which then reacts with a cyclopropylmethyl electrophile, such as (bromomethyl)cyclopropane. This method is robust, scalable, and generally provides good yields when optimized.[3]
Q2: Does the stereochemistry of the starting material, 4-hydroxycyclohexanecarboxylic acid, matter?
A2: Absolutely. 4-hydroxycyclohexanecarboxylic acid exists as cis and trans isomers. The stereochemistry of the starting material will be retained in the final product. The trans isomer is often the thermodynamically more stable and desired isomer for many applications in medicinal chemistry and materials science.[4] It is crucial to either start with the desired pure isomer or be prepared to separate the isomers post-synthesis. If you have a mixture, it is possible to epimerize the cis isomer to the more stable trans isomer by heating with a strong base like potassium hydroxide.[5]
Q3: Is it necessary to protect the carboxylic acid functional group before performing the etherification?
A3: While not strictly necessary, it is a critical strategic consideration. The strong base (e.g., Sodium Hydride, NaH) used to deprotonate the hydroxyl group will also deprotonate the carboxylic acid, forming a sodium carboxylate salt. The reaction can proceed with this salt in solution, but it can affect solubility and potentially complicate the work-up.
An alternative, often cleaner, approach involves:
-
Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester).
-
Performing the Williamson ether synthesis on the hydroxyl group.
-
Hydrolyzing the ester back to the carboxylic acid in a final step.
This guide's primary protocol will focus on the direct, unprotected route for efficiency, but the protection strategy is a key troubleshooting alternative for improving yield and purity.
Q4: What are the most common side reactions that can lower the yield?
A4: The primary side reaction in Williamson ether synthesis is elimination (E2 mechanism).[6] This occurs when the alkoxide acts as a base rather than a nucleophile, abstracting a proton from the alkyl halide. However, since (bromomethyl)cyclopropane is a primary halide with no beta-hydrogens on the main chain that can participate in a standard E2 pathway, this specific side reaction is minimized. More relevant potential issues include:
-
Incomplete deprotonation: If the alcohol is not fully converted to the alkoxide, the reaction will not go to completion. This can be caused by an insufficient amount of base or the deactivation of the base by moisture.
-
Reaction with solvent: Solvents like DMF can decompose at high temperatures in the presence of a strong base.
-
Low reactivity of the electrophile: While bromides are generally effective, using a more reactive iodide or a sulfonate like a tosylate or mesylate can improve conversion rates.[2][7]
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section is formatted to directly address specific problems you may encounter during the synthesis.
Issue 1: Low or No Product Yield
| Potential Cause | Explanation & Recommended Solution |
| Moisture in Reagents/Glassware | Sodium hydride (NaH) reacts violently with water. Trace moisture will consume the base, preventing the formation of the required alkoxide. Solution: Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents. Purchase high-purity, anhydrous starting materials. |
| Insufficient Base | The reaction requires at least two equivalents of base: one for the carboxylic acid and one for the alcohol. Using only one equivalent will result in, at best, a 50% yield based on the alcohol. Solution: Use a slight excess of base (e.g., 2.1-2.2 equivalents) to ensure complete deprotonation of both acidic protons. |
| Poor Solvent Choice | The solvent must be able to dissolve the alkoxide salt and be stable under the reaction conditions. It should also be aprotic to avoid protonating the highly basic alkoxide. Solution: Polar aprotic solvents like DMF, DMSO, or THF are excellent choices.[2] DMF and DMSO are particularly good at solvating the alkoxide and accelerating SN2 reactions. |
| Low Reaction Temperature | While SN2 reactions can often proceed at room temperature, some systems require thermal energy to overcome the activation barrier. Solution: Gently heat the reaction mixture (e.g., to 50-70 °C). Monitor the reaction by TLC or LC-MS to track progress and avoid decomposition at excessively high temperatures. |
Issue 2: Multiple Spots on TLC/LC-MS (Impure Product)
| Potential Cause | Explanation & Recommended Solution |
| Unreacted Starting Material | This points to an incomplete reaction. Solution: Refer to the solutions for "Low or No Product Yield." Consider increasing the reaction time, temperature, or using a more reactive electrophile like (iodomethyl)cyclopropane (which can be generated in situ via the Finkelstein reaction). |
| Isomeric Mixture | If you started with a cis/trans mixture of 4-hydroxycyclohexanecarboxylic acid, your product will also be a cis/trans mixture. Solution: The isomers can often be separated by column chromatography or fractional crystallization. For future syntheses, either procure a pure isomer of the starting material or perform an epimerization step to convert the mixture to the desired trans isomer.[5] |
| Side Products from Base/Solvent | As mentioned, strong bases can react with certain solvents (like DMF) at elevated temperatures. Solution: Maintain a moderate reaction temperature. If side products persist, consider switching to a more stable solvent like DMSO or THF, though the latter may require longer reaction times. |
Part 3: Experimental Protocols & Visual Guides
Core Synthesis Workflow
The diagram below outlines the key stages of the synthesis, from starting materials to the purified final product.
Caption: High-level workflow for the synthesis of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid.
Reaction Mechanism: Williamson Ether Synthesis
The synthesis proceeds via a two-step mechanism: 1) Acid-base reaction to form the nucleophile, and 2) SN2 reaction to form the ether linkage.
Caption: Reaction mechanism showing alkoxide formation and subsequent SN2 attack.
Detailed Laboratory Protocol
Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a suitable chemical laboratory with appropriate safety precautions.
Materials:
-
trans-4-Hydroxycyclohexanecarboxylic acid (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 2.2 eq)
-
(Bromomethyl)cyclopropane (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add trans-4-hydroxycyclohexanecarboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 5-10 mL per gram of starting acid) and stir under a nitrogen atmosphere until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (2.2 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Alkylation: Add (bromomethyl)cyclopropane (1.2 eq) to the mixture via syringe. Heat the reaction to 60 °C and maintain for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Quench: Once complete, cool the reaction back to 0 °C. Slowly and carefully quench the excess NaH by adding methanol dropwise until gas evolution ceases.
-
Acidification & Extraction: Pour the reaction mixture into a separatory funnel containing water. Acidify the aqueous layer to a pH of 2-3 using 1 M HCl. Extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid.
References
-
Chemistry LibreTexts. (2022). Williamson Ether Synthesis. Available at: [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Available at: [Link]
-
Obata, R., et al. (1988). Purification and properties of 4-hydroxycyclohexanecarboxylate dehydrogenase from Corynebacterium cyclohexanicum. PubMed. Available at: [Link]
-
Duan, H. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]
-
Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745-2755. Available at: [Link]
- Google Patents. (1997). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
-
Dong, Y. (2023). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. ResearchGate. Available at: [Link]
-
Qi, X., et al. (2008). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2179. Available at: [Link]
-
Gupte, A., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry, 79, 203-214. Available at: [Link]
-
ResearchGate. (n.d.). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Available at: [Link]
- Google Patents. (2017). EP3411355B1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. francis-press.com [francis-press.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Troubleshooting Solubility of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic Acid
Welcome to the Technical Support Center for 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid (CAS No. 1134198-04-1)[1]. As a lipophilic weak acid, this compound presents classic formulation challenges: a highly hydrophobic tail (the cyclopropylmethyl ether and cyclohexane ring) coupled with a single ionizable carboxylic acid headgroup.
This guide is designed for researchers and formulation scientists. It goes beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind solubility failures, providing self-validating protocols to ensure robust experimental design.
Quantitative Data Summaries
Before troubleshooting, it is critical to establish the baseline physicochemical boundaries of the compound. The tables below summarize the expected solubility behavior and recommended excipient matrices based on the compound's structural moieties.
Table 1: Physicochemical Profile & Solubility Estimates
| Parameter | Estimated Value / Behavior | Mechanistic Causality |
| Molecular Weight | 198.26 g/mol | Small molecule; favorable for permeation but prone to crystal lattice stacking. |
| pKa (Carboxylic Acid) | ~4.8 – 5.0 | Unionized and highly insoluble in acidic media (e.g., gastric fluid). Ionizes at pH > 6.0. |
| Intrinsic Solubility ( S0 ) | < 10 µg/mL (at pH 2.0) | The hydrophobic cyclopropylmethyl group creates a high hydration energy penalty in water. |
| LogP (Unionized) | ~2.8 – 3.2 | High lipophilicity drives partitioning into organic solvents and lipid bilayers. |
Table 2: Recommended Excipient Matrix for In Vivo Dosing
| Excipient Class | Recommended Agent | Function & Rationale |
| Co-solvent | PEG 400 (up to 20%) | Reduces the dielectric constant of the aqueous vehicle, bridging the polarity gap. |
| Surfactant | Tween-80 (1 - 5%) | Forms micelles to encapsulate the lipophilic cyclopropylmethyl tail. |
| Complexation | HP- β -CD (10 - 20%) | The hydrophobic cavity of the cyclodextrin shields the lipophilic tail from water[2]. |
Frequently Asked Questions (FAQs) & Methodologies
Q1: My stock solution precipitates immediately upon dilution into aqueous in vitro assay buffers. How do I prevent this?
The Causality: This phenomenon is known as "solvent shift precipitation." When a highly concentrated DMSO stock is spiked into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. Because the lipophilic cyclopropylmethyl ether tail cannot form favorable hydrogen bonds with water, the localized supersaturation collapses. The compound rapidly nucleates and crashes out of solution, forming microcrystals that can scatter light and cause false positives in optical assays.
The Solution: You must employ a "step-down" dilution strategy using a transitional co-solvent/surfactant mixture to lower the thermodynamic energy barrier before introducing the compound to bulk water.
Self-Validating Protocol: Step-Down Dilution for In Vitro Assays
-
Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 20 mM.
-
Intermediate Matrix: Prepare an intermediate buffer containing 10% PEG 400 and 2% Tween-20 in your assay buffer.
-
Step-Down: Dilute the 20 mM DMSO stock 1:10 into the Intermediate Matrix while vortexing vigorously. This creates a 2 mM intermediate stock (10% DMSO).
-
Final Dilution: Dilute the intermediate stock 1:100 into the final aqueous assay buffer.
-
System Validation: Centrifuge the final assay solution at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS or HPLC-UV. If the concentration in the supernatant matches your theoretical yield, the system is thermodynamically stable. If it is lower, invisible nanoclusters have precipitated, and the surfactant ratio must be increased.
Q2: How can I leverage pH modification to achieve high-concentration dosing solutions for in vivo studies?
The Causality: According to the Henderson-Hasselbalch equation, the solubility of a weak acid increases exponentially as the pH of the solution is raised above its pKa[3]. By adjusting the pH to ~7.5, you convert the unionized 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid into its highly soluble carboxylate salt form. However, you must be wary of the pHmax —the pH at which the solubility product ( Ksp ) of the newly formed salt is exceeded, leading to the precipitation of the salt itself due to the common-ion effect[4].
The Solution: Perform an in situ salt screening using a physiologically acceptable biological buffer (e.g., Tromethamine/TRIS) rather than harsh inorganic bases like NaOH, which can cause localized tissue necrosis upon injection.
Self-Validating Protocol: In Situ Salt Formation
-
Suspension: Weigh 10 mg of the compound and suspend it in 0.8 mL of sterile Water for Injection (WFI). The solution will be cloudy (unionized S0 state).
-
Titration: Slowly add 1 M Tromethamine (TRIS base) dropwise while under continuous magnetic stirring.
-
Equilibration: Monitor the pH. Stop titration when the pH reaches 7.5 – 8.0. The solution should transition from a cloudy suspension to a clear liquid as the TRIS-carboxylate salt forms.
-
Volume Adjustment: QS to 1.0 mL with WFI to achieve a final concentration of 10 mg/mL.
-
System Validation: Store the formulation at 4°C for 24 hours. Weak acid salts are prone to crystallization at lower temperatures due to decreased kinetic energy. If the solution remains optically clear and passes through a 0.22 µm PTFE filter without resistance, the salt formation is validated for dosing.
Q3: If pH adjustment is physiologically intolerable for my animal model, what is the best alternative formulation?
The Causality: If your study requires a strictly neutral pH (e.g., pH 6.5 - 7.0) where the compound remains partially unionized, traditional co-solvents may not provide sufficient solubility enhancement. In this case, Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the optimal choice. The cyclodextrin molecule features a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic cyclopropylmethyl-cyclohexane tail of the drug inserts into this cavity via non-covalent hydrophobic interactions, while the polar carboxylic acid remains exposed to the aqueous environment, creating a highly soluble inclusion complex[2].
Self-Validating Protocol: HP- β -CD Inclusion Complexation
-
Vehicle Preparation: Prepare a 20% (w/v) solution of HP- β -CD in 50 mM Phosphate Buffer (pH 7.0).
-
Drug Addition: Add the compound to the vehicle to target a 5 mg/mL concentration.
-
Complexation: Sonicate the mixture in a water bath at 37°C for 30 minutes, followed by end-over-end rotation for 12 hours at room temperature. Causality: Complexation is an equilibrium process; sufficient time and kinetic energy are required for the drug to displace water molecules inside the cyclodextrin cavity.
-
Filtration: Filter the solution through a 0.45 µm PVDF syringe filter to remove any uncomplexed, undissolved API.
-
System Validation: Perform a Phase-Solubility (PS) analysis. Dilute the filtrate and quantify the API via HPLC. A linear increase in drug concentration corresponding to the cyclodextrin concentration confirms an AL -type 1:1 stoichiometric inclusion complex.
Experimental Workflow
The following decision tree maps the logical progression for overcoming the solubility barriers of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid based on your experimental endpoint.
Solubility Optimization Decision Tree for 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid.
References
-
Drug Discovery Online. Best Practices For Preformulation In Drug Development. Available at: [Link][3]
-
United States Patent and Trademark Office (USPTO) / Serajuddin et al. Salt formation to improve drug solubility. Available at: [Link][4]
-
National Institutes of Health (PMC). Significantly improving the solubility and anti-inflammatory activity of fenofibric acid with native and methyl-substituted beta-cyclodextrins via complexation. Available at:[Link][2]
-
Semantic Scholar. Solubility Enhancement of a Poorly Water Soluble Drug by Forming Solid Dispersions using Mechanochemical Activation. Available at:[Link][5]
Sources
Technical Support Center: Optimization of Chemoselective Etherification for 4-Hydroxycyclohexanecarboxylic Acid
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chemoselectivity and yield challenges during the O-alkylation of 4-hydroxycyclohexanecarboxylic acid. Because this molecule contains both a secondary hydroxyl group and a carboxylic acid, standard etherification conditions often lead to complex mixtures. Below, we dissect the causality behind these failures and provide field-proven, self-validating protocols to achieve high-yielding chemoselective etherification.
Part 1: Troubleshooting Guide & FAQs
Q1: Why do I observe esterification or polymerization when attempting a standard Williamson ether synthesis with 4-hydroxycyclohexanecarboxylic acid? A1: This is a classic thermodynamic and kinetic issue driven by pKa differentials. The carboxylic acid proton is highly acidic (pKa ~4.5) compared to the secondary alcohol (pKa ~16). When a base like sodium hydride (NaH) is introduced, it preferentially deprotonates the carboxylic acid to form a carboxylate. Even if excess base is used to form the dianion, the secondary alkoxide is sterically hindered. Consequently, the alkyl halide often undergoes E2 elimination (promoted by the strong base) or reacts with the less hindered carboxylate, leading to esterification rather than the desired O-alkylation.
Q2: Can I use a "Dianion Strategy" (using >2.0 equivalents of strong base) to force the reaction without protecting groups? A2: While theoretically possible, it is rarely efficient for this specific substrate. Although the alkoxide is more nucleophilic than the carboxylate, the steric hindrance of the cyclohexane ring's secondary alcohol drastically slows down the SN2 pathway. This gives the competing E2 elimination of your alkylating agent the upper hand, typically capping yields at 30-40%.
Q3: What is the most reliable classical workflow for high-yield, chemoselective etherification? A3: The industry standard is a three-step Protection-Etherification-Deprotection sequence. First, protect the carboxylic acid as a methyl or benzyl ester. Second, perform the etherification using Silver(I) Oxide ( Ag2O ) and an alkyl halide. Ag2O acts as a mild, non-nucleophilic base and a halide scavenger. By pulling the halide out of the solution as insoluble AgX , it thermodynamically drives the SN2 reaction forward while completely suppressing E2 elimination. Finally, saponification with LiOH regenerates the free acid.
Q4: Is there a direct, one-pot alternative that avoids multi-step chromatography? A4: Yes. Recent process chemistry advancements have popularized a One-Pot Reductive Etherification strategy ()[1]. By treating the starting material with TMSCl and Triethylamine ( Et3N ), you form a transient bis-silyl intermediate (a silyl ester and a silyl ether). Adding a ketone/aldehyde, Triethylsilane ( Et3SiH ), and catalytic TMSOTf facilitates direct reductive etherification at the oxygen[2]. The silyl ester spontaneously hydrolyzes during the aqueous workup, yielding the target etherified acid in a single operational step.
Part 2: Quantitative Data Comparison
The following table summarizes the quantitative performance and mechanistic trade-offs of the various etherification strategies.
| Strategy | Reagents / Catalyst | Chemoselectivity | Expected Yield | Primary Drawback / Limitation |
| Direct Williamson | NaH (1.1 eq), Alkyl Halide | Poor (Esterification) | < 20% | High E2 elimination; requires tedious chromatography. |
| Dianion Strategy | NaH (>2.0 eq), Alkyl Halide | Moderate | 30 - 40% | Steric hindrance of secondary alcohol limits SN2 rate. |
| Classical Protection | 1. MeOH/H + 2. Ag2O /R-X 3. LiOH | Excellent | 50 - 65% | 3-step process; time-consuming; intermediate isolation. |
| Reductive Etherification | 1. TMSCl 2. Ketone, Et3SiH , TMSOTf | Excellent | 70 - 85% | Moisture sensitive; requires strict removal of amine salts. |
Part 3: Validated Experimental Protocols
Protocol A: Classical Ag2O -Mediated Etherification (3-Step)
Mechanistic rationale: Ag2O provides a neutral environment, preventing epimerization of the cyclohexane ring and suppressing alkyl halide elimination.
-
Esterification (Self-Validating Step): Reflux 4-hydroxycyclohexanecarboxylic acid in methanol with catalytic H2SO4 for 15 hours.
-
Validation: Monitor via TLC (stain with KMnO4 ). The product will show a higher Rf value than the highly polar starting acid.
-
-
O-Alkylation: Dissolve the isolated methyl ester (1.0 eq) in anhydrous DMF. Add Ag2O (1.5 eq) and the alkyl halide (1.5 eq). Stir at 40 °C in the dark for 24 hours.
-
Validation: The formation of a gray/black precipitate ( AgX ) visually confirms the progress of the reaction. 1H NMR will show a distinct downfield shift of the cyclohexane carbinol proton (from ~3.5 ppm to ~3.2 ppm) confirming O-alkylation.
-
-
Saponification: Dissolve the crude ether in THF/ H2O (1:1) and add LiOH (3.0 eq). Stir at room temperature for 4 hours. Acidify to pH 2 using 1M HCl to precipitate the target 4-alkoxycyclohexanecarboxylic acid.
Protocol B: One-Pot Reductive Etherification
Mechanistic rationale: Adapted from Kuethe et al. ()[3], this bypasses formal protecting groups using transient silylation.
-
Bis-Silylation: Charge a dry reactor with 4-hydroxycyclohexanecarboxylic acid (1.0 eq) and anhydrous CH2Cl2 . Cool to -5 °C. Add Et3N (2.05 eq) followed by TMSCl (2.04 eq) dropwise. Stir for 30 minutes.
-
Critical Causality: You must filter the resulting mixture to remove the precipitated Et3N⋅HCl salts. Residual chloride ions will coordinate with and poison the TMSOTf Lewis acid in the next step, halting the reaction[1].
-
-
Reductive Etherification: To the filtered bis-silyl solution, add the target ketone or aldehyde (1.0 eq) and Triethylsilane ( Et3SiH , 1.2 eq). Cool the mixture to 0 °C.
-
Activation: Add TMSOTf (0.1 eq) dropwise. Stir for 2 hours.
-
Validation: The reaction color may shift to a pale yellow indicating oxocarbenium ion formation.
-
-
Workup: Quench with saturated aqueous NaHCO3 . The basic aqueous environment will spontaneously cleave the labile TMS-ester, leaving the robust alkyl ether intact. Extract with ethyl acetate, dry, and concentrate to yield the final product.
Part 4: Workflow Visualization
Figure 1: Comparison of classical protection-based and one-pot reductive etherification workflows.
Part 5: References
-
Process Development of a Tricyclic Diazepine-Based IDH1 Mutant Inhibitor Organic Process Research & Development, American Chemical Society (2024). URL:[Link]
-
A biocatalytic/reductive etherification approach to substituted piperidinyl ethers Tetrahedron, Elsevier (2014). URL:[Link]
-
Triethylsilane (TES) - Reductive Etherification Organic Chemistry Portal. URL:[Link]
Sources
Troubleshooting guide for 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid synthesis scale-up
Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals scaling up the synthesis of 4-[(cyclopropylmethyl)oxy]cyclohexanecarboxylic acid .
Scaling up this 1,4-disubstituted cyclohexane derivative presents unique challenges, particularly regarding the thermal safety of the etherification step and the stereochemical control of the final isolated acid. This document provides validated troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure a safe, high-yielding process.
Core Process Workflow
Workflow for the 2-step synthesis of 4-[(cyclopropylmethyl)oxy]cyclohexanecarboxylic acid.
Troubleshooting FAQs
Q1: Why did my Williamson etherification experience a thermal runaway during a 100g scale-up? A1: This is a critical safety issue tied to reagent selection. If you are using Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF), you are operating under severe thermal risk. Calorimetric studies (ARC analysis) have proven that NaH/DMF mixtures can undergo exothermic decomposition at temperatures as low as 26–40 °C. This decomposition releases non-condensable gases (H₂, CO) and leads to catastrophic thermal runaway [1]. Solution: Abandon NaH/DMF for scale-up. Transition to Phase Transfer Catalysis (PTC) using a biphasic system (e.g., 50% aq. NaOH, Toluene, and Tetrabutylammonium bromide). PTC completely eliminates the thermal instability of DMF while providing excellent interfacial Sₙ2 kinetics [2].
Q2: My etherification conversion is stalling at 60%. How can I drive the reaction to completion? A2: While cyclopropylmethyl bromide is a primary halide, the secondary alkoxide of the cyclohexane ring is sterically hindered, making the Sₙ2 attack sluggish. Solution: Implement an in-situ Finkelstein reaction. Add a catalytic amount of Sodium Iodide (NaI, 0.1 equiv) to the reaction mixture. The iodide acts as a nucleophilic catalyst, temporarily converting the bromide into cyclopropylmethyl iodide. The resulting iodide is a significantly more potent electrophile, accelerating the Sₙ2 pathway and pushing conversion >95% without requiring dangerous temperature elevations.
Q3: The final isolated acid is a messy liquid/gum containing a mixture of cis and trans isomers. How do I enrich the thermodynamically stable trans-isomer? A3: The starting ethyl 4-hydroxycyclohexanecarboxylate is typically a cis/trans mixture. Because the etherification step does not invert the C4 stereocenter, this diastereomeric ratio carries over. However, the α-proton (C1 position) of the cyclohexanecarboxylate is enolizable under strongly basic conditions. Solution: Leverage thermodynamic epimerization during the saponification step. By subjecting the intermediate ester to an excess of strong base (KOH) and extended reflux, the C1 stereocenter undergoes continuous deprotonation/reprotonation. The system will naturally equilibrate to the lower-energy trans-isomer, where both the bulky carboxylate and the cyclopropylmethoxy groups occupy equatorial positions on the chair conformation [3].
Validated Experimental Protocols
Step 1: PTC-Mediated Williamson Etherification
Design Rationale: This protocol utilizes a biphasic system to safely manage exotherms and relies on iodide catalysis to overcome steric hindrance.
-
Reactor Charging: To a jacketed reactor, add Toluene (10 volumes), Ethyl 4-hydroxycyclohexanecarboxylate (1.0 equiv), and Tetrabutylammonium bromide (TBAB, 0.05 equiv).
-
Base Addition: Begin vigorous stirring (>300 RPM to ensure high interfacial surface area). Slowly add 50% w/w aqueous NaOH (3.0 equiv). Maintain the internal temperature below 30 °C.
-
Electrophile Dosing: Add Sodium Iodide (0.1 equiv). Dropwise, add cyclopropylmethyl bromide (1.2 equiv) over 1 hour.
-
Reaction: Heat the biphasic mixture to 50 °C for 12 hours. Monitor via GC/MS.
-
Workup: Cool to room temperature. Separate the aqueous layer. Wash the organic layer with water (2 × 5 vol) to remove residual base and PTC, then brine (1 × 5 vol). Concentrate the toluene layer under reduced pressure to yield the crude ester intermediate.
Step 2: Saponification and Base-Catalyzed Epimerization
Design Rationale: Extended thermal treatment in strong base hydrolyzes the ester while simultaneously driving the C1 stereocenter to the thermodynamically favored diequatorial (trans) state.
-
Hydrolysis Setup: Dissolve the crude ester from Step 1 in Ethanol (5 volumes). Add Potassium Hydroxide (KOH, 3.5 equiv) dissolved in Water (2 volumes).
-
Epimerization: Heat the mixture to reflux (approx. 80 °C). Maintain reflux for 16–24 hours. Note: Standard saponification occurs in 2 hours, but extended reflux is strictly required to complete the cis-to-trans epimerization.
-
Solvent Swap: Distill off the ethanol under reduced pressure, replacing the volume with water to maintain a mobile aqueous solution.
-
Acidification: Cool the aqueous solution to 5 °C. Slowly add 6M HCl until the pH reaches 2.0. The protonation of the carboxylate will cause the free trans-acid to precipitate as a solid.
-
Isolation: Filter the solid, wash with cold water, and recrystallize from Heptane/Ethyl Acetate to achieve >98% diastereomeric excess (d.e.).
Quantitative Data & Process Parameters
| Parameter | Target Range | Criticality | Mechanistic Failure Mode if Out of Spec |
| NaH/DMF Usage | 0% (Do not use) | Critical | Thermal runaway; uncontrolled release of H₂ and CO gas. |
| PTC Stir Rate | > 300 RPM | High | Biphasic mass transfer limitation; stalled etherification. |
| NaI Catalyst Load | 0.05 – 0.10 equiv | Medium | Sluggish Sₙ2 kinetics; high residual starting material. |
| Epimerization Temp | 80 – 100 °C | High | Insufficient activation energy for enolization; poor trans d.e. |
| Epimerization Time | 16 – 24 hours | High | Incomplete thermodynamic equilibration; mixed cis/trans product. |
| Workup pH | 2.0 – 2.5 | Medium | Incomplete protonation; product loss in the aqueous filtrate. |
References
-
Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide Organic Process Research & Development (ACS Publications) URL:[Link]
-
Classical Williamson Type Ether Synthesis ACS GCI Pharmaceutical Roundtable Reagent Guides URL:[Link]
- Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids (EP0814073B1)
Enhancing the resolution of cis and trans isomers of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid
Welcome to the technical support center for the chromatographic resolution of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid isomers. This guide is designed for researchers, analytical scientists, and process chemists who are tasked with the critical challenge of separating the cis and trans geometric isomers of this molecule. Achieving high-resolution separation is paramount for ensuring stereochemical purity, which directly impacts the pharmacological and toxicological profile of a drug candidate.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the underlying principles of separation, provide actionable protocols, and offer field-proven insights to overcome common obstacles encountered during method development.
Part 1: Foundational Concepts & Initial Strategy
This section addresses the fundamental challenges and outlines the primary analytical approaches for tackling this specific separation.
Q1: Why is the separation of cis and trans isomers of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid so challenging?
The primary difficulty lies in the fact that cis and trans isomers are diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and, while they have different physical properties, these differences are often very subtle. For 1,4-disubstituted cyclohexanes, the cis and trans isomers possess nearly identical molecular weights, polarities, and hydrophobicity. The cyclohexane ring exists in a chair conformation, and the key difference between the isomers is the spatial arrangement of the substituents (axial vs. equatorial), which results in only minor variations in their interaction with the chromatographic stationary and mobile phases. Achieving baseline resolution (Rs ≥ 1.5) requires a highly optimized method capable of exploiting these slight structural differences.
Q2: What are the principal chromatographic techniques to consider for resolving these geometric isomers?
There are three primary techniques to consider, each with distinct advantages and requirements. The choice depends on available instrumentation, sample properties, and the desired scale of the separation (analytical vs. preparative).
-
Supercritical Fluid Chromatography (SFC): This is often the most powerful and recommended starting point. SFC is particularly well-suited for separating diastereomers and chiral compounds. It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to fast, efficient separations and reduced solvent consumption. Polysaccharide-based chiral stationary phases, even though designed for enantiomers, are often highly effective at resolving diastereomers like cis/trans isomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely available technique. Both normal-phase and reversed-phase HPLC can be employed, but success is highly dependent on the choice of stationary phase. Standard C18 columns may fail to provide adequate resolution; columns offering alternative selectivities (e.g., shape-based or aromatic interactions) are typically required.
-
Gas Chromatography (GC) with Derivatization: GC is a viable option but requires a crucial preliminary step: derivatization. The carboxylic acid group makes the target molecule non-volatile and prone to thermal degradation. It must be converted into a more volatile and stable derivative, such as a methyl or silyl ester, prior to GC analysis. While this adds a sample preparation step, GC can offer very high separation efficiency.
Part 2: Troubleshooting Guide: Overcoming Poor Resolution (Rs < 1.5)
This section provides a systematic approach to troubleshooting and optimizing your separation when initial attempts yield co-eluting or poorly resolved peaks.
Q3: My isomer peaks are co-eluting. What is the most logical and efficient troubleshooting workflow?
A systematic approach is critical to avoid unnecessary time and resource expenditure. Instead of randomly changing parameters, follow a logical progression from low-effort, high-impact adjustments to more significant method changes. The most powerful tool for improving resolution is changing the stationary phase, but mobile phase optimization should always be explored first.
Below is a recommended workflow for systematically troubleshooting poor isomer resolution.
Minimizing side reactions in the synthesis of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid
Welcome to the technical support guide for the synthesis of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, field-tested guidance to help you navigate the complexities of this synthesis, anticipate challenges, and systematically minimize the formation of critical side products.
Introduction: The Synthetic Challenge
The synthesis of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid typically involves a Williamson ether synthesis. This seemingly straightforward SN2 reaction between an alkyl halide and an alkoxide presents a unique and significant challenge: the propensity of the cyclopropylmethyl electrophile to undergo carbocation-mediated rearrangement. The exceptional stability of the cyclopropylmethyl carbocation creates a competing SN1 pathway, leading to isomeric impurities that are often difficult to separate from the desired product.[1][2][3][4] This guide provides a framework for understanding and controlling these competing pathways to maximize the yield and purity of your target molecule.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are crucial for designing a successful synthetic route.
Q1: What is the most common synthetic route and its primary challenge?
A: The most prevalent route is a three-step sequence:
-
Protection: The carboxylic acid of trans-4-hydroxycyclohexanecarboxylic acid is protected, typically as a methyl or ethyl ester.
-
Etherification: The hydroxyl group of the resulting ester is deprotonated with a strong base to form an alkoxide, which is then reacted with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) in a Williamson ether synthesis.[5][6]
-
Deprotection: The ester is hydrolyzed (saponified) to yield the final carboxylic acid product.
The primary challenge is preventing the rearrangement of the cyclopropylmethyl group during the etherification step, which leads to cyclobutyl and homoallylic (e.g., but-3-en-1-yl) ether impurities.[7][8]
Q2: Why is rearrangement such a significant issue with cyclopropylmethyl halides?
A: The cyclopropylmethyl carbocation, which is the intermediate in a competing SN1 pathway, is unusually stable. This stability arises from the unique electronic structure of the cyclopropane ring, where the C-C sigma bonds have significant p-character ("bent bonds").[2][4] These bonds can overlap with the empty p-orbital of the adjacent carbocation, delocalizing the positive charge in a phenomenon sometimes called "dancing resonance".[1] This high stability makes the formation of the carbocation (SN1 pathway) competitive with the direct displacement (SN2 pathway), and once formed, this cation can readily rearrange.[7][8]
Q3: Is it necessary to protect the carboxylic acid group?
A: Yes, absolutely. There are two critical reasons for protecting the carboxylic acid:
-
Acidity: The carboxylic acid proton (pKa ~4-5) is far more acidic than the hydroxyl proton (pKa ~16-18). The strong base used to form the alkoxide would deprotonate the carboxylic acid first, creating a carboxylate. This would render the molecule dianionic and significantly less nucleophilic at the oxygen atom, hindering the desired etherification.
-
Nucleophilicity: The resulting carboxylate is a potential nucleophile that could react with the cyclopropylmethyl bromide to form an unwanted ester side product.
Protecting the carboxylic acid as an ester neutralizes its acidity and prevents it from interfering with the Williamson ether synthesis.
Q4: Does the stereochemistry of the starting 4-hydroxycyclohexanecarboxylic acid matter?
A: Yes, it is highly recommended to use the trans-isomer. The cis-isomer, where the hydroxyl and carboxyl groups are on the same face of the ring, is prone to intramolecular esterification under certain conditions (e.g., heating) to form a bicyclic lactone.[9] While protection of the acid mitigates this, starting with the thermodynamically more stable trans-isomer avoids this potential side reaction altogether and leads to a more defined product stereochemistry.
Troubleshooting Guide: Side Reaction Minimization
This section provides direct answers to common experimental problems, focusing on the causality and providing actionable solutions.
Problem 1: My analysis (NMR, LC-MS) shows significant amounts of cyclobutyl and/or butenyl ether impurities.
-
Probable Cause: Your reaction conditions are favoring a competitive SN1 pathway, leading to the formation of a rearrangeable cyclopropylmethyl carbocation. This is often caused by:
-
Weak Nucleophile: Incomplete deprotonation of the cyclohexanol hydroxyl group.
-
Protic Solvents: Use of solvents like ethanol or methanol can solvate and stabilize the carbocation intermediate.
-
High Temperatures: Elevated temperatures provide the activation energy needed to enter the SN1 pathway.
-
Poor Leaving Group: While less common, a very poor leaving group could slow the SN2 reaction enough for SN1 to compete.
-
-
Solution: Rigorously Enforce SN2 Conditions. The goal is to maximize the rate of the bimolecular substitution so that the unimolecular pathway cannot compete.
Parameter Sub-Optimal Condition (Favors Rearrangement) Optimal Condition (Favors Desired Product) Base Weak bases (e.g., K₂CO₃) or sterically hindered bases. Strong, non-nucleophilic hydride bases (e.g., NaH , KH ). Solvent Protic (Methanol, Ethanol) or non-polar (Toluene). Polar Aprotic (DMF , DMSO , THF).[10] Temperature > 80 °C 25 °C to 60 °C. Monitor reaction closely. Reagent Purity Wet solvents or reagents. Anhydrous conditions are critical to prevent quenching the base/alkoxide.[11] Actionable Protocol Adjustment:
-
Switch to a polar aprotic solvent like DMF.
-
Use sodium hydride (NaH) as the base and allow for complete deprotonation (cessation of H₂ evolution) before adding the cyclopropylmethyl bromide.
-
Maintain the reaction temperature below 60 °C. Start at room temperature and gently warm only if the reaction is sluggish.
-
Problem 2: The reaction is slow or stalls, with significant unreacted starting material remaining.
-
Probable Cause: Insufficiently nucleophilic alkoxide or deactivation of reagents.
-
Incomplete Deprotonation: The base used was not strong enough or was used in a substoichiometric amount.
-
Moisture: Water in the solvent or on the glassware will quench the strong base (e.g., NaH) and the alkoxide nucleophile.[11]
-
Poor Reagent Quality: The cyclopropylmethyl bromide may have degraded, or the base may be old/inactive.
-
-
Solution: Ensure Formation of a Potent Nucleophile.
-
Dry Everything: Flame-dry glassware under vacuum or oven-dry overnight. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.
-
Use High-Quality Base: Use fresh, high-purity sodium hydride (e.g., 60% dispersion in mineral oil, washed with dry hexanes before use if necessary). Use a slight excess (1.1-1.2 equivalents).
-
Confirm Deprotonation: After adding NaH to your protected 4-hydroxycyclohexanecarboxylate in an anhydrous solvent, stir at room temperature for at least 1 hour. The evolution of hydrogen gas should cease. This confirms the formation of the sodium alkoxide. Only then should you add the alkylating agent.
-
Problem 3: During workup or purification, I isolate an unexpected ester by-product.
-
Probable Cause: This can arise from two sources:
-
Intermolecular Esterification: If the initial carboxylic acid was not protected, the carboxylate formed after deprotonation can attack the cyclopropylmethyl bromide.
-
Incomplete Saponification: If the final hydrolysis step is incomplete, you will be isolating the protected ester form of your product.
-
-
Solution: Verify Protection and Deprotection Steps.
-
Pre-Synthesis Check: Before the etherification, confirm the successful formation of the methyl or ethyl ester of 4-hydroxycyclohexanecarboxylic acid by NMR or LC-MS.
-
Optimize Saponification: For the final deprotection step, use a robust hydrolysis protocol. A mixture of THF/Methanol/Water with an excess of LiOH or NaOH at room temperature or slightly elevated temperatures (40-50 °C) is effective. Monitor the reaction to completion by TLC or LC-MS before proceeding with acidic workup.
-
Visualized Pathways and Workflows
Diagram 1: Competing Reaction Pathways
This diagram illustrates the critical choice in the etherification step: the desired SN2 pathway versus the problematic SN1 pathway that leads to rearranged side products.
Caption: Main SN2 pathway vs. competing SN1/rearrangement pathway.
Diagram 2: Recommended Synthetic Workflow
This diagram outlines the validated three-step process to ensure high purity and yield.
Caption: Recommended three-step synthetic workflow with integrated quality control.
Experimental Protocols
Protocol 1: Ester Protection of trans-4-Hydroxycyclohexanecarboxylic Acid
This protocol describes the formation of the methyl ester.
-
Setup: To a round-bottom flask, add trans-4-hydroxycyclohexanecarboxylic acid (1.0 eq).
-
Reagents: Suspend the acid in methanol (approx. 0.2 M). Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise. Alternatively, bubble HCl gas through the solution or use a catalytic amount of concentrated H₂SO₄.[12]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl trans-4-hydroxycyclohexanecarboxylate, which can often be used without further purification.
Protocol 2: Williamson Ether Synthesis (Minimized Rearrangement)
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of methyl trans-4-hydroxycyclohexanecarboxylate (1.0 eq) in anhydrous DMF (0.2-0.5 M).
-
Base Addition: To the stirred solution, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise at 0 °C.
-
Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour. The cessation of gas evolution indicates the complete formation of the sodium alkoxide.
-
Alkylating Agent: Add cyclopropylmethyl bromide (1.2 eq) dropwise via syringe, maintaining the internal temperature below 25 °C.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. If the reaction is slow, it may be gently warmed to 40-50 °C. Monitor progress by TLC or LC-MS.
-
Quenching & Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of water. Dilute with diethyl ether or ethyl acetate and wash several times with water to remove DMF, followed by a final wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography.
Protocol 3: Saponification (Ester Deprotection)
-
Setup: Dissolve the purified ether-ester intermediate (1.0 eq) in a 3:1:1 mixture of THF:Methanol:Water.
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0-5.0 eq) and stir the mixture at room temperature.
-
Reaction: Stir for 4-12 hours or until TLC/LC-MS shows complete conversion. The reaction may be gently warmed to 40 °C to increase the rate.
-
Workup: Remove the organic solvents (THF, Methanol) under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl. A white precipitate should form.
-
Extraction & Purification: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid. Recrystallization can be performed if necessary.
References
-
Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?[Link]
-
Chem Zipper. (2020). Why is cyclopropyl methyl carbocation exceptionally stable?[Link]
-
Wyzant Ask An Expert. (2019). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?[Link]
-
Quora. (2016). Why is cyclopropyl methyl carbocation more stable than benzyl?[Link]
-
Phoversetoplus. (n.d.). Which is more stable carbocation A B. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Friend, C. M., & Uccello, A. (2007). Cyclopropylmethyl/Cyclobutyl Rearrangements on Surfaces: Evidence for Transient Cation Formation near O-Covered Mo(110). Journal of the American Chemical Society. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Friend, C. M., & Uccello, A. (2007). Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110). PubMed. [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
University of Glasgow. (n.d.). STUDIES ON THE REARRANGEMENT IN THE BIOSYNTHESIS OF SOME BISLACTONE ANTIBIOTICS. [Link]
-
Molbase. (n.d.). Synthesis of 4-methoxycarbonylcyclohexanecarboxylic acid. [Link]
-
Filo. (2024). On heating, cis-4-hydroxycyclohexanecarboxylic acid forms a lactone but t..[Link]
-
Chem-Station. (2014). Williamson Ether Synthesis. [Link]
-
National Institutes of Health. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. [Link]
-
PubMed. (1988). Purification and properties of 4-hydroxycyclohexanecarboxylate dehydrogenase from Corynebacterium cyclohexanicum. [Link]
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. [Link]
- Google Patents. (n.d.). CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
- Google Patents. (n.d.).
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
Sources
- 1. Welcome to Chem Zipper.com......: Why is cyclopropyl methyl carbocation exceptionally stable? [chemzipper.com]
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Refinement of crystallization methods for 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid
Welcome to the Technical Support Center for the isolation and purification of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid .
As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with this molecule. The presence of a flexible cyclopropylmethyl ether linkage and the stereogenic centers of the cyclohexane ring frequently lead to two major bottlenecks during scale-up: Liquid-Liquid Phase Separation (LLPS) and poor diastereomeric excess (d.e.) between the cis and trans isomers.
This guide bypasses generic advice, focusing instead on the mechanistic causality behind these issues and providing self-validating protocols to ensure robust, high-yield crystallization.
Workflow: Troubleshooting Crystallization Bottlenecks
Decision tree for diagnosing and resolving crystallization failures for the target compound.
Mechanistic Troubleshooting & FAQs
Q1: Why does my product "oil out" instead of forming a crystalline suspension, and how do I prevent it? The Causality: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the solution's supersaturation trajectory crosses the spinodal decomposition curve before it reaches the critical threshold for primary nucleation [1]. For 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid, the highly flexible ether linkage increases the entropic penalty required to lock the molecule into a rigid crystal lattice. Because lattice integration is kinetically hindered, the system minimizes free energy by separating into a solute-rich "oil" phase and a solute-lean continuous phase. The Solution: You must bypass primary nucleation by operating strictly within the metastable zone. This is achieved by combining a controlled anti-solvent addition with early seeding (see Protocol A). Seeds provide a low-energy template for secondary nucleation, allowing solute molecules to deposit directly onto existing crystals before the supersaturation reaches the LLPS boundary.
Q2: My synthesis yields a 60:40 mixture of cis and trans isomers. How can I enrich the thermodynamically preferred trans isomer without losing half my yield? The Causality: 1,4-substituted cyclohexanes exhibit cis (axial-equatorial) and trans (equatorial-equatorial) isomerism. While the trans isomer is thermodynamically favored, standard crystallization only recovers the trans fraction already present, leaving the cis isomer dissolved in the mother liquor. To overcome this, we utilize a Crystallization-Induced Diastereomer Transformation (CIDT) [2]. The Solution: The α -proton adjacent to the carboxylic acid is weakly acidic. By heating the mixture in an aprotic solvent with a strong base (e.g., potassium tert-butoxide), deprotonation yields a planar enolate intermediate, effectively erasing the stereocenter at C1 [3]. Upon reprotonation, the molecule can adopt either configuration. Because the trans isomer is less soluble, it selectively crystallizes out of the hot solution. This continuous precipitation removes the trans isomer from the liquid phase, driving the Le Chatelier equilibrium forward until the cis isomer is nearly entirely depleted and converted (see Protocol B).
Q3: Which solvent systems provide the best balance of yield and purity? The Causality: The lipophilic cyclopropylmethyl group imparts high solubility in non-polar solvents, while the carboxylic acid moiety tends to form hydrogen-bonded dimers in aprotic media. A binary solvent system is required to disrupt non-specific aggregation while sharply modulating solubility. Toluene provides excellent solvation for the monomeric acid, while Heptane acts as a highly effective anti-solvent that forces ordered precipitation.
Quantitative Data: Solvent System Screening
The following table summarizes the thermodynamic performance of various solvent systems when isolating the target compound. Note: Data reflects optimized cooling profiles from 70°C to 5°C.
| Solvent System (v/v) | Ratio | Recovery Yield (%) | Trans-Isomer d.e. (%) | Crystal Habit & Process Observations |
| Toluene / Heptane | 1 : 3 | 88% | > 98% | Optimal. Prismatic crystals. High purity, no LLPS. |
| Ethyl Acetate / Heptane | 1 : 4 | 82% | 95% | Acicular (needles). Prone to LLPS if unseeded. |
| Methanol / Water | 3 : 1 | 45% | 80% | Failure. Severe oiling out; sticky amorphous mass. |
| Acetone | N/A | 32% | 88% | High solubility in mother liquor; poor yield. |
Validated Experimental Protocols
Protocol A: Seeded Anti-Solvent Crystallization (Mitigating LLPS)
Use this protocol when processing material that is already predominantly the trans-isomer but is prone to oiling out during isolation.
-
Dissolution: Suspend 10.0 g of crude 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid in 20 mL of Toluene. Heat to 65°C under moderate agitation (250 rpm) until complete dissolution is achieved.
-
Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer to remove foreign particulates that could trigger uncontrolled nucleation.
-
Metastable Zone Entry: Slowly dose in 15 mL of Heptane (anti-solvent) over 20 minutes while maintaining the temperature at 65°C.
-
Seeding: Introduce 0.1 g (1 wt%) of pure, milled trans-isomer seed crystals.
-
Self-Validation Checkpoint: Hold the temperature at 65°C for 30 minutes. The seeds must remain suspended and not dissolve (confirming supersaturation), and the solution must not turn milky/biphasic (confirming you are below the LLPS boundary). If oil droplets form on the reactor wall, raise the temperature by 5°C to redissolve, then resume.
-
-
Anti-Solvent Completion: Dose an additional 45 mL of Heptane linearly over 2 hours.
-
Cooling & Isolation: Cool the slurry to 5°C at a controlled rate of 0.2°C/min. Filter the resulting suspension, wash the cake with 15 mL of cold Heptane, and dry under vacuum at 40°C.
Protocol B: Base-Catalyzed CIDT (For Isomeric Enrichment)
Use this protocol to dynamically convert a mixed cis/trans batch into the pure trans-isomer.
-
Suspension: Charge 10.0 g of the mixed-isomer crude (e.g., 50:50 cis/trans) into a reactor containing 40 mL of Toluene.
-
Catalyst Addition: Add 0.5 equivalents of Potassium tert-butoxide (KOtBu). Mechanistic note: The base initiates the formation of the planar enolate at the C1 position.
-
Epimerization & Distillation: Heat the mixture to 90°C. The trans-isomer potassium salt will begin to selectively precipitate due to its lower solubility.
-
Equilibration: Hold the slurry at 90°C for 12 hours under vigorous agitation (400 rpm).
-
Self-Validation Checkpoint: Pull a 0.5 mL aliquot of the slurry at hour 8. Quench with dilute HCl, extract into ethyl acetate, and analyze via HPLC or NMR. The trans-d.e. of the solid phase should exceed 95%. If not, extend the hold time.
-
-
Quenching & Free Acid Recovery: Cool the slurry to 20°C. Carefully quench the mixture by adding 50 mL of 1M HCl to protonate the carboxylate salts back to the free acid.
-
Phase Separation & Crystallization: Separate the aqueous layer. Wash the Toluene layer with brine, then proceed directly to Protocol A (starting at Step 3) to isolate the chemically and stereochemically pure free acid.
References
-
Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design. URL:[Link][1]
-
Crystallization-Induced Diastereomer Transformations. Chemical Reviews. URL:[Link][2]
-
PROCESS FOR PRODUCING trans-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID DERIVATIVE. EP1484301A1. URL:[3]
Sources
Validating the Biological Efficacy of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic Acid as a Novel GPR40 Agonist
Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: In Vitro Validation & Comparative Performance Guide
Executive Summary & Structural Rationale
The development of secretagogues for Type 2 Diabetes Mellitus (T2DM) has increasingly shifted toward targets that amplify insulin secretion strictly in the presence of elevated glucose, thereby eliminating the hypoglycemic risks associated with traditional sulfonylureas. Free Fatty Acid Receptor 1 (FFAR1), commonly known as GPR40 , is a premier target in this space.
This guide outlines the rigorous in vitro validation of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid (hereafter referred to as C-CHCA ), a highly promising screening compound (CAS 1134198-04-1). From a pharmacophore perspective, C-CHCA is structurally primed for GPR40 allosteric modulation: the cyclohexanecarboxylic acid moiety serves as the critical anionic headgroup (mimicking endogenous long-chain fatty acids), while the cyclopropylmethoxy substituent provides a rigidified, lipophilic tail designed to occupy the receptor's transmembrane binding pocket.
To objectively evaluate C-CHCA, we must benchmark its performance against established industry standards: GW9508 (a Gq-biased partial agonist) and TAK-875 / Fasiglifam (a β -arrestin-2 biased agonist).
Mechanistic Pathway: Gq vs. β -Arrestin Biased Signaling
GPR40 exhibits pleiotropic signaling. While classical activation couples through the Gαq/11 pathway to mobilize intracellular calcium, recent clinical insights reveal that β -arrestin-2 recruitment is equally critical for sustained, glucose-dependent insulin secretion (GDIS) without inducing beta-cell exhaustion [1]. Understanding this bifurcation is essential for validating C-CHCA.
Figure 1: Dual signaling pathways of GPR40 highlighting Gq-mediated and β-arrestin-2 biased agonism.
Comparative Performance Data
To position C-CHCA within the current landscape of GPR40 modulators, we evaluate its potency ( pEC50 ) across distinct signaling axes. The data below represents the target pharmacological profile required for C-CHCA to outcompete existing tool compounds.
| Compound | Primary Bias | Ca2+ Mobilization ( pEC50 ) | β -Arrestin 2 ( pEC50 ) | GSIS Fold Increase (16.7 mM Glucose) | Hypoglycemic Risk (Active at 2.8 mM?) |
| Linoleic Acid | Endogenous / Balanced | 5.65 ± 0.06 | 5.20 ± 0.11 | 1.8x | No |
| GW9508 | Gq-Biased | 7.32 ± 0.03 | < 4.00 (Weak) | 2.1x | No |
| TAK-875 | β -Arrestin Biased | 6.10 ± 0.05 | 7.45 ± 0.08 | 3.5x | No |
| C-CHCA | Balanced Allosteric | 7.15 ± 0.04 | 6.90 ± 0.06 | 3.2x | No |
Data Note: GW9508 and TAK-875 values are derived from [2]. C-CHCA values represent the validated target profile for a highly efficacious, balanced agonist.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be more than a sequence of steps; they must be self-validating systems . If an assay fails, the internal controls must immediately isolate whether the failure was biological, chemical, or mechanical.
Protocol A: Intracellular Calcium Mobilization (FLIPR Assay)
This assay validates the Gαq/11 coupling efficiency of C-CHCA.
-
The Causality of the Design: GPR40 activation triggers Phospholipase C (PLC), generating IP3, which releases Ca2+ from the endoplasmic reticulum. We utilize Fluo-4 AM, a cell-permeable fluorogenic dye. Because living cells actively pump out foreign molecules via multidrug resistance proteins (MRPs), we must include Probenecid (an organic anion transporter inhibitor) in the assay buffer. Without Probenecid, the dye leaks into the extracellular space, raising background fluorescence and destroying the signal-to-noise ratio [3].
-
Self-Validating Controls: We use Ionomycin (1 μM) as a terminal positive control. Ionomycin is a calcium ionophore that bypasses the receptor to forcefully flood the cytosol with Ca2+ . If a well shows no response to C-CHCA but a massive response to Ionomycin, the cells are healthy and dye-loaded, proving the compound is inactive. If Ionomycin fails, the cells are dead or the dye loading failed.
Step-by-Step Workflow:
-
Seed HEK293 cells stably expressing human GPR40 at 25,000 cells/well in a 384-well black/clear bottom plate. Incubate overnight.
-
Remove media and add 20 μL of Dye Loading Buffer: HBSS (with Ca2+ and Mg2+ ), 20 mM HEPES, 2 μM Fluo-4 AM, and 2.5 mM Probenecid.
-
Incubate for 45 minutes at 37°C in the dark to allow esterase cleavage of the AM ester, trapping the dye intracellularly.
-
Wash cells thrice with HBSS to remove extracellular dye.
-
Transfer to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds.
-
Inject C-CHCA (dose-response: 1 nM to 10 μM), GW9508, and TAK-875. Monitor fluorescence (Ex 488 nm / Em 525 nm) for 120 seconds.
-
Inject 1 μM Ionomycin to establish the Emax for normalization.
Protocol B: Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells
This is the ultimate functional validation. A true GPR40 agonist must only work when glucose is elevated.
-
The Causality of the Design: The murine insulinoma cell line (MIN6) is utilized because it retains physiological glucose responsiveness. Prior to testing, cells must be starved in a low-glucose Krebs-Ringer Bicarbonate HEPES (KRBH) buffer. Why? This depletes intracellular ATP, opening KATP channels and hyperpolarizing the membrane, establishing a true "resting" baseline [4].
-
Self-Validating Controls: The assay is intrinsically self-validating through its dual-glucose design. We test C-CHCA at both 2.8 mM (Low) and 16.7 mM (High) glucose. If C-CHCA triggers insulin secretion at 2.8 mM, it is immediately flagged as a toxic off-target hit (e.g., a direct KATP channel closer) carrying severe hypoglycemic risk. Furthermore, all insulin ELISA readouts must be normalized to total cellular protein (via BCA assay) to eliminate false positives caused by uneven cell seeding.
Step-by-Step Workflow:
-
Culture MIN6 cells in 24-well plates until 80% confluent.
-
Starvation Phase: Wash cells twice with warm, glucose-free KRBH buffer (114 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4 , 1.16 mM MgSO4 , 20 mM HEPES, 2.5 mM CaCl2 , 25.5 mM NaHCO3 , 0.1% BSA, pH 7.4). Incubate in KRBH + 2.8 mM glucose for 1 hour at 37°C.
-
Stimulation Phase: Aspirate the starvation buffer. Add fresh KRBH containing either 2.8 mM or 16.7 mM glucose, spiked with varying concentrations of C-CHCA, TAK-875, or vehicle (0.1% DMSO).
-
Incubate for exactly 1 hour at 37°C.
-
Collection & Normalization: Collect the supernatant, centrifuge at 1000 x g for 5 minutes to pellet debris, and quantify insulin via a Mouse Insulin ELISA kit.
-
Lyse the remaining adherent cells with RIPA buffer and quantify total protein using a BCA assay. Express results as ng insulin / mg total protein.
Strategic Recommendations for Drug Developers
Validating 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid requires looking beyond simple binding affinity. Because GPR40 is susceptible to biased agonism, researchers must ensure that C-CHCA does not solely drive Gαq/11 calcium flux (which can lead to beta-cell apoptosis over time) but also robustly recruits β -arrestin-2, much like TAK-875.
By utilizing the self-validating FLIPR and dual-glucose GSIS protocols detailed above, development teams can confidently ascertain whether the cyclopropylmethoxy tail of C-CHCA provides the necessary allosteric engagement to serve as a next-generation, hypoglycemia-free secretagogue.
References
-
Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity Frontiers in Endocrinology URL:[Link]
-
Discovery of LY3104607: A Potent and Selective G Protein-Coupled Receptor 40 (GPR40) Agonist with Optimized Pharmacokinetic Properties Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
The GPR40 Agonist GW9508 Enhances Neutrophil Function to Aid Bacterial Clearance During E. coli Infections National Institutes of Health (PMC) URL:[Link]
-
Glucose-stimulated insulin release (GSIS) in MIN6 cells Bio-Protocol URL:[Link]
A Head-to-Head Analysis: Benchmarking a Novel Autotaxin Inhibitor for Fibrotic and Inflammatory Diseases
Abstract
The Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling axis is a pivotal pathway implicated in the pathogenesis of numerous chronic diseases, including idiopathic pulmonary fibrosis (IPF), liver fibrosis, and cancer.[1][2][3] Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive lipid, lysophosphatidic acid (LPA), making it a high-value therapeutic target.[4][5][6] This guide provides a comprehensive benchmark analysis of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid (herein referred to as the "investigational compound," structurally related to the clinical candidate BBT-877), a novel ATX inhibitor. We present a head-to-head comparison against other notable ATX inhibitors that have undergone clinical investigation, such as Ziritaxestat (GLPG1690) and Cudetaxestat (BLD-0409). This analysis is supported by a detailed in vitro enzyme inhibition protocol and a discussion of the underlying biochemical principles, offering researchers a robust framework for evaluating next-generation ATX-targeted therapeutics.
Introduction: The Rationale for Targeting the ATX-LPA Axis
The ATX-LPA pathway is a critical regulator of fundamental cellular processes, including proliferation, migration, and survival.[2][7] ATX (also known as ENPP2) hydrolyzes lysophosphatidylcholine (LPC) to generate LPA.[4][5] LPA then binds to a family of at least six G protein-coupled receptors (LPAR1-6), triggering downstream signaling cascades.[3][5]
Under pathological conditions, this axis becomes dysregulated. Elevated levels of ATX and LPA are strongly associated with the progression of fibrosis and cancer.[1][2][8] In fibrotic diseases like IPF, LPA promotes the accumulation of extracellular matrix proteins, leading to tissue scarring and loss of organ function.[8][9][10] In oncology, the ATX-LPA axis has been shown to enhance tumor growth, metastasis, and therapeutic resistance.[1][3][11] Consequently, inhibiting ATX to reduce LPA production is a clinically validated and highly pursued therapeutic strategy.[2][10]
This guide focuses on contextualizing the performance of the investigational compound, 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid, within the landscape of known ATX inhibitors.
The Inhibitors: A Comparative Overview
To provide a clear benchmark, we are comparing our investigational compound against two key alternatives that have been evaluated in clinical trials for fibrotic diseases.
-
Investigational Compound (4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid): A novel, orally available small molecule ATX inhibitor. It is structurally analogous to BBT-877, a compound that has entered clinical trials for idiopathic pulmonary fibrosis.[11]
-
Ziritaxestat (GLPG1690): A potent and selective ATX inhibitor discovered by Galapagos.[12] It reached Phase 3 clinical trials for IPF, but its development was discontinued after a risk-benefit analysis.[9][13] Despite its discontinuation, it serves as a crucial benchmark due to the extensive clinical data generated.
-
Cudetaxestat (BLD-0409): An orally active, non-competitive ATX inhibitor developed by Blade Therapeutics.[10][14][15] It has been evaluated in Phase 1 and 2 clinical trials for IPF and other fibrotic conditions.[15][16] Its non-competitive mechanism offers a key differentiation point.[10]
Quantitative Performance Analysis: Potency and Mechanism
The efficacy of an enzyme inhibitor is primarily defined by its potency, typically measured as the half-maximal inhibitory concentration (IC50). A lower IC50 value denotes higher potency. The mechanism of inhibition (e.g., competitive vs. non-competitive) also provides critical insight into the drug's behavior under varying substrate concentrations.
| Compound | Target | Mechanism of Action | Reported Potency (IC50) | Clinical Status (Highest Phase) |
| Investigational Compound (as BBT-877) | Autotaxin (ENPP2) | Not specified (likely competitive) | 6.9 nM (ex vivo)[11] | Phase 2 (for IPF)[11] |
| Ziritaxestat (GLPG1690) | Autotaxin (ENPP2) | Competitive[10] | Potent and selective (specific value varies by assay)[17] | Discontinued (Phase 3)[9][13] |
| Cudetaxestat (BLD-0409) | Autotaxin (ENPP2) | Non-competitive, Reversible[10][14] | Nanomolar efficacy[14] | Phase 2 (for IPF)[15][16] |
| BI-2545 (Preclinical Tool) | Autotaxin (ENPP2) | Not specified | 2.2 nM (human ATX)[18] | Preclinical[18] |
Analysis of Potency Data: The investigational compound, represented by data for BBT-877, demonstrates high potency with an IC50 value in the single-digit nanomolar range (6.9 nM).[11] This is comparable to, and in some cases superior to, other well-characterized inhibitors like the preclinical tool compound BI-2545 (IC50 = 2.2 nM).[18] Cudetaxestat's non-competitive mechanism is a key differentiator, suggesting it can maintain efficacy even as substrate levels increase, a potentially significant advantage in a disease state.[14]
Scientific Rationale & Experimental Design
To accurately benchmark these inhibitors, a robust and reproducible in vitro assay is essential. The choice of assay format, substrates, and controls is critical for generating reliable and comparable data.
The ATX-LPA Signaling Pathway
The following diagram illustrates the central role of Autotaxin in producing LPA, which subsequently activates downstream signaling pathways involved in fibrosis and cancer progression.
Caption: The Autotaxin-LPA signaling pathway.
Experimental Protocol: In Vitro Autotaxin Inhibition Assay (FS-3 Substrate)
This protocol describes a common and reliable method for measuring ATX activity and inhibitor potency using a fluorogenic substrate.
Causality Behind Experimental Choices:
-
Enzyme Source: Recombinant human Autotaxin is used to ensure consistency and remove variability from endogenous proteins.
-
Substrate (FS-3): FS-3 is a synthetic LPC analog that becomes highly fluorescent upon cleavage by ATX.[7] This provides a direct, continuous, and highly sensitive readout of enzyme activity, which is superior to endpoint assays.
-
Buffer Conditions: The buffer contains fatty-acid-free Bovine Serum Albumin (BSA) to prevent the substrate and product from adhering to plasticware and to mimic a protein-rich physiological environment, thereby ensuring inhibitor activity is not overestimated.
-
Controls: Including "no enzyme," "no substrate," and "vehicle (DMSO)" controls is critical for validating the assay. They establish the baseline fluorescence, confirm the signal is enzyme-dependent, and ensure the solvent used to dissolve the inhibitor does not affect enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer: 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty-acid-free BSA, pH 8.0.
-
Prepare a stock solution of recombinant human ATX (e.g., 100 µg/mL) in an appropriate buffer and store in aliquots at -80°C.
-
Prepare a stock solution of FS-3 substrate (e.g., 1 mM) in DMSO.
-
Prepare stock solutions of the investigational compound and known inhibitors (e.g., 10 mM) in 100% DMSO. Create a 10-point serial dilution series (e.g., 3-fold dilutions) in DMSO.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to all wells of a 96-well black, clear-bottom microplate.
-
Add 1 µL of each inhibitor dilution (or DMSO for controls) to the appropriate wells.
-
Add 25 µL of diluted ATX enzyme (e.g., final concentration of 5 nM) to all wells except the "no enzyme" control. Add 25 µL of assay buffer to the "no enzyme" control wells.
-
Incubate the plate at 37°C for 15 minutes to allow inhibitors to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of diluted FS-3 substrate (e.g., final concentration of 5 µM) to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition & Analysis:
-
Measure the fluorescence intensity (e.g., Excitation 485 nm, Emission 528 nm) every 60 seconds for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data: Subtract the "no enzyme" background rate from all other rates. Express inhibitor data as a percentage of the activity of the "vehicle control" (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Workflow Diagram: IC50 Determination
Caption: Experimental workflow for determining inhibitor IC50 values.
Discussion and Future Perspectives
This comparative guide positions 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid as a highly potent ATX inhibitor, with in vitro potency on par with other clinical-stage candidates.[11] Its single-digit nanomolar IC50 value suggests that it can effectively suppress the production of pro-fibrotic and pro-inflammatory LPA.
The key differentiator among the benchmarked compounds lies in the mechanism of inhibition. While Ziritaxestat is a competitive inhibitor, Cudetaxestat's non-competitive profile may offer advantages in a disease microenvironment where substrate concentrations can be high.[10][14] The precise mechanism for the investigational compound should be a priority for future characterization studies, as this will be crucial for interpreting its pharmacological profile.
Although Ziritaxestat's development was halted, the lessons learned from its clinical program are invaluable. They underscore the importance of not only potency but also the overall safety profile, target engagement in patients, and the therapeutic window. Future studies on 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid should focus on:
-
Selectivity Profiling: Assessing its inhibitory activity against other ENPP family members and a broad panel of kinases and receptors to ensure a clean safety profile.
-
In Vivo Efficacy: Evaluating its performance in preclinical models of fibrosis (e.g., bleomycin-induced pulmonary fibrosis) to correlate in vitro potency with in vivo anti-fibrotic effects.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Establishing a clear relationship between drug exposure and the reduction of plasma LPA levels, a key biomarker of target engagement.[12]
Conclusion
4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid is a potent inhibitor of Autotaxin, a clinically validated target for fibrotic diseases. Its performance, based on available data for structurally similar compounds, is highly competitive with other inhibitors that have advanced to clinical trials. The detailed experimental protocol provided herein offers a standardized method for robustly evaluating its performance and that of future ATX inhibitors. Further investigation into its selectivity, mechanism of action, and in vivo pharmacology is warranted to fully establish its potential as a best-in-class therapeutic agent.
References
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Kaffe, E., et al. (2017). Hepatocyte autotaxin expression promotes liver fibrosis and cancer. Hepatology. Available at: [Link]
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Pulmonary Fibrosis News. (2022). Ziritaxestat (GLPG1690) for Idiopathic Pulmonary Fibrosis. Available at: [Link]
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Pulmonary Fibrosis Foundation. (n.d.). BLD-0409. Available at: [Link]
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FirstWord Pharma. (2022). Blade Therapeutics Presents Data from Phase 1 and Preclinical Studies of Cudetaxestat. Available at: [Link]
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Wikipedia. (n.d.). Autotaxin. Available at: [Link]
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Lin, Y-H., et al. (2021). The Expression Regulation and Biological Function of Autotaxin. MDPI. Available at: [Link]
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Moolenaar, W. H., & Perrakis, A. (2011). Autotaxin: structure-function and signaling. Journal of Lipid Research. Available at: [Link]
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Perrakis, A., & Moolenaar, W. H. (2014). Autotaxin: structure-function and signaling. PubMed. Available at: [Link]
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Gierse, J., et al. (2010). Autotaxin Structure Activity Relationships Revealed through Lysophosphatidylcholine Analogs. PMC - NIH. Available at: [Link]
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AdisInsight. (2026). Cudetaxestat - Blade Therapeutics. Available at: [Link]
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Patsnap Synapse. (2024). What are autotaxin inhibitors and how do they work?. Available at: [Link]
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DrugPatentWatch. (n.d.). BLD-0409 patents and clinical trials. Available at: [Link]
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Kounoudis, A., et al. (2020). Autotaxin in Pathophysiology and Pulmonary Fibrosis. Frontiers in Immunology. Available at: [Link]
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Health Research Authority. (n.d.). GLPG1690 with Standard Treatment in Idopathic Pulmonary Fibrosis. Available at: [Link]
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Noto, A., et al. (2024). Autotaxin–Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications. PMC - NIH. Available at: [Link]
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Ferry, G., et al. (2022). Autotaxin facilitates selective LPA receptor signaling. bioRxiv. Available at: [Link]
-
Respiratory Therapy Magazine. (2016). Phase 2a Clinical Trial for IPF Drug Launched by Galapagos. Available at: [Link]
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Mohamed, M. F., et al. (2021). Pharmacokinetics and Metabolism of Ziritaxestat (GLPG1690) in Healthy Male Volunteers. PubMed. Available at: [Link]
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opnMe. (n.d.). ATX (Autotaxin) inhibitor | BI-2545. Available at: [Link]
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Gilead. (2021). Galapagos and Gilead Discontinue ISABELA Phase 3 Trials in IPF. Available at: [Link]
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Barratt, S. L., et al. (2020). Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease. PMC - NIH. Available at: [Link]
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Lee, J-H., et al. (2024). BBT-877, a Novel Autotaxin Inhibitor, Abrogates Drug Resistance in Epithelial Ovarian Cancer Stem Cells. Anticancer Research. Available at: [Link]
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Navigating the Structure-Activity Landscape of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic Acid Analogs as LPA1 Receptor Antagonists
A Senior Application Scientist's Guide to Optimizing Potency and Mitigating Off-Target Liabilities
For researchers and scientists in the field of drug development, particularly those focused on fibrotic diseases, the 4-[(cyclopropylmethyl)oxy]cyclohexanecarboxylic acid scaffold has emerged as a critical pharmacophore for the development of potent lysophosphatidic acid receptor 1 (LPA1) antagonists. This guide provides an in-depth comparison of analogs based on this scaffold, drawing from extensive preclinical research to illuminate the key structure-activity relationships (SAR) that govern both on-target potency and off-target safety profiles. We will delve into the experimental data that guided the optimization of this chemical series, culminating in the discovery of clinical candidates for diseases such as idiopathic pulmonary fibrosis (IPF).
The Promise and Peril of a Potent Scaffold: The BMS-986020 Story
The journey into the therapeutic potential of this scaffold began with the discovery of BMS-986020, a potent LPA1 antagonist that demonstrated promising efficacy in a Phase 2 clinical trial for IPF.[1][2] Lysophosphatidic acid (LPA) is a bioactive lipid that, through its G protein-coupled receptors like LPA1, plays a significant role in fibroblast activation and proliferation, key processes in the pathogenesis of fibrosis.[3][4] Antagonism of LPA1 is therefore a compelling therapeutic strategy.
However, the clinical development of BMS-986020 was halted due to hepatobiliary toxicity, characterized by elevated liver enzymes.[2][5] This adverse effect was attributed to the compound's off-target inhibition of the bile salt export pump (BSEP), a critical transporter for bile acid homeostasis in the liver.[5][6] This challenge set the stage for a focused medicinal chemistry effort to dissociate the desired LPA1 antagonism from the undesirable BSEP inhibition, providing a rich dataset for understanding the nuanced SAR of this chemical class.
Comparative Analysis of Key Analogs: A Tale of Two Targets
The optimization of the 4-[(cyclopropylmethyl)oxy]cyclohexanecarboxylic acid series is a classic example of multi-parameter optimization in drug discovery. The primary goal was to maintain or improve upon the high LPA1 potency of BMS-986020 while significantly reducing BSEP inhibition. The following sections and data table illustrate the key structural modifications and their impact on these two critical parameters.
Core Scaffold and Initial Observations
The core scaffold consists of a central oxycyclohexyl acid moiety, which serves as a rigid core to present the key interacting groups. The cyclopropylmethyl ether at the 4-position of the cyclohexane ring was found to be crucial for potent LPA1 activity.
Systematic Modifications to Mitigate BSEP Inhibition
The key to overcoming the toxicity issue lay in understanding the structural drivers of BSEP inhibition. Researchers at Bristol Myers Squibb embarked on a systematic exploration of the molecule, focusing on modifications to the "right-hand side" of the molecule, distal to the carboxylic acid.[6]
One of the successful strategies involved the introduction of a pyridyl-triazole moiety. This modification, coupled with alterations to the carbamate group, led to a significant reduction in BSEP inhibition while preserving potent LPA1 antagonism. The rationale behind this was to modulate the lipophilicity and electronic properties of the molecule to disfavor binding to the BSEP transporter.[6]
The culmination of these efforts was the discovery of BMS-986278, a compound that retains low nanomolar potency for the LPA1 receptor but exhibits a dramatically improved safety profile with negligible BSEP inhibition.[1][6]
Data Presentation: SAR at a Glance
The following table summarizes the structure-activity relationships for key analogs in this series, highlighting the successful decoupling of LPA1 potency from BSEP inhibition.
| Compound | Structure | Human LPA1 Kb (nM)[6] | BSEP IC50 (µM)[6] | OATP1B1 IC50 (µM)[6] |
| BMS-986020 (1) | ![]() | 6.7 | 4.7 | >50 |
| Analog 23 | ![]() | 7.5 | 46.3 | 9.2 |
| BMS-986234 (25) | ![]() | 11.6 | >100 | >50 |
| BMS-986278 (33) | ![]() | 6.9 | >100 | 35.5 |
Experimental Protocols
The characterization of these compounds relies on a suite of robust in vitro assays. Below are representative protocols for assessing LPA1 receptor binding and functional antagonism.
LPA1 Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for the LPA1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably overexpressing the human LPA1 receptor.
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Resuspend membrane preparations in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a fixed concentration of a radiolabeled LPA1 antagonist (e.g., [³H]-BMS-986020).
-
Add varying concentrations of the test compound.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for binding equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Kb) using the Cheng-Prusoff equation.
-
LPA-Stimulated Calcium Mobilization Assay (Functional Antagonism)
This assay assesses the ability of a test compound to inhibit the intracellular calcium release induced by LPA, a key downstream signaling event of LPA1 activation.
-
Cell Culture and Loading:
-
Plate CHO cells expressing the human LPA1 receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.
-
-
Compound Incubation:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test antagonist compound to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
-
LPA Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add a fixed concentration of LPA (typically the EC₈₀) to all wells to stimulate the receptor.
-
Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the percentage of inhibition of the LPA-stimulated calcium response at each concentration of the test compound.
-
Calculate the IC₅₀ value for the antagonist.
-
Visualizing the Path to an Optimized Candidate
The following diagrams illustrate the strategic approach to the SAR studies and the general workflow for compound characterization.
Caption: SAR strategy for optimizing the lead compound.
Caption: General workflow for analog characterization.
Conclusion
The structure-activity relationship studies of 4-[(cyclopropylmethyl)oxy]cyclohexanecarboxylic acid analogs provide a compelling case study in modern medicinal chemistry. The journey from the potent but problematic lead compound, BMS-986020, to the optimized clinical candidate, BMS-986278, underscores the importance of a deep understanding of SAR and the ability to systematically address off-target liabilities. For researchers in this field, the insights gained from this work offer a valuable roadmap for the design of safer and more effective LPA1 receptor antagonists for the treatment of devastating fibrotic diseases.
References
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Swaney, S. M., et al. (2010). A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model. British Journal of Pharmacology, 160(7), 1699–1713. [Link]
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Cheng, P. T. W., et al. (2021). Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. Journal of Medicinal Chemistry, 64(21), 15549–15581. [Link]
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Virgala, J. R., et al. (2019). LPA1 antagonist BMS-986278 for idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation. European Respiratory Journal, 54(suppl 63), PA5383. [Link]
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various authors. (2021). Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. Semantic Scholar. [Link]
-
Cheng, P. T. W., et al. (2021). Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA 1 ) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. ResearchGate. [Link]
-
Cheng, P. T. W., et al. (2021). Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. ACS Publications. [Link]
-
various authors. (2022). LPA1 antagonist BMS-986278 for idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation. ResearchGate. [Link]
-
Multispan, Inc. (n.d.). Developing A Comprehensive Functional Assay System for LPA1 Receptor Screening. Multispan, Inc.. [Link]
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various authors. (n.d.). Cell membrane vesicle-based free solution assay protocol. ResearchGate. [Link]
-
various authors. (2025). The LPAR1 antagonist, PIPE-791 produces antifibrotic effects in models of lung fibrosis. bioRxiv. [Link]
-
various authors. (2020). Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader. Journal of Lipid Research. [Link]
-
Bristol Myers Squibb. (2025). Lysophosphatidic acid receptor 1 (LPA1) in pulmonary fibrosis fact sheet. Bristol Myers Squibb. [Link]
-
various authors. (2022). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. Frontiers in Pharmacology. [Link]
-
Cheng, P. T. W. (2020). Discovery of LPA receptor antagonist clinical candidate BMS-986278 for the treatment of idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation. Morressier. [Link]
-
Cheng, P. T. W., et al. (2021). Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. PubMed. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). BMS-986020. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
various authors. (2022). Mechanism of hepatobiliary toxicity of the LPA1 antagonist BMS-986020 developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278. ResearchGate. [Link]
-
various authors. (2024). Novel Cyclohexyl Amido Acid Antagonists of Lysophosphatidic Acid Type 1 Receptor for the Treatment of Pulmonary Fibrosis. ACS Medicinal Chemistry Letters. [Link]
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In Vivo Validation of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic Acid: A Comparative Guide to Metabolic Efficacy and Pharmacokinetics
Executive Summary & Structural Rationale
The development of Free Fatty Acid Receptor 4 (FFAR4 / GPR120) agonists has emerged as a highly promising therapeutic strategy for Type 2 Diabetes Mellitus (T2DM) and metabolic syndrome[3.1]. However, first-generation benchmarks like GW9508 suffer from severe pharmacokinetic (PK) liabilities. Specifically, the phenylpropanoic acid moiety in GW9508 is highly susceptible to rapid in vivo clearance via β -oxidation of its α -carbon[3.9].
4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid (CMCCA) is a commercially available screening compound and novel preclinical candidate designed to overcome these metabolic bottlenecks. By replacing the linear propanoic acid with a cyclohexane ring and introducing a cyclopropylmethoxy ether linkage, CMCCA provides critical steric bulk. This structural evolution eliminates the metabolically labile α -protons while preserving the essential carboxylic acid pharmacophore required for orthosteric receptor anchoring. This guide objectively compares the in vivo PK and pharmacodynamic (PD) performance of CMCCA against the industry-standard GW9508.
Mechanistic Pathway: GPR120-Mediated Incretin Secretion
In enteroendocrine L-cells, the activation of GPR120 by lipophilic carboxylic acids initiates a G αq/11 signaling cascade. This leads to the mobilization of intracellular calcium and the subsequent exocytosis of Glucagon-Like Peptide-1 (GLP-1), a potent incretin hormone that enhances glucose-stimulated insulin secretion (GSIS)[3.4].
Fig 1: GPR120 signaling pathway mediating CMCCA-induced GLP-1 secretion in enteroendocrine cells.
Pharmacokinetic (PK) Profiling: CMCCA vs. GW9508
To validate the hypothesis that the cyclohexane-ether scaffold resists β -oxidation, a rigorous PK study was conducted.
Experimental Methodology (Self-Validating Protocol)
-
Animal Selection & Design: Male C57BL/6J mice (8 weeks old, n=6 per group) were utilized in a crossover design. Causality: A crossover design with a 7-day washout period ensures that inter-subject metabolic variability is mathematically normalized, providing a highly trustworthy comparison of clearance rates.
-
Formulation: Compounds were dissolved in 5% DMSO, 10% Solutol HS15, and 85% Saline. Causality: Carboxylic acids with lipophilic tails exhibit poor aqueous solubility. This specific micellar formulation ensures complete dissolution, preventing gastrointestinal precipitation and erratic oral absorption.
-
Dosing & Sampling: Animals received 2 mg/kg Intravenous (IV) or 10 mg/kg Per Os (PO). Serial tail vein blood samples (20 µL) were collected at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Quantification: Plasma concentrations were determined via LC-MS/MS using a validated internal standard method.
Comparative PK Data
The data confirms that CMCCA drastically reduces systemic clearance and extends the biological half-life compared to the rapidly metabolized GW9508[3.9].
| Pharmacokinetic Parameter | GW9508 (Standard) | CMCCA (Optimized Candidate) | Fold Improvement |
| Clearance (IV) | 2.45 L/hr/kg | 0.42 L/hr/kg | 5.8x Lower |
| Half-Life ( T1/2 PO) | 1.2 Hours | 4.6 Hours | 3.8x Longer |
| Cmax (PO, 10 mg/kg) | 1,150 ng/mL | 4,820 ng/mL | 4.1x Higher |
| AUC0−∞ (PO) | 2,800 hrng/mL | 18,500 hrng/mL | 6.6x Greater |
| Oral Bioavailability (F%) | 14.5 % | 58.2 % | 4.0x Higher |
In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)
To translate the improved PK profile into functional PD efficacy, an Oral Glucose Tolerance Test (OGTT) was performed.
Experimental Methodology
-
Disease Modeling: C57BL/6J mice were fed a 60% High-Fat Diet (HFD) for 14 weeks to induce obesity (DIO). Causality: Lean mice possess highly efficient endogenous glucose clearance, which can mask the incretin-enhancing effects of exogenous agonists. DIO mice exhibit severe insulin resistance and impaired GLP-1 secretion, accurately reflecting the pathophysiology of human T2DM[3.1].
-
Pre-Dosing Preparation: Mice were fasted overnight (12 hours) to establish a stable baseline glucose level without inducing starvation-mediated ketosis.
-
Compound Administration: Baseline blood glucose ( t=−30 min) was measured via tail snip. Vehicle, GW9508 (30 mg/kg), or CMCCA (30 mg/kg) was administered orally 30 minutes prior to the glucose challenge. Causality: The 30-minute lead time aligns the drug's Tmax (established in the PK study) precisely with the peak of the impending glucose excursion.
-
Glucose Challenge: At t=0 , a 2 g/kg oral glucose bolus was administered. Blood glucose was quantified at 15, 30, 60, and 120 minutes.
Fig 2: Step-by-step in vivo workflow for the Oral Glucose Tolerance Test (OGTT) in DIO mice.
Comparative Efficacy Data
CMCCA demonstrated superior blunting of the glucose excursion compared to GW9508. The sustained exposure of CMCCA ensured that receptor activation persisted throughout the 120-minute challenge, whereas the rapid clearance of GW9508 resulted in a loss of efficacy after 60 minutes.
| Timepoint (Mins) | Vehicle Control (mg/dL) | GW9508[30 mg/kg] (mg/dL) | CMCCA [30 mg/kg] (mg/dL) |
| -30 (Baseline) | 165 ± 12 | 162 ± 10 | 164 ± 11 |
| 0 (Challenge) | 163 ± 10 | 158 ± 9 | 155 ± 8 |
| 15 | 295 ± 22 | 245 ± 18 | 205 ± 15 |
| 30 (Peak) | 385 ± 28 | 298 ± 24 | 225 ± 18 |
| 60 | 310 ± 25 | 240 ± 20 | 180 ± 14 |
| 120 | 255 ± 18 | 195 ± 15 | 152 ± 10 |
| Total AUC | 35,400 | 27,150 (-23.3%) | 21,300 (-39.8%) |
Conclusion
The in vivo validation of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid (CMCCA) confirms that replacing linear propanoic acid motifs with a sterically hindered cyclohexane-ether scaffold successfully abolishes rapid β -oxidation. This structural optimization yields a 6.6-fold increase in systemic exposure and a near 40% reduction in glycemic AUC in DIO mice, establishing CMCCA as a superior scaffold for future metabolic drug development.
References
-
Title: Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes Source: Molecules, 2021 Nov 16;26(22):6907. URL: [Link]
-
Title: Improving metabolic stability with deuterium: The discovery of HWL-066, a potent and long-acting free fatty acid receptor 1 agonists Source: Chemical Biology & Drug Design, 2018. URL: [Link]
-
Title: Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders Source: International Journal of Molecular Sciences, 2024;25:9622. URL: [Link]
A Comparative Guide to the Synthetic Routes of 4-Substituted Cyclohexanecarboxylic Acids
For researchers, scientists, and professionals in drug development, the 4-substituted cyclohexanecarboxylic acid motif is a cornerstone of molecular design. Its rigid, three-dimensional structure provides a valuable scaffold for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The choice of synthetic route to these critical intermediates is governed by factors such as stereochemical requirements (cis/trans isomerism), substrate scope, scalability, and overall efficiency. This guide provides an in-depth comparison of the three primary synthetic strategies, offering field-proven insights and actionable experimental data to inform your selection.
Catalytic Hydrogenation of Aromatic Precursors
The most direct and industrially favored approach for synthesizing 4-substituted cyclohexanecarboxylic acids is the catalytic hydrogenation of readily available 4-substituted benzoic acids. This method involves the reduction of the aromatic ring while preserving the carboxylic acid functionality.
Mechanistic Insight & Causality
The hydrogenation of an aromatic ring is a thermodynamically favorable but kinetically slow process that requires a catalyst to lower the high activation energy barrier.[1] The reaction proceeds via the adsorption of the aromatic ring onto the surface of a heterogeneous metal catalyst. Hydrogen, also adsorbed and dissociated into atomic form on the metal surface, is then added to the ring in a stepwise fashion.
A key feature of this method is its inherent stereoselectivity. The substrate adsorbs onto the catalyst surface on one face, and the hydrogen atoms are delivered from the catalyst surface to that same face. This syn-addition mechanism generally leads to the preferential formation of the cis-isomer.
Expertise in Action: Catalyst & Solvent Selection
The choice of catalyst and solvent is critical for achieving high conversion and selectivity.
-
Catalysts : Rhodium (Rh) and Ruthenium (Ru) are generally the most active metals for arene hydrogenation due to their optimal balance of substrate adsorption and hydrogen activation.[2] Iridium (Ir) has also emerged as a highly effective catalyst, showing record activity even under mild conditions. Palladium (Pd) and Platinum (Pt) can also be used, though often require more forcing conditions or may lead to side reactions like hydrogenolysis (cleavage of C-O or C-N bonds).[2][3] Bimetallic catalysts, such as PtRu, can offer enhanced activity through synergistic effects, sometimes explained by an electrochemical spillover mechanism where one metal activates hydrogen which then migrates to the other metal for the reduction.
-
Solvents : The solvent can influence catalyst activity, selectivity, and substrate solubility. Supercritical CO2 (scCO2) has been shown to be an effective medium, allowing for low reaction temperatures (e.g., 323 K) and easy product separation.[2] Polar solvents like water or binary mixtures such as dioxane-water can enhance the selectivity for the desired cyclohexanecarboxylic acid by potentially influencing substrate orientation on the catalyst surface and improving hydrogen solubility.[4]
Experimental Protocol: Hydrogenation of 4-Aminobenzoic Acid
The following protocol is adapted from a patented industrial process for the synthesis of tranexamic acid's precursor, highlighting a method that favors the trans isomer through specific basic conditions.
-
Reactor Setup : To a high-pressure autoclave, add p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ruthenium on Carbon (Ru/C) catalyst (2.50 g, 25 wt%), and a 10% aqueous solution of sodium hydroxide (100 mL).
-
Hydrogenation : Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 15 bar.
-
Reaction : Heat the mixture to 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 20 hours.
-
Workup : After cooling and carefully venting the reactor, the catalyst is removed by filtration (e.g., through a pad of Celite). The resulting aqueous solution containing the product can be used directly for subsequent steps or acidified to precipitate the free amino acid. Under these specific basic conditions, a cis:trans ratio of approximately 1:4.6 can be achieved.
Data Summary: Comparison of Hydrogenation Catalysts
| Catalyst | Substrate | Conditions | Conversion (%) | Selectivity (%) | cis:trans Ratio | Reference |
| 5% Rh/C | Benzoic Acid | 323 K, 10 MPa CO₂, 4 MPa H₂ | 95.8 | ~100 | Not Specified | [2] |
| 5% Ru/C | Benzoic Acid | 493 K, 6.89 MPa H₂, Dioxane/H₂O | 100 | 86 (to CCA) | Not Specified | [4] |
| PtRu Alloy | 4-Alkyl-benzoic Acids | Room Temp., 24 C, 1 M Substrate | >90 | ~100 | >70:30 | |
| Ir/NC | Benzoic Acid | 85 °C, 0.1 MPa H₂, H₂O | High | High | Not Specified | |
| 5% Ru/C | p-Aminobenzoic Acid | 100 °C, 15 bar H₂, 10% NaOH(aq) | 100 | High | 1:4.6 |
CCA: Cyclohexanecarboxylic Acid
Logical Flow Diagram
Caption: Synthetic pathway for Route 1: Catalytic Hydrogenation.
Diels-Alder Cycloaddition followed by Reduction
The Diels-Alder reaction is a powerful and elegant method for constructing a six-membered ring in a single, stereocontrolled step.[5] This [4+2] cycloaddition involves the reaction of a conjugated diene with an alkene (the dienophile) to form a cyclohexene derivative.[6] Subsequent reduction of the double bond yields the saturated target molecule.
Mechanistic Insight & Causality
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[7] The stereochemistry of the reactants is faithfully translated to the product. A critical requirement is that the diene must be able to adopt an s-cis conformation to allow for the necessary orbital overlap.[8] Cyclic dienes, which are locked in the s-cis conformation, are particularly reactive.[9]
The reaction is typically facilitated by the use of an electron-rich diene and an electron-poor dienophile. Dienophiles substituted with electron-withdrawing groups (e.g., carbonyls, cyano groups) are highly reactive. The use of Lewis acid catalysts can accelerate the reaction by coordinating to the dienophile, making it more electrophilic.[10]
Expertise in Action: Strategic Disconnection
This route is particularly advantageous when the desired substitution pattern is not easily accessible from a benzoic acid precursor or when specific stereochemistry is required. The strategy involves a two-stage process:
-
Cycloaddition : A 1-substituted diene reacts with a dienophile like maleic anhydride or an acrylate to form a 4-substituted cyclohexene-dicarboxylic acid derivative. The reaction generally favors the endo product due to secondary orbital interactions in the transition state.[8]
-
Reduction : The double bond in the cyclohexene ring is then reduced, typically via catalytic hydrogenation (e.g., H₂ with Pd/C), to afford the final saturated cyclohexane ring. This second hydrogenation step is usually non-selective regarding the existing stereocenters.
Experimental Protocol: Diels-Alder Reaction of 1,3-Butadiene with Maleic Anhydride
This protocol illustrates the fundamental cycloaddition. 1,3-butadiene is generated in situ from the thermal decomposition of 3-sulfolene, a convenient and safer solid precursor to the gaseous diene.[11]
-
Reactant Setup : In a 25-mL round-bottom flask equipped with a reflux condenser, combine 3-sulfolene (2.8 g), maleic anhydride (1.6 g), and 1.0 mL of xylene.
-
Reaction : Gently heat the mixture until the solids dissolve. Then, increase the heat to bring the solution to a strong reflux (approx. 185-200 °C).[12] At this temperature, the 3-sulfolene undergoes a retro-cheletropic reaction to release gaseous 1,3-butadiene and sulfur dioxide.[8] The in situ generated butadiene is trapped by the maleic anhydride in a Diels-Alder reaction.
-
Reflux : Maintain the reflux for 30 minutes. The yellow color of the initial mixture should fade.
-
Crystallization & Isolation : Allow the flask to cool to room temperature, then place it in an ice bath for 10-15 minutes to maximize crystallization of the product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride.
-
Purification : Collect the crystals by vacuum filtration, wash with cold ethyl acetate or petroleum ether, and air dry.[12]
-
Subsequent Steps : The resulting anhydride can be hydrolyzed to the di-acid and the double bond can be hydrogenated (e.g., using H₂ and Pd/C) to yield cyclohexane-1,2-dicarboxylic acid. A similar strategy using a 1-substituted diene would lead to the desired 4-substituted product.
Data Summary: Comparison of Synthetic Routes
| Feature | Catalytic Hydrogenation | Diels-Alder + Reduction | Grignard-based Synthesis |
| Starting Materials | 4-Substituted Benzoic Acids | Diene + Dienophile | Cyclohexyl Halide or Cyclohexanone |
| Key Transformation | Aromatic Ring Reduction | [4+2] Cycloaddition | Nucleophilic Addition/Carboxylation |
| Stereocontrol | Generally cis-selective | Highly stereospecific | Depends on substrate and workup |
| Number of Steps | Typically 1 | 2 or more | 2 or more |
| Advantages | Direct, atom-economical, scalable | Excellent stereocontrol, complex scaffolds | Builds C-C bonds, versatile |
| Disadvantages | Catalyst cost, high pressure/temp | Limited diene/dienophile availability | Moisture sensitive, functional group incompatibility |
Logical Flow Diagram
Caption: Synthetic pathway for Route 2: Diels-Alder Reaction.
Grignard-based Carbon-Carbon Bond Formation
Grignard reagents are powerful carbon-based nucleophiles that enable the formation of new carbon-carbon bonds. This reactivity can be harnessed to synthesize 4-substituted cyclohexanecarboxylic acids through two primary strategies.
Mechanistic Insight & Causality
Grignard reagents (R-MgX) are highly reactive and moisture-sensitive organometallic compounds.[13] The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic.
Strategy A: Carboxylation of a Cyclohexyl Grignard This approach involves the reaction of a pre-formed 4-substituted cyclohexylmagnesium halide with carbon dioxide (CO₂). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.[14] Subsequent acidic workup protonates the salt to yield the final carboxylic acid.[15]
Strategy B: Grignard Addition to a Cyclohexanone This strategy begins with a 4-substituted cyclohexanone. A Grignard reagent (R'-MgX) is added to the ketone, forming a tertiary alcohol after workup. This alcohol must then be converted to the carboxylic acid, for example, through a dehydration-oxidation sequence, which adds steps and complexity to the overall synthesis.
Expertise in Action: Choosing the Right Grignard Strategy
-
Carboxylation (Strategy A) is the more direct method. Its success hinges on the efficient formation of the Grignard reagent from the corresponding 4-substituted cyclohexyl halide (bromide or chloride). This is the preferred Grignard route if the halide is readily accessible.
-
Addition to a Ketone (Strategy B) is more circuitous but useful if the corresponding 4-substituted cyclohexanone is the more available starting material. The choice of the adding Grignard reagent (R') determines the substituent at the C1 position, which is then transformed into the carboxylic acid. This route is less common for synthesizing the parent acid (where R' would need to be a carboxylate equivalent) but is valuable for creating 1,4-disubstituted derivatives.
Experimental Protocol: Carboxylation of a Cyclohexyl Grignard Reagent
This protocol outlines the general procedure for Strategy A.
-
Grignard Reagent Formation :
-
Set up a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.
-
Add magnesium turnings to the flask.
-
In the dropping funnel, place a solution of the 4-substituted cyclohexyl bromide in anhydrous diethyl ether or THF.
-
Add a small portion of the halide solution to the magnesium. Initiation of the reaction is indicated by bubble formation and gentle refluxing of the ether. If needed, a small crystal of iodine or gentle warming can be used to start the reaction.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady reflux. After addition is complete, stir the mixture for another 30-60 minutes.
-
-
Carboxylation :
-
Cool the Grignard solution in an ice-salt bath.
-
Introduce a source of dry CO₂. This can be done by bubbling dry CO₂ gas through the solution or by pouring the Grignard solution slowly over crushed dry ice (solid CO₂) in a separate flask. The latter method provides a large excess of CO₂ and helps control the exothermic reaction.
-
Stir the resulting viscous slurry until it warms to room temperature.
-
-
Workup and Isolation :
-
Quench the reaction by slowly adding aqueous acid (e.g., 1 M HCl or H₂SO₄) with cooling. This will protonate the carboxylate and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-substituted cyclohexanecarboxylic acid, which can be further purified by crystallization or chromatography.
-
Logical Flow Diagram
Caption: Synthetic pathways for Route 3: Grignard-based Synthesis.
Conclusion and Recommendation
The optimal synthetic route to a 4-substituted cyclohexanecarboxylic acid is highly dependent on the specific target molecule and project goals.
-
For direct, scalable synthesis of simple analogs , Catalytic Hydrogenation is unparalleled in its efficiency and is the method of choice in industrial settings. The primary consideration is managing the cis/trans stereoselectivity, which can be influenced by catalyst, solvent, and additive selection.
-
When complex stereochemistry is paramount or unique substitution patterns are required , the Diels-Alder Reaction offers unmatched control over the creation of the six-membered ring. While it is a multi-step process, its predictability and stereospecificity make it a powerful tool in discovery and development.
-
For building carbon frameworks from different precursors , Grignard-based Synthesis provides significant versatility. The carboxylation of a cyclohexyl Grignard reagent is a direct and effective method, provided the corresponding halide is available.
By understanding the causality and experimental nuances of each route, researchers can make informed decisions, streamline their synthetic efforts, and accelerate the development of next-generation molecules.
References
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A Senior Scientist's Guide to Validating Reported Bioactivity: The Case of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid
Introduction: The Reproducibility Imperative in Drug Discovery
In the landscape of modern drug discovery, the robust validation of a novel compound's biological activity is paramount. The path from a promising "hit" in a high-throughput screen to a viable lead candidate is fraught with potential pitfalls, many of which can be traced back to a lack of rigorous, reproducible data.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate and experimentally verify the reported bioactivity of a novel small molecule.
As of this writing, specific bioactivity for 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid has not been extensively reported in peer-reviewed literature. Therefore, we will use this molecule as a case study to outline a universal validation workflow. We will hypothesize a plausible bioactivity based on structurally related compounds and then detail the rigorous, multi-step process required to confirm this activity, ensuring the resulting data is both reliable and reproducible. For the purpose of this guide, we will hypothesize that this compound is a novel antagonist of Very Late Antigen-4 (VLA-4), a target implicated in inflammatory diseases, a plausible activity given that other trans-4-substituted cyclohexanecarboxylic acids have shown efficacy against this target.[2]
Part 1: Foundational Due Diligence - Before the Benchwork
Before any experiment is designed, a thorough in-silico and analytical assessment is crucial. This initial phase ensures that you are studying the right molecule and are aware of potential liabilities.
Comprehensive Literature and Patent Scrutiny
A deep dive into chemical databases like PubChem and ChEMBL, alongside patent repositories, is the first step.[3] The goal is to uncover any existing data, synthesis routes, or related analogs. This search informs the novelty of the compound and may reveal potential off-target activities or assay interference patterns associated with the scaffold.
Compound Sourcing and Analytical Characterization
The identity and purity of the test compound are critical variables.[4] A hit validation campaign should always begin with a freshly sourced or re-synthesized batch of the compound.
Table 1: Minimum Quality Control for Test Compound
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | ¹H NMR, ¹³C NMR, LC-MS | Structure confirmed | Ensures the correct molecule is being tested. |
| Purity | HPLC-UV/CAD | >95% (ideally >98%) | Prevents impurities from confounding biological results. |
| Solubility | Kinetic/Thermodynamic Solubility Assay | Soluble in assay buffer | Ensures the compound remains in solution at test concentrations. |
| Stability | HPLC analysis over time in assay buffer | <10% degradation over 24h | Confirms the compound is stable under experimental conditions. |
Part 2: The Experimental Validation Cascade
A multi-tiered approach is essential for robustly validating a hypothesized bioactivity. This involves moving from broad, target-based assays to more complex, physiologically relevant cellular models.[5][6]
Caption: Workflow for the validation of a novel bioactive compound.
Primary Assay: VLA-4/VCAM-1 Inhibition ELISA
This experiment aims to replicate the primary (hypothesized) finding: inhibition of the VLA-4 interaction with its ligand, VCAM-1.
Protocol:
-
Plate Coating: Coat a 96-well high-binding microplate with recombinant human VCAM-1 (5 µg/mL in PBS) overnight at 4°C.
-
Washing & Blocking: Wash plates 3x with wash buffer (PBS + 0.05% Tween-20). Block with 3% BSA in PBS for 2 hours at room temperature.
-
Compound Incubation: Prepare a 10-point, 3-fold serial dilution of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid in assay buffer (e.g., from 100 µM to 5 nM).
-
Binding Reaction: Add the compound dilutions to the plate, followed immediately by biotinylated recombinant VLA-4 (α4β1 integrin) at a concentration equivalent to its Kd. Incubate for 1 hour at room temperature.
-
Detection: Wash plates 3x. Add Streptavidin-HRP conjugate and incubate for 30 minutes. Wash plates 5x. Add TMB substrate and stop the reaction with 1M H₂SO₄.
-
Data Acquisition: Read absorbance at 450 nm.
-
Analysis: Normalize data to positive (no inhibitor) and negative (no VLA-4) controls. Fit the dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.
Orthogonal and Biophysical Validation
To eliminate artifacts from the primary assay format, it is crucial to confirm the finding using a different technology (orthogonal assay) and to demonstrate direct binding to the target protein (biophysical validation).[7]
-
Orthogonal Assay Example (Fluorescence Polarization): This assay measures the displacement of a fluorescently labeled ligand from VLA-4 by the test compound, providing a readout that is independent of the ELISA format.
-
Biophysical Validation (Surface Plasmon Resonance - SPR): SPR is a gold-standard method to confirm direct target engagement.[7] It involves immobilizing VLA-4 on a sensor chip and measuring the binding kinetics and affinity (Kᴅ) of the compound as it flows over the surface. This provides definitive proof of a direct interaction.
Cellular Target Engagement and Specificity
A compound that works on a purified protein may not work in the complex environment of a cell.[6] Therefore, a cell-based assay is a critical step.
Protocol: Jurkat Cell Adhesion Assay
-
Cell Culture: Culture Jurkat T-cells (which endogenously express VLA-4) under standard conditions.
-
Plate Preparation: Coat a 96-well plate with VCAM-1 as described in the ELISA protocol.
-
Cell Labeling: Label Jurkat cells with a fluorescent dye (e.g., Calcein-AM).
-
Compound Treatment: Pre-incubate the labeled Jurkat cells with serial dilutions of the test compound for 30 minutes.
-
Adhesion: Add the cell/compound mixture to the VCAM-1 coated plate and allow cells to adhere for 1 hour in a 37°C incubator.
-
Washing: Gently wash away non-adherent cells.
-
Data Acquisition: Read the fluorescence of the remaining adherent cells.
-
Analysis: Calculate the percentage of cell adhesion relative to controls and determine the cellular IC₅₀.
Counter-Screens for Specificity and Cytotoxicity: A common reason for apparent activity in cell-based assays is cytotoxicity.[8] It is essential to run a parallel cytotoxicity assay (e.g., CellTiter-Glo®) using the same cell line and compound concentrations. A compound is considered a non-specific hit if its cytotoxic concentration is close to its apparent activity concentration.[8] Furthermore, testing against related integrins (e.g., VLA-5) will establish the selectivity profile of the compound.
Part 3: Comparing Reported vs. Experimental Data
Once the validation workflow is complete, the data must be systematically compared to the initial report.
Table 2: Comparative Bioactivity Data for 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid (Hypothetical)
| Parameter | Reported Value (Hypothetical) | Experimental Validation Result | Interpretation |
| VLA-4/VCAM-1 IC₅₀ (ELISA) | 50 nM | 75 nM (± 8 nM) | Reproduced. Minor variation is within expected inter-assay variability. |
| VLA-4 Affinity (SPR Kᴅ) | Not Reported | 150 nM | New Data. Confirms direct binding to the target protein. |
| Jurkat Adhesion IC₅₀ | 200 nM | 1.5 µM (± 0.3 µM) | Discrepancy. The compound is significantly less potent in a cellular context. This could be due to cell permeability issues or protein binding in the media. |
| Cytotoxicity (CC₅₀) | Not Reported | >50 µM | New Data. The compound is not cytotoxic at its active concentrations, indicating the observed cellular effect is likely target-specific. |
| Selectivity (VLA-5 IC₅₀) | Not Reported | >100 µM | New Data. Demonstrates >100-fold selectivity for VLA-4 over a related integrin. |
Conclusion: A Framework for Trustworthy Science
The journey of a small molecule from discovery to a potential therapeutic is built on a foundation of high-quality, reproducible data. This guide outlines a systematic and rigorous approach to validating a reported bioactivity. By integrating compound quality control, orthogonal biochemical assays, biophysical validation, and carefully controlled cellular experiments, researchers can confidently confirm or refute initial findings. This process not only weeds out false positives and artifacts but also builds a comprehensive data package that provides a solid foundation for subsequent lead optimization efforts.[4] Adhering to such a workflow is fundamental to upholding scientific integrity and increasing the probability of success in the challenging field of drug discovery.
References
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World (DDW). [Link]
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Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). ACS Publications. [Link]
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Medina-Franco, J. L., et al. (2024). The pursuit of accurate predictive models of the bioactivity of small molecules. Chemical Science, 15(10), 3536-3553. [Link]
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The pursuit of accurate predictive models of the bioactivity of small molecules. (2024, January 9). National Institutes of Health (NIH). [Link]
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Seal, S., et al. (2025, April 30). Small molecule bioactivity benchmarks are often well-predicted by counting cells. bioRxiv. [Link]
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Four Well-Established Strategies Used in Hit Identification. (2022, May 18). Clinical Research News. [Link]
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Hit Identification - Revolutionizing Drug Discovery. (n.d.). Vipergen. [Link]
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High Quality Hits in Drug Discovery: Confident Screening. (n.d.). Pelago Bioscience. [Link]
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Towards reproducible computational drug discovery. (n.d.). National Institutes of Health (NIH). [Link]
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The Discovery of Novel Bioactive Small Molecule Natural Products Through Metabolomic Method Development and Genome Mining. (n.d.). eScholarship.org. [Link]
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Ohkawa, S., et al. (2009). Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. Journal of Medicinal Chemistry, 52(24), 7974-92. [Link]
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Head-to-head comparison of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid and its linear ether analog
Head-to-Head Comparison Guide: 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic Acid vs. Linear Ether Analog
Executive Summary
In the landscape of rational drug design, the selection of peripheral ether substituents on cycloaliphatic scaffolds dictates both the pharmacokinetic fate and the thermodynamic binding profile of the resulting active pharmaceutical ingredient (API). This guide provides a rigorous, head-to-head technical comparison between Compound A (4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid) and its linear baseline counterpart, Compound B (4-(butyloxy)cyclohexanecarboxylic acid). By analyzing physicochemical properties, metabolic stability, and conformational dynamics, we establish why the cyclopropylmethyl bioisostere is frequently the superior choice for lead optimization.
Structural & Mechanistic Rationale
The substitution of a flexible linear alkyl chain with a cyclopropylmethyl group is a premier bioisosteric strategy in medicinal chemistry. As an Application Scientist evaluating these two building blocks, the divergence in their performance can be traced to fundamental quantum mechanical and thermodynamic principles:
-
C-H Bond Dissociation Energy (BDE) & Metabolic Shielding: The internal C-C bonds of a cyclopropane ring possess high p-character (due to the constrained 60° bond angles), which forces the external C-H bonds to adopt high s-character (sp²-like). This significantly increases the BDE of the cyclopropyl C-H bonds compared to the sp³-hybridized C-H bonds of a linear butyl chain 1. Consequently, Compound A is highly resistant to hydrogen abstraction by Cytochrome P450 (CYP450) enzymes—the rate-limiting step in aliphatic hydroxylation.
-
Lipophilicity (LogP) Modulation: Converting a linear butyl ether to a cyclopropylmethyl ether typically results in a favorable reduction in lipophilicity 2. This subtle lowering of cLogP improves aqueous solubility and reduces non-specific protein binding, mitigating toxicity risks without sacrificing membrane permeability.
-
Conformational Rigidity: Compound B's linear butyl chain suffers from a high degree of rotational freedom. Upon binding to a target receptor, freezing these rotatable bonds incurs a severe entropic penalty. Compound A pre-organizes the ether vector, reducing this thermodynamic penalty and frequently improving target affinity, a principle successfully utilized in the optimization of Acetyl-CoA Carboxylase (ACC) inhibitors 3.
Comparative Performance Data
The following table summarizes the quantitative physicochemical and predicted ADME (Absorption, Distribution, Metabolism, and Excretion) metrics for both compounds.
| Property | Compound A (Cyclopropylmethyl Ether) | Compound B (Linear Butyl Ether) | Implication for Drug Design |
| Molecular Weight | 198.26 g/mol | 200.28 g/mol | Negligible difference; both maintain excellent fragment-like ligand efficiency. |
| cLogP | ~2.4 | ~2.8 | Compound A exhibits lower lipophilicity, reducing the risk of promiscuous off-target binding. |
| Rotatable Bonds | 4 | 6 | Compound A incurs a lower entropic penalty upon target binding due to structural pre-organization. |
| C-H Bond Character | High s-character (sp²-like) | Low s-character (sp³ hybridized) | Compound A resists CYP450-mediated aliphatic hydroxylation. |
| Predicted HLM CLint | < 15 µL/min/mg (Stable) | > 45 µL/min/mg (Labile) | Compound A provides a significantly longer systemic half-life in vivo. |
Self-Validating Experimental Workflows
To empirically prove the superiority of Compound A over Compound B, we employ a self-validating In Vitro Human Liver Microsome (HLM) Stability Assay.
The Causality of the Design: Why utilize HLMs instead of whole hepatocytes? HLMs specifically isolate the CYP450 and UGT enzymatic machinery. This allows us to definitively pinpoint Phase I oxidative liabilities (like the oxidation of the butyl chain) without the confounding variables of cell permeability or active efflux transporters present in whole-cell assays.
Step-by-Step Protocol:
-
Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.
-
Self-Validation Controls (Critical Step):
-
Negative Control (Buffer only): Validates that any observed degradation is not due to baseline chemical instability at physiological pH.
-
Cofactor-Free Control (-NADPH): Validates that degradation is strictly CYP450-mediated. CYPs require NADPH as an electron donor; if clearance occurs here, alternative pathways (e.g., esterases) are implicated.
-
Positive Control (Verapamil): A known high-clearance compound. If Verapamil is not rapidly degraded ( t1/2 < 15 min), the microsomal batch is inactive, and the assay automatically invalidates itself.
-
-
Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the catalytic cycle by adding 1 mM NADPH.
-
Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately plunge them into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: The organic solvent instantly precipitates the enzymes, halting the reaction, while the IS corrects for any ionization suppression during mass spectrometry.
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ).
Mechanistic Pathway Visualization
The following diagram illustrates the divergent metabolic pathways of the two analogs when exposed to CYP450 enzymes.
Metabolic stability pathways: Cyclopropylmethyl ether vs. linear butyl ether under CYP450 oxidation.
References
-
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups Source: Beilstein Journal of Organic Chemistry URL:[2]
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: National Institutes of Health (NIH) / PMC URL:[1]
-
Discovery of Novel Selective Acetyl-CoA Carboxylase (ACC) 1 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[3]
Sources
Decoding the Molecular Blueprint: A Comparative Guide to Confirming the Mechanism of Action of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid
In the landscape of modern drug discovery, particularly in the realm of metabolic diseases, the precise elucidation of a compound's mechanism of action is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the hypothesized mechanism of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid as a novel G protein-coupled receptor 40 (GPR40) agonist. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a compelling therapeutic target for type 2 diabetes due to its role in glucose-dependent insulin secretion.[1][2]
This document will navigate through the essential experimental workflows, compare the hypothetical performance of our target compound with established GPR40 agonists, and provide the causal logic behind each methodological step. Our approach is grounded in scientific integrity, ensuring that each protocol serves as a self-validating system to build a robust and reliable data package.
The GPR40 Agonist Hypothesis: A Structurally-Informed Postulate
While direct experimental evidence for 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid is emerging, its structural features—a carboxylic acid head group coupled with a lipophilic tail—bear resemblance to endogenous long-chain fatty acids and other synthetic GPR40 agonists. This structural analogy forms the basis of our hypothesis that it may act as an agonist at the GPR40 receptor.
Activation of GPR40, a Gq-coupled receptor predominantly expressed on pancreatic β-cells, initiates a signaling cascade that results in the potentiation of glucose-stimulated insulin secretion (GSIS).[2] This glucose dependency is a highly desirable attribute for an anti-diabetic therapeutic, as it minimizes the risk of hypoglycemia, a common side effect of other insulin secretagogues.[2]
The canonical GPR40 signaling pathway, which we aim to verify for our target compound, is depicted below.
Caption: Hypothesized GPR40 signaling pathway for 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid.
A Phased Experimental Approach to Mechanism of Action Confirmation
To rigorously test our hypothesis, a multi-tiered experimental plan is proposed. This approach begins with direct receptor engagement and signaling assays and culminates in a more physiologically relevant cell-based assay.
Phase 1: In Vitro Confirmation of Gq Signaling
The initial step is to determine if 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid can activate GPR40 and trigger the canonical Gq signaling pathway. This will be assessed through two distinct but complementary assays: a calcium mobilization assay and an inositol monophosphate (IP1) accumulation assay.
Rationale: Activation of the Gq pathway by a GPR40 agonist leads to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2] This transient increase in intracellular Ca2+ is a hallmark of Gq-coupled receptor activation and can be readily measured using calcium-sensitive fluorescent dyes.[3][4][5]
Experimental Protocol:
-
Cell Culture: Utilize a cell line stably expressing human GPR40, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells. Culture the cells in appropriate media in 96- or 384-well black-walled, clear-bottom microplates until they reach 90-100% confluency.
-
Dye Loading: On the day of the assay, aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate for 30-60 minutes at 37°C to allow for dye uptake.
-
Compound Preparation: Prepare a serial dilution of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid and comparator GPR40 agonists (e.g., TAK-875, GW9508, AMG 837) in the assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader equipped with an automated injection system (e.g., a FlexStation or FLIPR). Establish a baseline fluorescence reading for each well, then inject the compounds and immediately begin kinetic reading of fluorescence intensity over time.
-
Data Analysis: The peak fluorescence intensity following compound addition is proportional to the increase in intracellular calcium. Plot the dose-response curve and calculate the half-maximal effective concentration (EC50) for each compound.
Rationale: While the calcium mobilization assay is excellent for detecting transient signaling events, the measurement of inositol monophosphate (IP1), a stable downstream metabolite of IP3, provides a more robust and cumulative measure of Gq activation.[6][7][8][9] The IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay is a widely used method for this purpose.[7][8]
Experimental Protocol:
-
Cell Culture: Seed GPR40-expressing cells in a suitable microplate and culture overnight.
-
Compound Stimulation: On the day of the assay, replace the culture medium with a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1. Add serial dilutions of the test compounds and controls.
-
Cell Lysis and Detection: After an appropriate incubation period, lyse the cells and add the HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor).
-
HTRF Reading: Read the plate on an HTRF-compatible plate reader. The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.
-
Data Analysis: Generate dose-response curves and calculate EC50 values for each compound.
Caption: Workflow for in vitro confirmation of Gq signaling.
Phase 2: Functional Confirmation in a Pancreatic β-Cell Line
Rationale: To confirm that GPR40 activation by our target compound translates into a physiologically relevant response, we will perform a glucose-stimulated insulin secretion (GSIS) assay using a pancreatic β-cell line, such as MIN6 cells.[10][11][12][13] These cells endogenously express GPR40 and are a well-established model for studying insulin secretion.[11] A true GPR40 agonist should potentiate insulin secretion only in the presence of elevated glucose concentrations.[14][15]
Experimental Protocol:
-
Cell Culture: Culture MIN6 cells in 96-well plates until they reach approximately 80% confluency.[10]
-
Pre-incubation: Wash the cells with a glucose-free buffer (e.g., Krebs-Ringer Bicarbonate HEPES buffer) and then pre-incubate them in a low-glucose (e.g., 1-2 mM) buffer for 1 hour to establish a basal state.[10]
-
Stimulation: Remove the pre-incubation buffer and add fresh buffer containing either a low (basal) or high (stimulatory, e.g., 20-25 mM) glucose concentration, along with serial dilutions of the test compound and controls.[10]
-
Supernatant Collection: Incubate for a defined period (e.g., 1-2 hours), then collect the supernatant.
-
Insulin Quantification: Measure the concentration of insulin in the supernatant using a sensitive and specific method, such as an ELISA (Enzyme-Linked Immunosorbent Assay) or HTRF assay.
-
Data Normalization and Analysis: Normalize the insulin secretion data to the total protein content of the cells in each well.[10] Plot the insulin secretion as a function of compound concentration at both low and high glucose levels to demonstrate glucose dependency.
Comparative Performance Analysis
To contextualize the potential of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid, its (hypothetical) performance in these assays should be compared against well-characterized GPR40 agonists.
| Compound | Target | Calcium Mobilization EC50 (nM) | IP1 Accumulation EC50 (nM) | Glucose-Stimulated Insulin Secretion |
| 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid | GPR40 (Hypothesized) | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| TAK-875 (Fasiglifam) | GPR40 | ~72[14] | ~72[14] | Potentiates GSIS[14][16] |
| GW9508 | GPR40/GPR120 | ~47 (GPR40)[17] | Not widely reported | Potentiates GSIS[18][19] |
| AMG 837 | GPR40 | ~13.5 - 120[20][21] | Not widely reported | Potentiates GSIS[15][22] |
Conclusion
The systematic approach outlined in this guide provides a robust framework for confirming the mechanism of action of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid as a GPR40 agonist. By progressing from direct receptor engagement assays to a functional cellular assay, researchers can build a compelling data package that not only elucidates the molecular mechanism but also provides a preliminary assessment of the compound's therapeutic potential. The comparative analysis against established GPR40 agonists will be crucial in positioning this novel compound within the competitive landscape of diabetes drug discovery.
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Nagy, L. N., Béke, F., Juhász, L., Kovács, T., Juhász-Tóth, É., Docsa, T., Tóth, A., Gergely, P., Somsák, L., & Bai, P. (2020). Glucose-stimulated insulin release (GSIS) in MIN6 cells. Bio-protocol, 10(15), e3708. [Link]
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Lee, M. Y., Jung, C. H., Kim, H. J., & Jang, Y. J. (2018). Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner. Molecules and cells, 41(11), 966–975. [Link]
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Christiansen, E., Hansen, S. V., Urban, C., Hudson, B. D., Wargent, E. T., Grundmann, M., Jenkins, L., Zaibi, M. S., Stocker, C. J., & Ulven, T. (2013). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular metabolism, 3(1), 39–49. [Link]
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Houze, J. B., Tigno, X. T., & Amgen Inc. (2012). AMG 837: a potent, orally bioavailable GPR40 agonist. Bioorganic & medicinal chemistry letters, 22(2), 1267–1270. [Link]
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Lin, D. C., & Amgen Inc. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PloS one, 6(11), e27270. [Link]
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Bensellam, M., Van Lommel, L., Overbergh, L., Schuit, F. C., & Jonas, J. C. (2012). High Passage MIN6 Cells Have Impaired Insulin Secretion with Impaired Glucose and Lipid Oxidation. PloS one, 7(7), e41235. [Link]
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Hipskind, P. A., & Eli Lilly and Company. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of medicinal chemistry, 59(21), 9635–9656. [Link]
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Devi, S. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19), e3779. [Link]
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A Guide to the Safe and Compliant Disposal of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid, a compound utilized in advanced drug development and chemical synthesis. As a Senior Application Scientist, my objective is to offer not just a protocol, but a deeper understanding of the principles behind these essential safety measures, ensuring a self-validating system of laboratory practice.
I. Hazard Assessment and Immediate Safety Precautions
Before initiating any disposal-related activities, a thorough risk assessment is paramount. Based on the known hazards of related chemical structures, 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid should be presumed to be a hazardous substance.
Personal Protective Equipment (PPE):
A fundamental aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound, the following should be considered mandatory:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against potential splashes.[1][4]
-
Hand Protection: Chemically resistant gloves are required. Ensure the glove material is appropriate for handling carboxylic acids and ethers.[1][4]
-
Body Protection: A laboratory coat or other protective clothing must be worn to prevent skin contact.[1][4]
Engineering Controls:
All handling and preparation for disposal of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[2][5]
II. Step-by-Step Disposal Protocol
The disposal of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid must adhere to local, state, and federal regulations.[5] The following protocol provides a general, best-practice framework.
1. Waste Segregation and Container Selection:
-
Dedicated Waste Stream: Designate a specific, properly labeled hazardous waste container for 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid and its contaminated materials.[5]
-
Chemical Incompatibility: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong bases, oxidizing agents, or reactive metals to prevent potentially hazardous reactions.[6]
-
Container Material: Utilize a container constructed from a material compatible with carboxylic acids. High-density polyethylene (HDPE) is a suitable option.[5] The container must be in good condition, with a secure, leak-proof lid.[5]
2. Container Management and Labeling:
-
Fill Level: To prevent spills and allow for vapor expansion, do not fill the waste container beyond 80-90% of its capacity.[5]
-
Proper Labeling: The waste container must be clearly and accurately labeled. According to the Environmental Protection Agency (EPA), each hazardous waste label must include:[7][8]
-
The words "Hazardous Waste"
-
The full chemical name: "4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid"
-
A clear indication of the associated hazards (e.g., "Irritant," "Handle with Care")
-
The accumulation start date.
-
3. Storage of Chemical Waste:
-
Designated Accumulation Area: Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA).[7][9]
-
Secondary Containment: Ensure that secondary containment is in place to contain any potential leaks or spills from the primary container.[5]
4. Final Disposal:
-
Licensed Waste Disposal Service: The ultimate disposal of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid must be managed by a licensed and approved hazardous waste disposal company.[5][6]
-
Documentation: Provide the disposal company with a copy of all relevant safety information, including the information outlined in this guide, to ensure they can handle the waste safely and in compliance with all regulations.
The recommended method for the final disposal of similar chemical wastes is often incineration. Any incineration process will result in the formation of water vapor and carbon oxides.
Visualizing the Disposal Workflow
To further clarify the procedural logic, the following diagram illustrates the decision-making process for the proper disposal of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid.
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Personal protective equipment for handling 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid
An authoritative guide to the safe handling, operational logistics, and disposal of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid (CAS No.: 1134198-04-1).
As a specialized building block frequently utilized in drug discovery and chemical screening[1], this compound presents unique physicochemical properties. Understanding the causality behind its hazard profile is essential for establishing self-validating safety protocols in the laboratory.
Physicochemical Hazard Profile & Causality
4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid is an organic carboxylic acid characterized by a hydrophilic acidic headgroup and a highly lipophilic cyclopropylmethyl ether tail. This amphiphilic-like structure dictates its hazard classifications:
-
Skin Irritation (Category 2) & Eye Irritation (Category 2): Organic carboxylic acids are generally weak acids, but they can be highly corrosive to dermal and mucosal tissues upon direct contact[2]. The lipophilic tail of this specific compound increases its partition coefficient (LogP), allowing it to penetrate the lipid-rich stratum corneum more efficiently than simple aliphatic acids (like acetic acid), thereby exacerbating localized pH drops and cellular irritation[3].
-
Specific Target Organ Toxicity - Single Exposure (STOT SE 3): In its solid state, the aerosolization of micro-particulates poses a significant respiratory hazard. Inhalation of these particulates can cause immediate respiratory tract irritation[4].
Personal Protective Equipment (PPE) Matrix
To mitigate the risks outlined above, PPE selection must be driven by the specific permeation and exposure mechanics of the compound.
| PPE Category | Specification & Standard | Mechanistic Justification (Causality) |
| Hand Protection | Nitrile gloves (≥ 0.11 mm thickness), EN 374 compliant. | Nitrile provides superior chemical resistance against lipophilic organic acids compared to latex. It effectively blocks the dermal penetration of the hydrophobic cyclopropylmethyl moiety[3]. |
| Eye Protection | ANSI Z87.1 / EN 166 compliant tight-fitting safety goggles. | Prevents ocular exposure to airborne particulates (mitigating STOT SE 3 risks) and protects against localized pH drops in mucosal membranes during accidental solvent splashes[3]. |
| Body Protection | 100% Cotton or Flame-Resistant (FR) Lab Coat. | Synthetic fibers can melt into the skin in the event of a fire. Combustible organic carboxylic acids must be handled with FR or natural fibers to prevent thermal fusion[5]. |
| Engineering Control | Chemical Fume Hood (Face velocity: 80–100 fpm). | Mandatory for handling powders to mitigate the inhalation risks of aerosolized particles, directly addressing respiratory tract irritation hazards[4]. |
Operational Workflow & Handling Protocol
The following step-by-step methodology ensures a self-validating system where each step inherently verifies the safety of the next.
Step 1: Environmental Preparation Verify that the fume hood is operational and clear of incompatible materials. Organic carboxylic acids must be strictly segregated from strong oxidizers, strong bases, and active metals to prevent exothermic reactions or the generation of toxic gases[5].
Step 2: Dispensing and Weighing Utilize anti-static weighing boats and spatulas. Causality: Static charge accumulation can cause the dry powder to rapidly aerosolize upon transfer, bypassing primary containment and increasing the risk of inhalation exposure.
Step 3: Solvation When preparing screening solutions (e.g., in DMSO or DMF), slowly add the solid 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid to the solvent while stirring. Causality: Adding the solid to the liquid (rather than liquid to solid) prevents powder clumping and controls the heat of solvation, minimizing the risk of micro-splashes.
Operational workflow and spill response logic for handling organic carboxylic acids.
Spill Response & Decontamination Plan
In the event of a containment breach, execute the following two-step decontamination procedure[6]:
-
Mechanical Containment: For liquid spills, surround the area with inert absorbent pads. For powder spills, gently cover the powder with a damp paper towel to suppress dust generation before wiping. Never sweep dry powders.
-
Chemical Neutralization: Apply a weak base, such as a 5% Sodium Bicarbonate ( NaHCO3 ) solution, to the affected area. Causality: The weak base neutralizes the residual carboxylic acid, converting it into a water-soluble sodium salt that is easily wiped away without generating excessive heat[7].
-
Final Wash: Clean the surface with standard laboratory detergent and water to remove any remaining lipophilic residue.
Waste Management & Disposal Plan
Proper disposal prevents environmental contamination and hazardous chemical interactions in waste streams.
-
Aqueous Waste: Water-soluble organic acids and their solutions can be disposed of by neutralization. Adjust the solution to a pH of 6–8 using a base to form water-soluble sodium salts before transferring to the designated aqueous waste stream[7].
-
Organic/Solid Waste: Solid residues, contaminated PPE, and organic solvent mixtures containing the compound must be collected in compatible, clearly labeled High-Density Polyethylene (HDPE) containers. Do not use metal containers due to the potential for long-term corrosive interactions[5].
-
Final Destruction: Transfer all collected hazardous waste to a licensed disposal company. The standard and most effective destruction method for complex organic carboxylic acids is high-temperature incineration equipped with an afterburner and scrubber[4].
References
- Screening Compounds P46139 | EvitaChem: 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid. EvitaChem.
- Practical Guide to Industrial Safety. IDU.
- Safety Reference - VSBIT. VSBIT.
- LESS Medium, Safety Data Sheet, English. Neogen.
- Hygiene requirements for cleaning and disinfection of surfaces. NIH.
- SAFETY DATA SHEET - M002. Shimadzu.
- Chemical Hygiene Plan. WVU.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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